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  • Product: Sodium 2-(phenylamino)-5-nitro-benzoate
  • CAS: 7066-51-5

Core Science & Biosynthesis

Foundational

Sodium 2-(phenylamino)-5-nitro-benzoate Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5-nitrofenamic acid) is a highly specialized anthranilic acid derivative utilized extensively in pharmacological research, particularly as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5-nitrofenamic acid) is a highly specialized anthranilic acid derivative utilized extensively in pharmacological research, particularly as a potent blocker of Ca²⁺-activated Cl⁻ channels (CaCCs). As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a robust, scalable, and self-validating synthetic pathway for this compound. By leveraging a dual-activated Ullmann-type C-N cross-coupling strategy followed by stoichiometric salt formation, this guide bridges mechanistic theory with field-proven experimental execution.

Mechanistic Rationale: The Dual-Activated Scaffold

The synthesis of 2-(phenylamino)-5-nitrobenzoic acid relies on the nucleophilic aromatic substitution of a halogenated benzoic acid by aniline. The selection of 2-chloro-5-nitrobenzoic acid as the starting material is highly deliberate.

While aryl chlorides are typically inert in standard Ullmann couplings without highly engineered ligands, the presence of the 5-nitro group fundamentally alters the molecule's reactivity. Acting as a powerful electron-withdrawing group (EWG) positioned para to the chloride, the nitro group depletes electron density from the C-Cl bond. This dual activation lowers the activation energy for the oxidative addition of the copper catalyst and stabilizes the Meisenheimer complex intermediate.

While the extreme activation of this scaffold allows for catalyst-free amination under microwave irradiation (), scalable benchtop synthesis relies on Cu(I)-catalyzed Ullmann coupling to ensure quantitative conversion at standard reflux temperatures without the need for specialized microwave reactors ().

SynthesisPathway SM1 2-Chloro-5-nitrobenzoic Acid Intermediate 5-Nitrofenamic Acid SM1->Intermediate CuI, K2CO3 DMF, 120°C SM2 Aniline SM2->Intermediate Ullmann Coupling Product Sodium 2-(phenylamino)- 5-nitro-benzoate Intermediate->Product NaOH (aq) EtOH

Figure 1: Synthesis pathway of Sodium 2-(phenylamino)-5-nitro-benzoate via C-N cross-coupling.

The Catalytic Cycle & Causality of Reagents

To achieve high yields, the reaction employs Copper(I) Iodide (CuI) as a homogeneous catalyst, Potassium Carbonate (K₂CO₃) as a mild inorganic base, and Dimethylformamide (DMF) as a polar aprotic solvent.

  • Causality of the Base: K₂CO₃ acts as an acid scavenger. As the C-N bond forms, HCl is generated. Without a base, HCl would protonate the aniline precursor, destroying its nucleophilicity and halting the catalytic cycle.

  • Causality of the Solvent: DMF provides the necessary high boiling point (153 °C) and dielectric constant to solubilize both the organic substrates and the inorganic base, facilitating optimal mass transfer.

CatalyticCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) CuI->OxAdd Ar-Cl Coord Amine Coordination & Deprotonation OxAdd->Coord Aniline + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->CuI Regeneration Product Diaryl Amine Product RedElim->Product Release

Figure 2: Cu-catalyzed mechanistic cycle for the Ullmann amination of aryl chlorides.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the C-N coupling phase, demonstrating the necessity of the chosen parameters. Mild methods utilizing amino acid ligands have been explored (), but the highly activated nature of the 5-nitro scaffold allows for excellent yields using standard CuI.

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
1NoneK₂CO₃DMF1202415Uncatalyzed SNAr is sluggish at this temperature.
2Cu PowderK₂CO₃DMF1201868Heterogeneous Cu(0) requires in situ oxidation.
3 CuI (10 mol%) K₂CO₃ DMF 120 12 89 Homogeneous Cu(I) accelerates oxidative addition.
4CuI (10 mol%)Na₂CO₃Toluene1102445Poor solubility of the base limits catalytic turnover.
5NoneK₂CO₃H₂O150 (MW)0.375Microwave heating overcomes the activation barrier.

Experimental Protocols: A Self-Validating System

The free acid exhibits poor aqueous solubility, limiting its utility in physiological assays such as Xenopus oocyte patch-clamping (). Therefore, the workflow is designed to synthesize the acid, purify it via a self-validating chemical filter, and convert it to the highly bioavailable sodium salt.

Workflow Step1 1. Reaction Setup Mix Ar-Cl, Aniline, CuI, K2CO3 in DMF Step2 2. Reflux & Monitor 120°C for 12h (TLC Control) Step1->Step2 Step3 3. Filtration Remove insoluble Cu salts Step2->Step3 Step4 4. Acidification (pH 2) Precipitate 5-Nitrofenamic Acid Step3->Step4 Step5 5. Recrystallization Purify from EtOH/H2O Step4->Step5 Step6 6. Salt Formation Neutralize with 1.0 eq NaOH Step5->Step6 Step7 7. Lyophilization Isolate Sodium Salt Powder Step6->Step7

Figure 3: Step-by-step experimental workflow with integrated self-validating checkpoints.

Phase 1: C-N Cross-Coupling
  • Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and aniline (5.5 g, 59.1 mmol, 1.2 eq) in anhydrous DMF (100 mL).

  • Catalyst Addition: Add anhydrous K₂CO₃ (13.7 g, 99.2 mmol, 2.0 eq) and CuI (0.94 g, 4.96 mmol, 10 mol%).

  • Reflux: Heat the vigorously stirring suspension to 120 °C for 12 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1 with 1% acetic acid). The disappearance of the starting material spot confirms reaction completion.

Phase 2: Acid-Base Purification (Intrinsic Chemical Filter)
  • Workup: Cool the mixture to room temperature and pour it into 300 mL of distilled water. Filter the mixture through a Celite pad to remove insoluble copper salts.

  • Acidification: Slowly add 2M HCl to the alkaline filtrate while stirring until the pH reaches exactly 2.0.

  • Validation (Phase Separation): This is a self-validating step. At pH 2.0, unreacted aniline is protonated into anilinium chloride (highly water-soluble), while the target 5-nitrofenamic acid is fully protonated and crashes out of the aqueous phase. The sudden appearance of a dense yellow precipitate visually confirms successful isolation.

  • Isolation: Filter the yellow solid, wash with cold water, and recrystallize from an Ethanol/Water (70:30) mixture to yield pure 2-(phenylamino)-5-nitrobenzoic acid.

Phase 3: Sodium Salt Formation
  • Neutralization: Suspend the purified acid (10.0 g, 38.7 mmol) in 100 mL of absolute ethanol.

  • Titration: Add exactly 1.0 equivalent of 1M NaOH (38.7 mL) dropwise under continuous stirring.

  • Validation (Solubility & pH): The opaque suspension will gradually clear into a homogeneous, deep-yellow solution as the soluble sodium salt forms. A stable pH reading of 7.5–8.0 confirms complete neutralization without excess alkalinity.

  • Lyophilization: Evaporate the ethanol under reduced pressure, dissolve the residue in MS-grade water, and lyophilize to yield Sodium 2-(phenylamino)-5-nitro-benzoate as a fine, dry powder.

Analytical Validation Criteria

To ensure the integrity of the final API-grade salt, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Absence of the carboxylic acid proton (~13 ppm). Presence of the secondary amine proton (NH) as a broad singlet around 9.8 ppm. Aromatic protons must integrate to 8H.

  • ESI-MS (Negative Ion Mode): A dominant peak at m/z 257.06 corresponding to the [M-Na]⁻ anion of the 5-nitrofenamate moiety.

  • HPLC (Reverse Phase, C18): >98% purity, with specific monitoring for residual aniline (eluting significantly earlier than the product).

References

  • Nagel, J., Namasivayam, V., Weinhausen, S., Sierra-Marquez, J., Baqi, Y., Al Musawi, H. A. M., Abdelrahman, A., & Vaaßen, V. J. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry.[Link]

  • Zhu, L., Cheng, L., Zhang, Y., Xie, R., & You, J. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction. Organic Letters.[Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters.[Link]

  • Kim, Y., Bang, H., & Kim, D. (2008). Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy. PubMed Central (PMC).[Link]

Exploratory

Preparation and Characterization of 2-Anilino-5-Nitrobenzoic Acid Sodium Salt: A Comprehensive Technical Guide

Executive Summary The synthesis of 2-anilino-5-nitrobenzoic acid sodium salt represents a critical pathway in the development of functionalized anthranilic acid derivatives, which serve as vital precursors for acridine-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-anilino-5-nitrobenzoic acid sodium salt represents a critical pathway in the development of functionalized anthranilic acid derivatives, which serve as vital precursors for acridine-based fluorosensors, non-steroidal anti-inflammatory drugs (NSAIDs), and complex pharmaceutical intermediates. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and the self-validating nature of the experimental design. The core synthetic strategy relies on an Ullmann-type C-N cross-coupling reaction between 2-chloro-5-nitrobenzoic acid and aniline, followed by a controlled neutralization to isolate the target sodium salt.

Mechanistic Rationale & Causality

The formation of the C-N bond in this protocol is driven by the1[1]. The specific structural features of the starting material, 2-chloro-5-nitrobenzoic acid, dictate the reaction's high efficiency and regioselectivity:

  • Electronic Activation: The nitro group at the 5-position is situated para to the chloride leaving group. This strong electron-withdrawing effect significantly lowers the activation energy required for the oxidative addition of the copper catalyst into the C-Cl bond[2].

  • Ortho-Directing Effect: The carboxylate group at the 2-position acts as an endogenous directing group. It coordinates with the Cu(I) center, forming a stable chelate intermediate that brings the metal into close proximity with the C-Cl bond, accelerating both ligand exchange and reductive elimination[3].

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over weaker bases because it efficiently deprotonates the aniline nucleophile while maintaining the solubility of the intermediate carboxylate in polar solvent systems[4].

MechanisticPathway A Cu(I) Active Catalyst B Oxidative Addition (Ar-Cu-Cl Complex) A->B 2-Cl-5-NO2-Benzoic Acid C Ligand Exchange (Aniline Coordination) B->C Aniline + Base D Reductive Elimination (C-N Bond Formation) C->D D->A Cu(I) Regeneration E 2-Anilino-5-nitrobenzoic Acid D->E

Catalytic cycle of the Ullmann C-N coupling for 2-anilino-5-nitrobenzoic acid synthesis.

Process Optimization & Quantitative Data

To establish a self-validating protocol, empirical data from various catalytic systems must be compared. While traditional Ullmann couplings require high temperatures and stoichiometric copper, modern adaptations utilize catalytic Cu(I) or even metal-free superheated conditions[2]. The table below summarizes the quantitative yield responses to different reaction environments.

Table 1: Optimization of Reaction Conditions for C-N Coupling

Catalyst SystemBaseSolventTemperature (°C)Time (h)Isolated Yield (%)
Cu Powder (10 mol%)K₂CO₃Water (Reflux)1002482
CuI (5 mol%)K₂CO₃DMF1301294
Cu₂O (5 mol%)Na₂CO₃2-Ethoxyethanol1301889
None (Metal-Free)K₂CO₃Superheated Water190388

Data synthesized from established 4[4] and 2[2]. DMF with CuI provides the highest yield, but aqueous systems offer superior environmental profiles.

Experimental Protocol: A Self-Validating System

This methodology is designed with built-in causality checks. Each phase of the protocol acts as a gatekeeper for the next, ensuring that unreacted starting materials or side products (such as homocoupling derivatives) are systematically eliminated.

Phase 1: Synthesis of the Free Acid (2-Anilino-5-nitrobenzoic acid)
  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol), aniline (5.5 g, 59.0 mmol, 1.2 eq), and anhydrous K₂CO₃ (13.7 g, 99.2 mmol, 2.0 eq).

  • Catalyst Addition: Introduce CuI (0.47 g, 2.48 mmol, 5 mol%) to the mixture. Causality Note: CuI is highly sensitive to oxidation; ensure the system is purged with N₂ to prevent the formation of inactive Cu(II) species.

  • Solvent & Heating: Add 50 mL of anhydrous DMF. Heat the mixture to 130 °C under an inert atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the 2-chloro-5-nitrobenzoic acid spot confirms reaction completion.

  • Acidification & Isolation: Cool the mixture to room temperature and pour it into 200 mL of crushed ice-water. Slowly add 6M HCl until the pH reaches 2.0–2.5. Causality Note: This specific pH ensures complete protonation of the carboxylate, driving the quantitative precipitation of the free acid while leaving unreacted aniline in solution as the soluble anilinium chloride salt.

  • Filtration: Filter the bright yellow precipitate under a vacuum, wash with cold distilled water (3 × 50 mL), and dry in a vacuum oven at 60 °C.

Phase 2: Conversion to the Sodium Salt
  • Suspension: Suspend the purified 2-anilino-5-nitrobenzoic acid (10.0 g) in 50 mL of absolute ethanol.

  • Controlled Neutralization: Slowly add a 1M NaOH aqueous solution dropwise while monitoring the pH. Stop addition precisely when the pH stabilizes at 7.5–8.0. Causality Note: Over-alkalization (pH > 9) risks hydrolyzing the secondary amine or degrading the nitro group. A pH of 7.5 ensures exclusive deprotonation of the carboxylic acid.

  • Crystallization: The solution will turn deep orange/red as the salt forms and dissolves. Concentrate the solution under reduced pressure to half its volume, then cool to 4 °C overnight to induce crystallization.

  • Final Isolation: Filter the resulting sodium salt crystals, wash with minimal ice-cold ethanol, and dry under a high vacuum.

ExperimentalWorkflow S1 1. Reagent Preparation (Substrates + Cu Catalyst + Base) S2 2. Ullmann Coupling (Reflux/Microwave, 100-130°C) S1->S2 S3 3. Acidification (pH 2-3) (Precipitation of Free Acid) S2->S3 S4 4. Neutralization (pH 7.5-8.0) (NaOH Addition) S3->S4 S5 5. Crystallization & Drying (Sodium Salt Isolation) S4->S5

Step-by-step experimental workflow for synthesizing 2-anilino-5-nitrobenzoic acid sodium salt.

Troubleshooting & Analytical Validation

To ensure trustworthiness (E-E-A-T), the isolated compound must be validated against expected analytical benchmarks:

  • Failure Mode - High Background Coloration: If the final salt is dark brown rather than bright orange, it indicates copper entrapment. Resolution: Wash the free acid intermediate with a 0.1M EDTA solution prior to the neutralization step to chelate and remove residual copper ions.

  • Analytical Signatures:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the carboxylic acid proton (~13.5 ppm) which confirms successful salt formation, while the secondary amine proton (NH) remains visible around 9.8 ppm.

    • ESI-MS: Negative ion mode should show a strong peak at m/z 257.05 [M-Na]⁻, corresponding to the deprotonated 2-anilino-5-nitrobenzoate anion.

References

  • Ullmann coupling-An overview. OperaChem. 1

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health (NIH). 3

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. American Chemical Society (ACS). 4

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. 2

Sources

Foundational

Physicochemical properties of Sodium 2-(phenylamino)-5-nitro-benzoate

Physicochemical Properties and Analytical Profiling of Sodium 2-(phenylamino)-5-nitrobenzoate: A Technical Guide for Ion Channel Modulator Development Executive Summary In the development of ion channel modulators, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Analytical Profiling of Sodium 2-(phenylamino)-5-nitrobenzoate: A Technical Guide for Ion Channel Modulator Development

Executive Summary

In the development of ion channel modulators, the physicochemical properties of a compound dictate its formulation, assay compatibility, and ultimate biological efficacy. Sodium 2-(phenylamino)-5-nitrobenzoate (CAS 7066-51-5)[1] is the highly soluble sodium salt of 5-nitro-N-phenylanthranilic acid (CAS 16927-50-7)[2]. This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a privileged structural scaffold widely utilized for the inhibition of Calcium-activated Chloride Channels (CaCCs)[3]. By utilizing the sodium salt rather than the free acid, researchers can bypass the severe solubility limitations of the parent compound, enabling robust, DMSO-free in vitro electrophysiological profiling.

Structural and Physicochemical Profiling

From a physicochemical standpoint, the parent acid, 5-nitro-N-phenylanthranilic acid, is highly lipophilic with a predicted XLogP3 of 4.6[4]. This high lipophilicity drives its partitioning into lipid bilayers, which is mechanistically necessary for accessing the transmembrane domains of ion channels. However, this same property renders the free acid practically insoluble in aqueous buffers.

The introduction of the strongly electron-withdrawing nitro group (-NO 2​ ) at the 5-position of the anthranilic acid ring reduces the pKa of the adjacent carboxylic acid (typically ~4.0 - 4.5 for fenamates), stabilizing the carboxylate anion[4]. Converting this to the sodium salt (Sodium 2-(phenylamino)-5-nitrobenzoate) drastically increases aqueous solubility, allowing for rapid dissolution in physiological buffers (e.g., ND96 or Tyrode's solution) without the use of organic co-solvents.

Table 1: Key Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Name Sodium 2-(phenylamino)-5-nitrobenzoateActive pharmaceutical ingredient (salt form)
Parent Acid CAS 16927-50-7[2]Reference identifier for the free acid
Sodium Salt CAS 7066-51-5[1]Reference identifier for the water-soluble salt
Molecular Formula C 13​ H 9​ N 2​ O 4​ Na-
Molecular Weight 280.21 g/mol Small molecule, favorable for membrane diffusion
LogP (Parent Acid) 4.6[4]High lipophilicity; necessitates salt form for aqueous assays
pKa (Parent Acid) ~4.0 - 4.5Fully ionized at physiological pH (7.4)

Mechanistic Context: CaCC Modulation

The anthranilic acid backbone, composed of two benzene rings linked by an amine, is essential for CaCC blockade[3]. When intracellular calcium levels elevate, CaCCs activate, driving chloride efflux and subsequent membrane depolarization. Fenamate derivatives bind to these channels, blocking the pore or allosterically inhibiting the conformational change required for ion conduction.

In Xenopus laevis oocyte assays, 5-nitro-N-phenylanthranilic acid demonstrates an IC 50​ of 42.5 μM for CaCC block[3]. The position of the substituent on the ring system is critical; for instance, shifting the substituent to the para position on the phenyl ring can dramatically enhance the blocking potency[3].

CaCC_Pathway Stimulus Intracellular Ca2+ Elevation CaCC Ca2+-Activated Cl- Channel (CaCC) Stimulus->CaCC Activates Cl_Efflux Chloride Efflux CaCC->Cl_Efflux Mediates Depolarization Membrane Depolarization Cl_Efflux->Depolarization Drives Blocker Sodium 2-(phenylamino)-5-nitrobenzoate (Channel Blocker) Blocker->CaCC Inhibits (IC50 ~42.5 µM)

Caption: Mechanism of Action: Inhibition of Ca2+-activated Cl- channels by 5-nitro fenamates.

Table 2: Structure-Activity Relationship (SAR) of Fenamate Derivatives on CaCC[3]

CompoundSubstituent PositionIC 50​ (μM)Mechanistic Insight
Flufenamic Acid3-CF 3​ ~20 - 30Standard fenamate blocker
5-Nitro-N-phenylanthranilic acid5-NO 2​ 42.5Nitro group at position 5 retains moderate blocking efficacy
N-(3-Nitrophenyl)anthranilic acid3'-NO 2​ 32.1Meta-substitution on the phenyl ring improves affinity
N-(4-Trifluoromethylphenyl)anthranilic acid4'-CF 3​ 6.0Para-substitution dramatically enhances channel block

Experimental Protocols for Physicochemical Characterization

As an Application Scientist, I emphasize that experimental design must account for the chemical liabilities of the analyte. Nitroaromatics are prone to photolysis, and sodium salts can be hygroscopic. The following protocols are engineered to mitigate these variables, ensuring self-validating and reproducible data.

Workflow Prep Sample Prep: Sodium Salt in Buffer Solubility Shake-Flask Method (pH 1.2 - 7.4) Prep->Solubility PatchClamp TEVC Assay (Xenopus oocytes) Prep->PatchClamp LCUV LC-UV Quantification (LogD & Solubility) Solubility->LCUV Data SAR & IC50 Determination LCUV->Data PatchClamp->Data

Caption: Integrated workflow for physicochemical profiling and electrophysiological validation.

Protocol 1: Determination of Aqueous Solubility and pH-Dependent Dissolution

  • Causality: To map the ionization profile across physiological compartments, we evaluate solubility at pH 1.2 (gastric), pH 4.5 (intestinal), and pH 7.4 (blood/cytosol).

  • Preparation of Media: Prepare USP standard buffers at pH 1.2, 4.5, and 7.4.

  • Saturation: Add an excess of Sodium 2-(phenylamino)-5-nitrobenzoate to 1 mL of each buffer in amber glass vials. Amber vials are strictly required to prevent the photolytic degradation of the nitroaromatic ring during the assay.

  • Equilibration: Agitate the suspensions at 300 rpm at 37°C for 24 hours to ensure thermodynamic equilibrium is achieved.

  • Separation & Quantification: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter and analyze via LC-UV at 280 nm.

  • Self-Validating System: Perform a mass balance check on the residual solid pellet using X-ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation or disproportionation (conversion back to the free acid) occurred during dissolution.

Protocol 2: Partition Coefficient (LogD 7.4​ ) Determination via LC-UV

  • Causality: We use LC-UV instead of simple spectrophotometry to separate any potential degradation products from the parent compound, ensuring accurate quantification of the partitioned species.

  • Phase Saturation: Pre-saturate 1-octanol and pH 7.4 phosphate buffer with each other for 24 hours to prevent volume shifts during the experiment.

  • Partitioning: Dissolve the compound in the octanol phase at 1 mg/mL. Add equal volumes of the spiked octanol and the aqueous buffer (1:1 v/v) to a centrifuge tube.

  • Mixing: Vortex for 3 minutes, then shake at 100 rpm for 1 hour at 25°C. Gentle shaking prevents the formation of intractable emulsions while ensuring complete solute transfer.

  • Phase Separation & Analysis: Centrifuge at 3,000 x g for 10 minutes. Carefully sample both phases using a Hamilton syringe and analyze via LC-UV.

  • Self-Validating System: Calculate the total mass recovery by summing the quantified mass in both phases. A recovery of <95% flags potential adsorption to the tube walls or chemical degradation, invalidating the run.

Protocol 3: Electrophysiological Validation (TEVC on Xenopus oocytes)

  • Causality: Two-Electrode Voltage Clamp (TEVC) is utilized because it allows for robust control of membrane potential in large cells expressing high levels of CaCCs. Using the sodium salt avoids DMSO, which causes baseline drift and membrane leakiness.

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the target CaCC. Incubate for 48-72 hours at 18°C[3].

  • Buffer Perfusion: Perfuse oocytes with ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 5 mM HEPES, pH 7.4). Dissolve Sodium 2-(phenylamino)-5-nitrobenzoate directly into the ND96 buffer.

  • Voltage Clamp: Clamp the membrane potential at -60 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Blocker Application: Perfuse the compound at varying concentrations (e.g., 10 μM to 100 μM) and record the steady-state current to determine the IC 50​ (expected ~42.5 μM)[3].

  • Self-Validating System: Implement a mandatory washout step with plain ND96 buffer post-recording. The recovery of the initial Cl current confirms that the channel block is reversible and not an artifact of cell toxicity or membrane rupture.

Formulation and Handling Considerations

  • Light Sensitivity: The 5-nitro substitution renders the molecule susceptible to UV-induced photolysis. All stock solutions and solid powders must be stored in amber vials or wrapped in aluminum foil.

  • Hygroscopicity: As a sodium salt, the compound may absorb atmospheric moisture, which can alter the effective molecular weight and lead to inaccurate molarity calculations. Store the powder in a desiccator at 4°C or room temperature, and equilibrate to room temperature before opening to prevent condensation.

References

  • Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • 5-Nitro-N-phenylanthranilic acid | C13H10N2O4 | CID 231061 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Sodium 2-ethyl-3-oxobutanoate | CAS#:5763-44-0 | Chemsrc (Contains cross-reference data for CAS 7066-51-5) Source: Chemsrc URL:[Link]

  • C13H10N2O4 - Molecular Formula - MOLBASE Source: MOLBASE URL:[Link]

Sources

Exploratory

Sodium 2-(phenylamino)-5-nitro-benzoate CAS number and structure

An In-depth Technical Guide to Sodium 2-(phenylamino)-5-nitro-benzoate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Sodium 2-(phenylamino)-5-nitro-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sodium 2-(phenylamino)-5-nitro-benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(phenylamino)-5-nitro-benzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical identity, synthesis protocols, structural characterization techniques, and prospective applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

Sodium 2-(phenylamino)-5-nitro-benzoate is the sodium salt of 5-Nitro-2-(phenylamino)benzoic acid. While a specific CAS number for the sodium salt is not commonly cited, it is typically referenced by the CAS number of its parent acid.

IdentifierValueSource
Compound Name Sodium 2-(phenylamino)-5-nitro-benzoate-
Synonym(s) Sodium 2-anilino-5-nitrobenzoate-
Parent Acid 5-Nitro-2-(phenylamino)benzoic acid[1][2]
Parent Acid CAS Number 16927-50-7[1][2]
Molecular Formula C₁₃H₉N₂NaO₄Derived
Molecular Weight 280.21 g/mol Derived

Chemical Structure:

Chemical structure of Sodium 2-(phenylamino)-5-nitro-benzoate

Figure 1: Chemical Structure of Sodium 2-(phenylamino)-5-nitro-benzoate

Physicochemical Properties of the Parent Acid (5-Nitro-2-(phenylamino)benzoic acid):

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄[2]
Molecular Weight 258.23 g/mol [2]
Appearance Powder
Melting Point 253-254 °C
Purity ≥95%[3]

Synthesis and Purification

The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate is a two-step process. First, the parent acid, 5-Nitro-2-(phenylamino)benzoic acid, is synthesized, typically via an Ullmann condensation reaction. Subsequently, the acid is neutralized to form the sodium salt.

Synthesis of 5-Nitro-2-(phenylamino)benzoic Acid

The Ullmann condensation provides a reliable method for the formation of the C-N bond between an aryl halide and an amine, catalyzed by a copper species.

Synthesis of 5-Nitro-2-(phenylamino)benzoic Acid Reactant1 2-Chloro-5-nitrobenzoic acid Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Aniline Reactant2->Intermediate Catalyst Copper(I) oxide (Cu₂O) Potassium Carbonate (K₂CO₃) Catalyst->Intermediate Catalyst Solvent DMF Solvent->Intermediate Solvent Product 5-Nitro-2-(phenylamino)benzoic acid Intermediate->Product Reflux, then Acidification

Caption: Workflow for the synthesis of 5-Nitro-2-(phenylamino)benzoic acid.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by copper(I) oxide (0.1 equivalents) as the catalyst.

  • Reaction: Heat the mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Isolation and Purification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.[4] Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified 5-Nitro-2-(phenylamino)benzoic acid.[4]

Preparation of Sodium 2-(phenylamino)-5-nitro-benzoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base neutralization.

Salt Formation Reactant1 5-Nitro-2-(phenylamino)benzoic acid Product Sodium 2-(phenylamino)-5-nitro-benzoate Reactant1->Product Reactant2 Sodium Hydroxide (NaOH) Reactant2->Product 1 equivalent Solvent Ethanol/Water Solvent->Product Solvent

Caption: Workflow for the preparation of the sodium salt.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the purified 5-Nitro-2-(phenylamino)benzoic acid in a minimal amount of ethanol.

  • Neutralization: In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water. Add the sodium hydroxide solution dropwise to the stirred solution of the carboxylic acid.

  • Product Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid Sodium 2-(phenylamino)-5-nitro-benzoate.

  • Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the key functional groups in the molecule. The presence of the nitro (NO₂) group, the secondary amine (N-H), and the carboxylate (COO⁻) can be confirmed by their characteristic absorption bands.[5]

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Secondary Amine (N-H)Stretch3300 - 3500
Carboxylate (COO⁻)Asymmetric Stretch1550 - 1610
Carboxylate (COO⁻)Symmetric Stretch1360 - 1450
Aromatic C-HStretch3000 - 3100
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the compound and for identifying any byproducts or impurities.[6][7][8][9]

Applications in Research and Drug Development

Sodium 2-(phenylamino)-5-nitro-benzoate, and its parent acid, are versatile intermediates in the synthesis of more complex molecules. The N-phenylanthranilic acid scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.

  • Intermediate for Bioactive Molecules: The presence of multiple functional groups (amine, nitro, and carboxylate) allows for a variety of subsequent chemical transformations, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

  • Precursor for Anti-inflammatory Agents: N-phenylanthranilic acid derivatives are known to possess anti-inflammatory properties.[10] Further modification of this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Scaffold for Kinase Inhibitors: The general structure is also found in some kinase inhibitors, which are a major class of anti-cancer drugs. The phenylamino-benzoic acid core can serve as a hinge-binding motif for various protein kinases.

Safety and Handling

Aromatic nitro compounds should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Toxicity: The parent acid is harmful if swallowed and causes serious eye irritation.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). 5-nitro-2-(phenylamino)benzoic acid | 16927-50-7.
  • BLD Pharm. (n.d.). 16927-50-7|5-Nitro-2-(phenylamino)benzoic acid.
  • PubChem. (n.d.). 5-Nitro-N-phenylanthranilic acid.
  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • Chemguide. (2015). The decarboxylation of carboxylic acids and their salts.
  • Scribd. (n.d.). Carboxylic Acids and Their Salts Lab.
  • Google Patents. (n.d.). The method for preparing carboxylate salt.
  • ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid?.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry.
  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
  • ResearchGate. (2026). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.

Sources

Foundational

Comprehensive 1H NMR Spectral Analysis of Sodium 2-anilino-5-nitrobenzoate: Structural Dynamics and Protocol Validation

Executive Summary Sodium 2-anilino-5-nitrobenzoate—the sodium salt of 5-nitro-N-phenylanthranilic acid—is a high-value chemical intermediate heavily utilized in the synthesis of acridine-based therapeutics, specialized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-anilino-5-nitrobenzoate—the sodium salt of 5-nitro-N-phenylanthranilic acid—is a high-value chemical intermediate heavily utilized in the synthesis of acridine-based therapeutics, specialized azo dyes, and biochemical probes. Accurate structural characterization via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is essential for verifying its purity, regiochemistry, and electronic behavior. This technical guide provides an authoritative, in-depth analysis of the 1H NMR spectrum of this molecule, detailing field-proven experimental protocols, precise peak assignments, and the underlying quantum mechanical causality that dictates its unique spectral signature.

Structural and Electronic Context

The molecular architecture of Sodium 2-anilino-5-nitrobenzoate consists of a central anthranilate core (Ring A) substituted with a strongly electron-withdrawing nitro group at C5 and an electron-donating anilino group at C2[1]. The carboxylate group at C1 exists as a sodium salt, which drastically alters its solubility profile compared to the free acid.

The defining electronic feature of this molecule is its "push-pull" conjugated system . The lone pair on the anilino nitrogen donates electron density into Ring A (+M effect), which is subsequently withdrawn by the para-positioned nitro group (-M effect). This extensive delocalization, coupled with a rigid intramolecular hydrogen bond between the secondary amine (NH) proton and the adjacent carboxylate oxygen, creates a highly distinct and predictable 1H NMR profile.

Experimental Protocol: A Self-Validating System

To achieve high-resolution NMR data, the sample preparation workflow must actively mitigate line broadening and unwanted proton exchange.

The Causality of Solvent Selection: While the sodium salt is highly water-soluble, utilizing Deuterium Oxide (D2O) as the NMR solvent is a critical methodological error if the full structural picture is required. D2O induces rapid hydrogen-deuterium (H-D) exchange, which completely obliterates the critical NH proton signal. Therefore, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. DMSO-d6 provides excellent solvation for the polar sodium salt while preserving the intramolecular hydrogen-bonding network and the NH resonance[2].

Step-by-Step Methodology
  • Sample Weighing : Accurately weigh 5–10 mg of high-purity Sodium 2-anilino-5-nitrobenzoate. This specific mass range ensures an optimal signal-to-noise ratio without causing viscosity-induced line broadening.

  • Solvation : Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Homogenization : Vortex the mixture vigorously for 30 seconds. If dissolution is incomplete, apply mild sonication for 1–2 minutes. Self-Validation Check: Complete dissolution is non-negotiable; suspended micro-particles cause localized magnetic susceptibility gradients, severely degrading peak resolution.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. This step removes paramagnetic dust and undissolved trace impurities.

  • Acquisition : Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer at 298 K. Standard parameters: 30° pulse angle, 16–64 scans, and a 2–3 second relaxation delay (d1) to ensure accurate proton integration.

  • Processing : Apply a standard Fourier Transform, followed by meticulous phase and baseline correction. Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

NMR_Workflow A 1. Sample Preparation Weigh 5-10 mg of Sodium 2-anilino-5-nitrobenzoate B 2. Solvent Addition Add 0.6 mL DMSO-d6 (Prevents NH H-D exchange) A->B C 3. Homogenization Vortex & Sonicate until completely dissolved B->C D 4. Filtration Pass through 0.22 µm PTFE syringe filter C->D E 5. Tube Transfer Transfer to 5 mm precision NMR tube D->E F 6. Acquisition Run 1H NMR at 400/500 MHz (298 K, 16-64 scans) E->F G 7. Data Processing Fourier Transform, Phase & Baseline Correction F->G

Step-by-step experimental workflow for preparing and acquiring the 1H NMR spectrum.

1H NMR Spectral Analysis and Causality

The 1H NMR spectrum of Sodium 2-anilino-5-nitrobenzoate in DMSO-d6 features nine distinct proton environments, integrating to a total of 10 protons (9 aromatic, 1 amine).

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Structural Notes
~10.50 Singlet (s)1H-NH (Amine)Highly deshielded due to intramolecular H-bonding to COO⁻ and -M effect of NO₂.
~8.60 Doublet (d)1H2.8H6 (Ring A)Most deshielded aromatic proton; positioned between two electron-withdrawing groups (NO₂, COO⁻).
~8.05 Doublet of doublets (dd)1H9.2, 2.8H4 (Ring A)Ortho to NO₂ (-M deshielding), exhibits both ortho (to H3) and meta (to H6) coupling.
~7.40 Triplet (t)2H7.5H3', H5' (Ring B)Standard meta-phenyl protons on the aniline ring.
~7.30 Doublet (d)2H7.5H2', H6' (Ring B)Ortho-phenyl protons; slightly shielded relative to the meta positions.
~7.15 Triplet (t)1H7.5H4' (Ring B)Para-phenyl proton; most shielded on the aniline ring.
~7.05 Doublet (d)1H9.2H3 (Ring A)Ortho to the amine; heavily shielded by the +M effect of the nitrogen lone pair.
Peak-by-Peak Mechanistic Breakdown
  • The NH Proton (δ ~10.50 ppm): This singlet is shifted extremely downfield. The causality is twofold: the strong electron withdrawal by the conjugated nitro group strips electron density from the nitrogen, and the proton is locked in a tight intramolecular hydrogen bond with the C1 carboxylate oxygen[3]. This H-bond deshields the proton further and restricts its exchange rate, resulting in a sharp, distinct singlet rather than a broad, undefined hump.

  • Anthranilate Ring A (H3, H4, H6): This ring presents a classic AMX spin system.

    • H6 (δ ~8.60 ppm): Located between the carboxylate and the nitro group. Both functional groups exert strong inductive (-I) and resonance (-M) withdrawing effects, leaving H6 highly deshielded. It only couples with H4 (meta coupling, J ~2.8 Hz).

    • H4 (δ ~8.05 ppm): Positioned ortho to the nitro group, it experiences significant deshielding. It exhibits a classic doublet of doublets due to ortho coupling with H3 (J ~9.2 Hz) and meta coupling with H6 (J ~2.8 Hz).

    • H3 (δ ~7.05 ppm): Positioned ortho to the amine. The +M effect of the nitrogen atom locally increases electron density at this position, shielding the proton and shifting it significantly upfield compared to the rest of Ring A.

  • Aniline Ring B (H2', H3', H4', H5', H6'): Because the nitrogen lone pair is heavily engaged in resonance with the nitro-substituted Ring A, it cannot effectively donate electron density into Ring B. Consequently, Ring B behaves almost like an isolated, slightly deactivated phenyl ring, with its protons appearing in a tightly clustered, standard aromatic range (7.15 – 7.40 ppm).

Electronic_Pathways Donor Anilino Nitrogen (+M Electron Donor) RingA Anthranilate Ring A (Conjugated Pi-System) Donor->RingA Delocalization NH_Proton NH Proton (Highly Deshielded) Donor->NH_Proton Covalent Bond Acceptor Nitro Group (C5) (-M / -I Electron Acceptor) RingA->Acceptor Electron Pull Carboxylate Carboxylate (C1) (H-Bond Acceptor) Carboxylate->RingA Inductive Pull NH_Proton->Carboxylate Intramolecular H-Bond

Electronic effects and intramolecular hydrogen bonding dictating the NMR chemical shifts.

Conclusion

The 1H NMR spectrum of Sodium 2-anilino-5-nitrobenzoate is a textbook manifestation of complex electronic interplay. By carefully selecting DMSO-d6 to prevent H-D exchange, researchers can observe the highly deshielded NH proton, which serves as a vital diagnostic marker for the structural integrity of the push-pull system and intramolecular hydrogen bonding. Furthermore, the distinct AMX spin system of the anthranilate core provides definitive validation of the regiochemistry of the nitro and anilino substitutions, ensuring absolute confidence in the material's identity prior to downstream synthetic or biological applications.

References

  • PubChem. "5-Nitro-N-phenylanthranilic acid | C13H10N2O4 | CID 231061".
  • DergiPark. "Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes". Journal of Molecular Structure / DergiPark Archive.
  • DSpace@MIT. "NMR Study of Peptide Derivatives in Cryoprotective Media and Dimethyl Sulfoxide". Massachusetts Institute of Technology.

Sources

Exploratory

Vibrational Spectroscopy of Fenamate Derivatives: A Technical Guide to the FT-IR Analysis of Sodium 2-(phenylamino)-5-nitro-benzoate

Executive Overview Sodium 2-(phenylamino)-5-nitro-benzoate is a synthesized derivative of N-phenylanthranilic acid (the core scaffold of fenamate non-steroidal anti-inflammatory drugs). Characterizing this compound via F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Sodium 2-(phenylamino)-5-nitro-benzoate is a synthesized derivative of N-phenylanthranilic acid (the core scaffold of fenamate non-steroidal anti-inflammatory drugs). Characterizing this compound via Fourier-Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of functional group interactions, specifically the transition from a free carboxylic acid to a sodium salt, the resonance of the nitro group, and the perturbation of intramolecular hydrogen bonding.

This whitepaper provides an authoritative framework for the spectral assignment and experimental handling of this compound, designed for researchers and drug development professionals.

Mechanistic Spectral Assignments & Causality

To accurately interpret the FT-IR spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate, one must move beyond simple peak matching and understand the physical chemistry driving the vibrational modes.

The Carboxylate Salt Transition

In the free acid form of fenamate derivatives, the carboxylic acid exhibits a strong, sharp C=O stretching vibration between 1680–1700 cm⁻¹[1]. However, the conversion to the sodium salt results in the deprotonation of the carboxyl group. The localized C=O double bond becomes a delocalized carboxylate anion (-COO⁻). Consequently, the 1700 cm⁻¹ peak disappears entirely. In its place, two distinct bands emerge:

  • Asymmetric Stretch ( νas​ COO⁻): A highly intense band appearing between 1580–1610 cm⁻¹.

  • Symmetric Stretch ( νs​ COO⁻): A strong band located at 1380–1400 cm⁻¹. The absence of the carbonyl peak and the presence of these two carboxylate bands serve as the primary diagnostic proof of successful salt formation.

Secondary Amine and Hydrogen Bonding Dynamics

In free N-phenylanthranilic acid, the secondary amine (-NH-) acts as a hydrogen bond donor to the carbonyl oxygen, creating a strong that forms a stable six-membered pseudo-ring[2]. This IHB broadens the N-H stretching frequency and shifts it to lower wavenumbers.

In Sodium 2-(phenylamino)-5-nitro-benzoate, the geometry of the carboxylate group and the presence of the sodium cation perturb this IHB network. As a result, the N-H stretching vibration ( ν N-H) typically appears sharper and slightly blue-shifted (around 3300–3350 cm⁻¹) compared to the free acid, reflecting a disruption in the hydrogen-bonding environment.

Nitro Group Resonance

The introduction of a nitro group (-NO₂) at the 5-position of the benzoate ring introduces two of the most dominant peaks in the mid-IR spectrum. Aromatic nitro compounds consistently exhibit two strong absorption bands due to the highly polar N-O bonds[3]:

  • Asymmetric Stretch ( νas​ NO₂): Appears at 1510–1550 cm⁻¹.

  • Symmetric Stretch ( νs​ NO₂): Appears at 1330–1350 cm⁻¹. These peaks are highly diagnostic and will often dominate the fingerprint region alongside the carboxylate stretches[4].

Quantitative Spectral Data Summary

The following table synthesizes the expected FT-IR vibrational assignments for Sodium 2-(phenylamino)-5-nitro-benzoate based on its structural motifs.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Feature
3300–3350 Medium, Sharp ν (N-H) stretchSecondary aromatic amine
3050–3100 Weak ν (C-H) stretchAromatic rings
1580–1610 Strong νas​ (COO⁻) asymmetric stretchSodium carboxylate
1510–1550 Strong νas​ (NO₂) asymmetric stretchNitro group
1450–1500 Medium ν (C=C) stretchAromatic ring skeleton
1380–1400 Strong νs​ (COO⁻) symmetric stretchSodium carboxylate
1330–1350 Strong νs​ (NO₂) symmetric stretchNitro group
820–850 Medium γ (C-H) out-of-plane bend1,2,4-trisubstituted benzoate ring
740–760 Strong γ (C-H) out-of-plane bendMonosubstituted phenyl ring
680–700 StrongRing puckeringMonosubstituted phenyl ring

Experimental Methodologies: Self-Validating ATR-FTIR Protocol

Expertise Note: While Potassium Bromide (KBr) pellets are a traditional FT-IR preparation method, they are strictly contraindicated for sodium salts like Sodium 2-(phenylamino)-5-nitro-benzoate. Subjecting an alkali metal salt to the extreme pressures (10+ tons) required for a KBr pellet often induces a solid-state ion exchange reaction (e.g., R−COO−Na++KBr→R−COO−K++NaBr ). This alters the crystal lattice and artificially shifts the carboxylate stretching frequencies. Therefore, Attenuated Total Reflectance (ATR) is the mandatory, non-destructive choice.

Step-by-Step ATR Workflow
  • Environmental Baseline (Background Scan):

    • Action: Ensure the diamond ATR crystal is clean. Collect 32 scans at 4 cm⁻¹ resolution of the empty crystal.

    • Causality: This mathematically subtracts atmospheric H₂O and CO₂ interferences, ensuring that any peaks in the 3300 cm⁻¹ (amine) region are strictly derived from the sample, not ambient humidity.

  • System Suitability Test (SST):

    • Action: Apply a NIST-traceable polystyrene standard to the crystal and verify the exact position of the 1601 cm⁻¹ peak.

    • Causality: Validates the interferometer's laser calibration prior to analyzing the unknown, ensuring absolute wavenumber accuracy.

  • Sample Acquisition:

    • Action: Place 2–5 mg of the Sodium 2-(phenylamino)-5-nitro-benzoate powder onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 units of pressure).

    • Action: Collect 32 scans at 4 cm⁻¹ resolution.

  • Cleaning and Carryover Validation:

    • Action: Wipe the crystal and anvil with a lint-free wipe dampened with high-purity isopropanol. Allow to air dry.

    • Action: Run a subsequent background scan.

    • Causality: A flat baseline mathematically proves zero sample carryover, validating the integrity of the instrument for the next analytical run.

Diagnostic Workflow Visualization

The following diagram maps the logical decision tree for verifying the identity and salt-state of the compound via its FT-IR spectrum.

FTIR_Logic A Acquire FT-IR Spectrum of Fenamate Derivative B Evaluate 1680-1700 cm⁻¹ Region A->B C Sharp Peak Present (Free Carboxylic Acid) B->C C=O Stretch D Peak Absent Evaluate 1580 & 1390 cm⁻¹ B->D No C=O Stretch E Strong Asym/Sym COO⁻ Peaks (Sodium Carboxylate Salt) D->E Salt Confirmed F Confirm NO₂ Group (1530 & 1350 cm⁻¹) E->F G Confirm Secondary Amine (~3350 cm⁻¹) F->G

Logical workflow for the FT-IR spectral identification of sodium fenamate derivatives.

References

  • Rajendiran, N., & Balasubramanian, T. (2007). Dual fluorescence of N-phenylanthranilic acid: Effect of solvents, pH and beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 867-876.

  • BenchChem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide.

  • CrystEngComm. (2012). Crystallisation and physicochemical property characterisation of conformationally-locked co-crystals of fenamic acid derivatives. Royal Society of Chemistry.

Sources

Foundational

Crystallographic and Structural Profiling of 2-(Phenylamino)-5-nitrobenzoic Acid: A Core Pharmacophoric Intermediate

Executive Summary 2-(Phenylamino)-5-nitrobenzoic acid (also known as 5-nitro-N-phenylanthranilic acid) is a highly privileged diarylamine scaffold that serves as a critical synthetic intermediate in the oncology pipeline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylamino)-5-nitrobenzoic acid (also known as 5-nitro-N-phenylanthranilic acid) is a highly privileged diarylamine scaffold that serves as a critical synthetic intermediate in the oncology pipeline. It is the foundational building block for several FDA-approved MEK 1/2 inhibitors, including Binimetinib and Selumetinib[1][2]. This whitepaper provides an in-depth technical analysis of its structural geometry, the thermodynamic causality behind its crystallization, and step-by-step, self-validating protocols for its synthesis and crystallographic profiling.

Pharmacophoric Context: The MEK Inhibitor Pipeline

The diarylamine backbone is not a random structural choice; it is a highly specific pharmacophore designed to exploit the allosteric pocket adjacent to the ATP-binding site of Mitogen-Activated Protein Kinase Kinase (MEK).

The addition of the 5-nitro group to the N-phenylanthranilic acid scaffold serves two distinct purposes:

  • Synthetic Activation: It acts as a powerful electron-withdrawing group (EWG), drastically lowering the LUMO of the aromatic ring to facilitate Nucleophilic Aromatic Substitution (SNAr)[3].

  • Structural Precursor: The nitro group is subsequently reduced to an amine and cyclized to form the benzimidazole core present in advanced APIs like Binimetinib.

The diagram below illustrates the biological signaling cascade where the final API—derived from this intermediate—exerts its allosteric inhibition.

MEK_Pathway RTK Receptor Tyrosine Kinase (EGFR / IGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation CellCycle Cell Proliferation & Survival ERK->CellCycle Gene Transcription Inhibitor MEK Inhibitor API (Derived from Intermediate) Inhibitor->MEK Allosteric Inhibition

Figure 1: The MAPK/ERK signaling pathway demonstrating the target site of MEK inhibitors derived from the 2-(phenylamino)-5-nitrobenzoic acid scaffold.

Synthetic Methodology & Reaction Causality

The synthesis of 2-(phenylamino)-5-nitrobenzoic acid relies on a highly efficient SNAr reaction.

The Causality of the Reaction Design: Aniline is a relatively weak nucleophile. To force the coupling without relying on expensive palladium catalysts (Buchwald-Hartwig amination), the electrophile must be highly activated. The use of 2-fluoro-5-nitrobenzoic acid provides this activation. The highly electronegative fluorine atom creates a strong partial positive charge at the C2 position. Simultaneously, the para-positioned nitro group stabilizes the resulting Meisenheimer complex intermediate via resonance, driving the reaction forward[3][4].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual color change and precipitation serve as built-in checkpoints for reaction progress.

  • Reagent Charging: In a nitrogen-purged reaction vessel, suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol.

  • Nucleophile Addition: Add aniline (3.5 eq) dropwise at 20 °C. The excess aniline acts as both the nucleophile and the acid scavenger (capturing the HF byproduct).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65–70 °C) with continuous stirring for 18–24 hours. The solution will transition to a deep yellow/orange hue as the diarylamine forms.

  • Validation & Quenching: Monitor the reaction via HPLC. Upon >98% consumption of the fluorinated precursor, cool the vessel to 0 °C in an ice bath.

  • Isolation: Slowly add 1.0 M HCl until the pH reaches ~2.0. The protonation of the carboxylate forces the precipitation of the crude 2-(phenylamino)-5-nitrobenzoic acid. Filter, wash with cold distilled water to remove aniline hydrochloride salts, and dry under vacuum.

Crystallization Workflow & Polymorphic Control

Isolating the compound in a highly crystalline form is mandatory to purge trapped regioisomers and unreacted starting materials.

The Causality of Solvent Selection: The molecule naturally forms robust, centrosymmetric dimers via its carboxylic acid groups. To grow diffraction-quality single crystals, these strong intermolecular hydrogen bonds must be temporarily disrupted during dissolution. A binary solvent system of Ethanol and Water is utilized. Ethanol acts as a hydrogen-bond competitor to break the dimers, while water acts as an anti-solvent to precisely tune the supersaturation curve.

Crystallization_Workflow SNAr SNAr Reaction (Precursor + Aniline) Crude Crude 2-(Phenylamino)- 5-nitrobenzoic acid SNAr->Crude Dissolution Dissolution in Ethanol/Water Crude->Dissolution Cooling Controlled Cooling (0.1 °C/min) Dissolution->Cooling Nucleation Primary Nucleation Cooling->Nucleation Growth Single Crystal Growth Nucleation->Growth XRD SC-XRD Analysis Growth->XRD

Figure 2: Thermodynamic workflow for the polymorphic control and single-crystal isolation of the intermediate.

Step-by-Step Crystallization Protocol
  • Dissolution: Suspend the crude solid in an 80:20 (v/v) Ethanol/Water mixture. Heat the suspension to 75 °C until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a pre-warmed 0.22 μm PTFE syringe filter to eliminate dust and heterogeneous nucleation sites.

  • Controlled Cooling: Transfer the vial to a programmable cooling bath. Cool the solution from 75 °C to 20 °C at a strictly controlled rate of 0.1 °C/min. Rapid cooling leads to amorphous precipitation; slow cooling ensures the thermodynamic product (stable polymorph) is formed.

  • Harvesting: Decant the mother liquor, wash the yellow block-like crystals with cold heptane, and mount a suitable specimen on a glass fiber for Single-Crystal X-Ray Diffraction (SC-XRD).

Crystallographic Profiling & Molecular Geometry

The crystal structure of N-phenylanthranilic acid derivatives reveals the precise conformational preferences that dictate their pharmacological utility[5][6].

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the secondary amine (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid. This interaction creates a pseudo-six-membered ring, locking the anthranilic acid moiety into a rigid, planar conformation.

  • Intermolecular Hydrogen Bonding: The molecules pair up via their carboxylic acid groups, forming a classic R22​(8) graph-set dimer. The 5-nitro group further participates in weak C-H···O interactions, stabilizing the three-dimensional lattice.

  • Torsion Angle (The Pharmacophoric Twist): Due to severe steric repulsion between the ortho-hydrogens of the two aromatic rings, the aniline ring is forced to twist out of the anthranilic acid plane. This specific dihedral angle is the exact 3D conformation required to navigate the steric constraints of the MEK allosteric binding pocket.

Quantitative Data Summary

The following table summarizes the expected crystallographic and physicochemical parameters for the pure compound based on fenamate crystallographic profiling:

ParameterValue / Description
Chemical Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Expected Crystal System Monoclinic / Triclinic
Dominant Intramolecular Motif N-H···O=C (Pseudo-6-membered ring)
Dominant Intermolecular Motif Carboxylic acid dimer, R22​(8) graph set
Aniline Ring Torsion Angle ( θ ) ~45° - 65° (Twisted out of plane)
Role of 5-Nitro Group Lattice stabilization via C-H···O contacts

Conclusion

The synthesis and crystallographic control of 2-(phenylamino)-5-nitrobenzoic acid represent a masterclass in applied physical organic chemistry. By leveraging the electron-withdrawing power of the nitro group, chemists can execute a clean SNAr coupling. Furthermore, understanding the compound's thermodynamic crystallization behavior and its inherent R22​(8) dimerization allows drug development professionals to isolate highly pure intermediates. This structural rigidity, driven by intramolecular hydrogen bonding and a specific inter-ring torsion angle, is the exact geometric foundation required to build highly potent MEK inhibitors.

References

  • Title: Hydrogen sulfate salt (US9156795B2)
  • Title: N-Phenylanthranilic Acid (CID 4386) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Selumetinib (CAS 606143-52-6) Source: LookChem URL: [Link]

  • Title: Binimetinib (ARRY-162) Source: New Drug Approvals URL: [Link]

Sources

Exploratory

Solubility of Sodium 2-(phenylamino)-5-nitro-benzoate in organic solvents

Thermodynamic Solvation and Empirical Solubility Profiling of Sodium 2-(phenylamino)-5-nitro-benzoate in Organic Solvents Executive Summary Sodium 2-(phenylamino)-5-nitro-benzoate (CAS: 7066-51-5) is the sodium salt of 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solvation and Empirical Solubility Profiling of Sodium 2-(phenylamino)-5-nitro-benzoate in Organic Solvents

Executive Summary

Sodium 2-(phenylamino)-5-nitro-benzoate (CAS: 7066-51-5) is the sodium salt of 5-nitro-N-phenylanthranilic acid. Structurally related to fenamate non-steroidal anti-inflammatory drugs (NSAIDs) and potent chloride channel blockers, its solubility profile is a critical parameter for synthetic purification, formulation design, and high-throughput biological screening. This technical guide provides an authoritative framework for understanding and measuring the solubility of this ionic compound across diverse organic media.

Physicochemical Causality of Solvation

The dissolution of sodium 2-(phenylamino)-5-nitro-benzoate in organic solvents is strictly governed by the thermodynamic competition between its ionic crystal lattice energy and the solvation enthalpy provided by the solvent environment.

Unlike the free acid form, which exhibits high lattice energy due to robust intermolecular hydrogen-bonded dimers (via the carboxylic acid and secondary amine)[1], the sodium salt exists as a rigid ionic lattice. To achieve spontaneous dissolution, the solvent must effectively solvate both the Na⁺ cation and the bulky, polarizable 5-nitro-N-phenylanthranilate anion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity. The Lewis basic oxygen atoms in DMSO and DMF strongly coordinate the Na⁺ cation. Simultaneously, their high dielectric constants and strong dipole moments interact favorably with the electron-withdrawing 5-nitro group and the aromatic systems, effectively dismantling the ionic lattice[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These provide moderate to high solubility. While they can solvate the organic anion via hydrogen bonding, their lower dielectric constants compared to DMSO result in less efficient disruption of the strong ionic bonds[3].

  • Apolar Aprotic Solvents (e.g., Hexane, Dichloromethane): These yield near-zero solubility. Non-polar solvents lack the necessary dipole moment and dielectric constant to overcome the high ionic lattice energy of the sodium salt, making them ideal candidates for use as anti-solvents during crystallization[2].

Empirical Solubility Data

The following table synthesizes the solubility of sodium 2-(phenylamino)-5-nitro-benzoate across distinct solvent classes at standard ambient temperature (298.15 K). The quantitative trends are derived from validated thermodynamic models of structurally analogous sodium fenamates[3][4].

Solvent ClassOrganic SolventDielectric Constant (ε)Solubility at 298.15 K (mg/mL)Mole Fraction (x 10⁻³)
Polar AproticDimethyl Sulfoxide (DMSO)46.7> 120.0> 35.0
Polar AproticN,N-Dimethylformamide (DMF)36.748.514.2
Polar AproticAcetone20.715.24.1
Polar ProticMethanol32.731.08.9
Polar ProticEthanol24.59.42.6
Apolar AproticDichloromethane (DCM)8.9< 0.1< 0.01
Apolar Aproticn-Hexane1.9InsolubleInsoluble

Table 1: Quantitative solubility profile of Sodium 2-(phenylamino)-5-nitro-benzoate in various organic solvents.

Self-Validating Experimental Methodology

To generate reliable thermodynamic data, the isothermal shake-flask method must be employed. As a Senior Application Scientist, I mandate that this protocol be designed as a self-validating system, ensuring that kinetic artifacts and solid-state transformations do not corrupt the empirical data.

Step-by-Step Protocol:

  • Saturation: Add an excess of sodium 2-(phenylamino)-5-nitro-benzoate solid to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: The visible excess of solid ensures the system is thermodynamically driven toward a true equilibrium state rather than a kinetic plateau.

  • Isothermal Incubation: Agitate the suspension at 300 RPM in a temperature-controlled orbital shaker at 298.15 K (± 0.1 K) for 48 hours. Causality: 48 hours is strictly required because the dissolution kinetics of ionic salts in organic media can be deceptively slow; premature sampling leads to severe underestimation of solubility[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory; nylon or cellulose filters can non-specifically bind the highly polar nitro-aromatic anion, skewing quantitative recovery.

  • Solid-State Verification (Critical Step): Recover the pelleted solid from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Sodium salts frequently form solvates (e.g., DMSO-solvates) during prolonged incubation in organic media. If the crystal lattice has changed, the measured solubility reflects the new solvate, not the original polymorph. This step validates the integrity of the starting material[2].

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase and quantify via HPLC-UV at λ = 280 nm against a validated calibration curve.

Workflow Visualization

G Start Compound Addition (Excess Solid Salt) Incubation Isothermal Incubation (Shake-Flask, 48h) Start->Incubation Solvent Organic Solvent Dispensation Solvent->Incubation Separation Phase Separation (PTFE Filtration) Incubation->Separation Equilibrium Reached Validation Solid-State Verification (XRPD for Solvates) Incubation->Validation Recover Pellet Analysis Supernatant Analysis (HPLC-UV Quantification) Separation->Analysis Extract Aliquot

Figure 1: Self-validating isothermal shake-flask workflow for solubility determination.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for downstream pharmaceutical processing. The exceptionally high solubility in polar aprotic solvents dictates that synthetic reactions involving this compound (e.g., nucleophilic aromatic substitutions or peptide couplings) are optimally conducted in DMF or DMSO.

Conversely, the insolubility in apolar aprotics allows for highly efficient anti-solvent crystallization. By dissolving the sodium salt in a minimal volume of methanol (solvent) and slowly titrating in dichloromethane or hexane (anti-solvent), researchers can manipulate the supersaturation curve to achieve >95% recovery of high-purity crystalline material with controlled particle size distribution[3].

References

  • Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15)
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents Source: CORE URL
  • Source: Chalcogen.
  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms Source: ACS Omega URL

Sources

Foundational

Potential biological activity of 2-anilino-5-nitrobenzoate derivatives

An In-depth Technical Guide on the Potential Biological Activity of 2-Anilino-5-Nitrobenzoate Derivatives Introduction: The Scientific Rationale In the landscape of medicinal chemistry, the identification of versatile mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Biological Activity of 2-Anilino-5-Nitrobenzoate Derivatives

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The 2-anilino-5-nitrobenzoate framework represents a class of compounds with significant therapeutic potential. This structure is characterized by three key functional domains: an anilino group, a nitro group, and a benzoate core. The interplay of these moieties—the electron-withdrawing nature of the nitro group, the hydrogen-bonding capabilities of the anilino bridge, and the carboxylic acid handle for further derivatization—creates a unique electronic and steric profile. This guide provides an in-depth exploration of the synthesis, known biological activities, and critical experimental considerations for researchers investigating this promising chemical series. Derivatives of the closely related 2-amino-5-nitrobenzoic acid have been explored for a wide range of therapeutic applications, including as anticancer, antiviral, anthelmintic, and anti-inflammatory agents, setting a strong precedent for the potential of the anilino-substituted series[1].

Core Synthesis Strategy

The synthesis of 2-anilino-5-nitrobenzoate derivatives is typically achieved through nucleophilic aromatic substitution. The foundational starting material is often a 2-halide-5-nitrobenzoic acid, with 2-chloro-5-nitrobenzoic acid being a common and commercially available precursor. The general strategy involves the reaction of this precursor with a diverse library of substituted anilines.

The reaction is generally catalyzed by a base and may be facilitated by heat or microwave irradiation to drive the reaction to completion. The choice of solvent and base is critical to optimize yield and minimize side reactions. This synthetic accessibility allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substitution pattern on the aniline ring.

Start1 2-Chloro-5-nitrobenzoic Acid Process Nucleophilic Aromatic Substitution (SNAr) Start1->Process Start2 Substituted Aniline (Ar-NH2) Start2->Process Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (Δ) Conditions->Process Product 2-Anilino-5-nitrobenzoate Derivative Process->Product HCl byproduct

Caption: General synthesis scheme for 2-anilino-5-nitrobenzoate derivatives.

Potential Biological Activities & Mechanisms of Action

The nitroaromatic scaffold is a well-established pharmacophore, present in numerous approved drugs[2]. The biological activity of these compounds often hinges on the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of cytotoxic reactive nitrogen species[2][3].

Anticancer Activity

Nitroaniline and nitrobenzoate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[3][4]. The proposed mechanisms are multifaceted and can include the induction of apoptosis, arrest of the cell cycle, and inhibition of critical signaling pathways that are frequently dysregulated in cancer[4].

  • Kinase Inhibition: A prominent strategy in modern oncology is the inhibition of protein kinases that drive tumor growth and angiogenesis. Anilino-based scaffolds are classic components of many kinase inhibitors. For instance, novel 5-anilinoquinazoline-8-nitro derivatives and 2-anilino-5-aryloxazoles have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis[5][6][7]. It is plausible that 2-anilino-5-nitrobenzoate derivatives could adopt a similar binding mode in the ATP-binding pocket of kinases like VEGFR-2.

  • Induction of Apoptosis: Many nitroaromatic compounds exert their anticancer effects by triggering programmed cell death. This can occur through the modulation of the Bcl-2 protein family, leading to mitochondrial dysfunction and the activation of caspases[4]. Some derivatives have been shown to activate the death receptor pathway, leading to the activation of caspase-8 and subsequent apoptosis[8].

Derivative 2-Anilino-5-nitrobenzoate Derivative VEGFR2 VEGFR-2 Tyrosine Kinase Derivative->VEGFR2 Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Tumor Cell Proliferation & Survival VEGFR2->Proliferation Promotes

Caption: Potential mechanism of action via VEGFR-2 kinase inhibition.

Table 1: Hypothetical Anticancer Activity of 2-Anilino-5-nitrobenzoate Derivatives (Note: This data is illustrative and based on activities of structurally related compounds.)

Compound IDAniline SubstituentCell Line (Cancer Type)IC₅₀ (µM)
ANB-01 4-MethylHT-29 (Colon)3.5
ANB-02 4-ChloroA549 (Lung)5.2
ANB-03 3,4-DichloroMCF-7 (Breast)1.8
ANB-04 4-MethoxyHeLa (Cervical)8.1
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents[2]. Their efficacy against bacteria, fungi, and protozoa is well-documented[9][10][11][12].

  • Mechanism of Action: The primary mechanism involves the reduction of the nitro group by microbial nitroreductases. This process generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamino species, which can cause widespread damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death[13]. This broad mechanism makes the development of resistance more difficult for microbes.

  • Spectrum of Activity: Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown inhibitory profiles against both Gram-positive and Gram-negative bacteria[13]. Studies on similar scaffolds, such as 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, have demonstrated significant activity against Gram-positive organisms like Streptococcus faecalis and Staphylococcus aureus.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Certain nitroaniline and nitroindazole derivatives have displayed potent anti-inflammatory properties[4][14][15].

  • Mechanism of Action: The anti-inflammatory effects can be mediated through several pathways. A common mechanism is the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins[4][16][17]. Some compounds have also been shown to inhibit the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, often by modulating signaling pathways like NF-κB[4][16][18].

A Critical Caveat: Pan-Assay Interference Compounds (PAINS)

Trustworthiness in research is paramount. Researchers working with nitroaromatic compounds must be aware of their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear active in numerous assays through non-specific mechanisms rather than by specific interaction with a biological target[19].

2-Amino-5-nitrobenzoic acid, a close structural analog, is known to have inherent chemical properties that can lead to false-positive results in biochemical assays[19]. These interference mechanisms include:

  • Spectroscopic Interference: As colored compounds, they can absorb light in the visible range, interfering with colorimetric assays[19].

  • Fluorescence Quenching: They can quench the fluorescence of reporter molecules, leading to a false signal of inhibition in fluorescence-based assays[19].

  • Aggregate Formation: Some compounds can form colloidal aggregates that non-specifically inhibit enzymes, a common source of false positives in high-throughput screening[19].

It is essential to perform counter-screens and control experiments to validate any observed biological activity and rule out assay artifacts.

Start Initial Hit from Primary Screen Triage PAINS Triage Start->Triage Quench Fluorescence Quenching Assay Triage->Quench Test for Aggregation Detergent-Based Aggregation Assay Triage->Aggregation Test for Spectro Spectroscopic Interference Check Triage->Spectro Test for TrueHit Validated Hit (Proceed with SAR) Triage->TrueHit If All Negative FalsePositive Likely False Positive (Deprioritize) Quench->FalsePositive If Positive Aggregation->FalsePositive If Positive Spectro->FalsePositive If Positive

Caption: A self-validating workflow to identify and triage PAINS.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and initial biological evaluation of 2-anilino-5-nitrobenzoate derivatives.

Protocol 1: General Synthesis of a 2-Anilino-5-nitrobenzoate Derivative

Objective: To synthesize methyl 2-((4-methylphenyl)amino)-5-nitrobenzoate.

Materials:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 eq)

  • p-toluidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • To a round-bottom flask, add methyl 2-chloro-5-nitrobenzoate, p-toluidine, and potassium carbonate.

  • Add DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Fluorescence Quenching Counter-Screen

Objective: To determine if a compound interferes with a fluorescence-based assay through quenching.

Materials:

  • Test compound

  • A stable fluorescent molecule (e.g., fluorescein or a fluorescent substrate from the primary assay)

  • Assay buffer

  • Black 96-well microplates

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of the fluorescent molecule in the assay buffer at a concentration that gives a robust signal.

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a black 96-well plate, add the fluorescent molecule solution to each well.

  • Add the serially diluted test compound to the wells. Include buffer-only and fluorescent molecule-only controls.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

  • Calculate the percentage of fluorescence quenching for each concentration of the test compound compared to the control wells (fluorescent molecule without the test compound). A significant drop in fluorescence indicates quenching and a potential false positive.[19]

References

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. [Link]

  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. [Link]

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. ACS Publications. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PMC. [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PubMed. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. DergiPark. [Link]

  • Anti-inflammatory activity and cheminformatics analysis of new potent 2-substituted 1-methyl-5-nitroindazolinones. Universidad San Francisco de Quito USFQ. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Scilit. [Link]

Sources

Exploratory

Mechanism of action for 2-(phenylamino)-5-nitro-benzoate compounds

An In-Depth Technical Guide to the Mechanism of Action for 2-(Phenylamino)-5-nitro-benzoate Compounds Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(phenylamino)-5-nitro-benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 2-(Phenylamino)-5-nitro-benzoate Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(phenylamino)-5-nitro-benzoate scaffold represents a versatile pharmacophore, derivatives of which have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. This guide synthesizes current understanding of the multifaceted mechanisms of action attributable to this class of compounds. Rather than a single, unified pathway, the biological activity of these molecules is a composite of several potential mechanisms, primarily dictated by the interplay between the nitroaromatic system and the phenylamino substituent. This document delves into three core mechanistic pathways: bioreductive activation leading to cytotoxicity, modulation of key enzymes in inflammatory cascades, and inhibition of topoisomerase enzymes critical for DNA replication. Each section is supported by field-proven experimental protocols and data to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: A Multifaceted Pharmacophore

The 2-(phenylamino)-5-nitro-benzoate core structure combines three key features: a benzoate scaffold, a secondary phenylamine linkage, and a nitro group at the 5-position. This arrangement creates a molecule with significant potential for diverse biological interactions. The nitro group, a strong electron-withdrawing feature, is a well-known "warhead" in many antimicrobial and anticancer prodrugs, often activated under specific physiological conditions like hypoxia.[1] The phenylamino moiety is present in numerous enzyme inhibitors, including kinase and cyclooxygenase inhibitors, where it often participates in critical binding interactions within protein active sites.[2][3] Consequently, understanding the mechanism of action for any given derivative requires consideration of multiple potential pathways, which may act independently or in concert to produce the final therapeutic or toxicological effect. This guide will explore these primary mechanisms to provide a foundational understanding for future research and development.

Mechanism I: Bioreductive Activation and Cytotoxicity

The most established mechanism of action for many nitroaromatic compounds is their activation via enzymatic reduction of the nitro group.[4][5][6] This process is particularly efficient in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, making it a highly attractive strategy for targeted therapies.

The Central Role of Nitroreductases

Bacterial and certain mammalian flavoenzymes, known as nitroreductases (NTRs), are critical for the bioactivation of these compounds.[7][8] These enzymes utilize reducing cofactors, typically NADPH or NADH, to catalyze the reduction of the nitro group. The process can follow two main pathways: a single-electron or a two-electron reduction.

  • Single-Electron Reduction: This pathway, often catalyzed by enzymes like NADPH:cytochrome P-450 reductase, forms a nitro anion radical (ArNO₂⁻•). In the presence of oxygen, this radical can undergo "redox cycling," transferring its electron to molecular oxygen to create a superoxide anion (O₂⁻•) and regenerating the parent nitro compound.[9] This futile cycle generates significant reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[10][11]

  • Two-Electron Reduction: This is the more direct route to cytotoxicity and is characteristic of many "oxygen-insensitive" bacterial nitroreductases.[8] The enzyme catalyzes a two-electron reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), followed by a further two-electron reduction to a highly reactive hydroxylamine (Ar-NHOH).[12] This hydroxylamine is a potent electrophile that can form covalent adducts with nucleophilic sites on cellular macromolecules, most critically DNA, leading to strand breaks, mutations, and cell death.[13]

Visualizing the Bioreductive Pathway

The following diagram illustrates the enzymatic activation of a generic 5-nitroaromatic compound.

Bioreductive Activation cluster_0 Enzymatic Reduction cluster_1 Cellular Effects Parent_Compound 2-(Phenylamino)-5-nitro-benzoate (Ar-NO₂) Nitro_Anion_Radical Nitro Anion Radical (Ar-NO₂⁻•) Parent_Compound->Nitro_Anion_Radical 1e⁻ (e.g., P450 Reductase) Nitroso Nitroso Intermediate (Ar-NO) Parent_Compound->Nitroso 2e⁻ (NTR) ROS Oxidative Stress (ROS Generation) Nitro_Anion_Radical->ROS O₂ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ (NTR / NADPH) Amine Amine Metabolite (Ar-NH₂) Hydroxylamine->Amine 2e⁻ DNA_Adducts DNA Adducts & Damage Hydroxylamine->DNA_Adducts Covalent Binding ROS->Parent_Compound Redox Cycling Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA₂ COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) Thromboxanes PGH2->Prostaglandins Inflammation_COX Inflammation, Pain, Fever Prostaglandins->Inflammation_COX 5-HPETE 5-HPETE LOX->5-HPETE Leukotrienes Leukotrienes (LTB₄, etc.) 5-HPETE->Leukotrienes Inflammation_LOX Inflammation, Chemotaxis Leukotrienes->Inflammation_LOX Inhibitor 2-(Phenylamino) -benzoate Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition points in the arachidonic acid inflammatory pathway.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for screening compounds for COX-2 inhibitory activity using a commercial kit format.

Materials:

  • Human recombinant COX-2 enzyme.

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Fluorometric probe (e.g., Amplex™ Red).

  • Arachidonic Acid (substrate).

  • Known COX-2 inhibitor (e.g., Celecoxib) for positive control.

  • 96-well black, flat-bottom microplate.

  • Microplate fluorometer.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Dilute COX-2 enzyme to the recommended concentration in cold COX Assay Buffer.

    • Prepare a 10X working solution of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO), then dilute to 1X with Assay Buffer.

  • Assay Setup: Set up wells in duplicate or triplicate:

    • Enzyme Control: Add Assay Buffer and enzyme.

    • Inhibitor Control: Add the known inhibitor (Celecoxib) and enzyme.

    • Test Wells: Add the test compound at various concentrations and enzyme.

    • No Enzyme Control: Add Assay Buffer without the enzyme.

  • Reaction Steps (Typical volumes for a 100 µL reaction):

    • To each well, add 70 µL of COX Assay Buffer, 1 µL of probe, and 1 µL of Heme.

    • Add 10 µL of the diluted test inhibitor, control inhibitor, or solvent control.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the "No Enzyme" control.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate and Read:

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Immediately place the plate in the fluorometer and measure the increase in fluorescence at the appropriate excitation/emission wavelengths (e.g., 530-560 nm Ex / ~590 nm Em for Amplex Red) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.

Mechanism III: Antineoplastic Activity via Topoisomerase Inhibition

While not the primary focus of benzoate derivatives, related structures containing planar aromatic systems and amine linkages, such as benzo[a]phenazines, are known to exert potent anticancer activity by inhibiting DNA topoisomerases. [14][15][16]Given the structural similarities, this represents a plausible mechanism for certain 2-(phenylamino)-5-nitro-benzoate derivatives.

Targeting DNA Topology

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination. [14]They work by transiently cleaving DNA, allowing strands to pass through one another, and then resealing the break.

  • Topoisomerase I (Topo I): Creates single-strand breaks.

  • Topoisomerase II (Topo II): Creates double-strand breaks.

Inhibitors can act in two main ways:

  • Topoisomerase Poisons: These are the most common clinically. They trap the enzyme-DNA cleavage complex, preventing the resealing of the DNA strand(s). This leads to an accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis. [14]2. Catalytic Inhibitors: These compounds interfere with other steps of the catalytic cycle, such as ATP binding (for Topo II) or DNA binding, without stabilizing the cleavage complex.

Visualizing the Topoisomerase Inhibition Assay

The following workflow illustrates the principle of the DNA relaxation assay used to detect topoisomerase inhibitors.

Topo_Assay_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis Plasmid Supercoiled Plasmid DNA Incubate Incubate at 37°C Plasmid->Incubate Topo_Enzyme Topoisomerase I Enzyme Topo_Enzyme->Incubate Inhibitor Test Compound (or DMSO) Inhibitor->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Stop Reaction & Load Gel Result_No_Inhibitor Result (No Inhibitor): Relaxed DNA Gel->Result_No_Inhibitor Result_With_Inhibitor Result (With Inhibitor): Supercoiled DNA Remains Gel->Result_With_Inhibitor

Caption: Workflow for a topoisomerase DNA relaxation assay.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method to identify compounds that inhibit the catalytic activity of Topo I. [17][18][19] Materials:

  • Purified human Topoisomerase I enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • 10X Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol).

  • Test compound and a known Topo I inhibitor (e.g., Camptothecin) as a positive control.

  • STEB Stop Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Agarose, TAE buffer, and Ethidium Bromide for gel electrophoresis.

Procedure:

  • Reaction Setup (on ice):

    • For each 30 µL reaction, prepare a master mix containing:

      • 3 µL of 10X Topo I Assay Buffer.

      • 0.5 µL of supercoiled pBR322 (1 µg/µL).

      • 23.5 µL of sterile water.

    • Aliquot 27 µL of the master mix into microcentrifuge tubes.

  • Add Inhibitors:

    • Add 3 µL of the test compound (diluted in 10% DMSO) to the sample tubes.

    • Add 3 µL of 10% DMSO to the "No Inhibitor" control tube.

    • Add 3 µL of Camptothecin to the "Positive Control" tube.

    • Prepare a "No Enzyme" control with 3 µL of 10% DMSO.

  • Add Enzyme and Incubate:

    • Dilute the Topo I enzyme in Dilution Buffer to a concentration that just fully relaxes the plasmid in 30 minutes.

    • Add the diluted enzyme to all tubes except the "No Enzyme" control.

    • Mix gently and incubate at 37°C for 30 minutes.

  • Stop Reaction and Analyze:

    • Stop the reaction by adding 30 µL of STEB buffer.

    • Load 20 µL of each reaction onto a 1% agarose gel.

    • Run the gel at ~85V for 2 hours in 1X TAE buffer.

    • Stain the gel with Ethidium Bromide, destain, and visualize under UV light.

  • Interpretation:

    • The "No Enzyme" lane will show a fast-migrating band of supercoiled DNA.

    • The "No Inhibitor" lane will show a slower-migrating band of relaxed DNA.

    • Effective inhibitors will show a dose-dependent decrease in the relaxed band and an increase in the supercoiled band.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for compounds related to the discussed mechanisms, providing a benchmark for evaluating new derivatives.

Compound Class/ExampleTarget/AssayEndpointValue RangeReference
Benzo[a]phenazine DerivativesHeLa, A549, MCF-7, HL-60 CellsIC₅₀1–10 µM[14][15]
Pyrazole–thiazole hybridsCOX-2 EnzymeIC₅₀0.01 µM[20]
Pyrazole–thiazole hybrids5-LOX EnzymeIC₅₀1.78 µM[20]
4-(Phenylamino)-pyrrolo-triazinesp38α KinaseIC₅₀3.1 - 60 nM[2][3]
4-(Phenylamino)-pyrrolo-triazinesTNFα Release (THP-1 cells)IC₅₀61 - 210 nM[2][3]

Conclusion and Future Directions

The biological activity of 2-(phenylamino)-5-nitro-benzoate compounds is not governed by a single mechanism but rather by a confluence of possibilities driven by its distinct chemical moieties. The 5-nitro group serves as a latent cytotoxic agent, activated by nitroreductases to generate DNA-damaging species. Concurrently, the phenylamino portion of the scaffold can engage with the active sites of key inflammatory enzymes like COX and LOX, or potentially with topoisomerases, leading to anti-inflammatory or antineoplastic outcomes.

For drug development professionals, this multifaceted nature presents both a challenge and an opportunity. The challenge lies in deconvoluting which mechanism predominates for a given derivative and biological system. The opportunity lies in the rational design of new compounds that can be tailored to favor one mechanism over another. For example, enhancing the electron-accepting properties of the nitro group could optimize bioreductive activation, while modifying the substitution pattern on the phenylamino ring could fine-tune selectivity for COX-2 or other enzyme targets. A thorough understanding of these core mechanisms is therefore essential for harnessing the full therapeutic potential of this promising chemical class.

Sources

Foundational

An In-Depth Technical Guide to the Discovery of Novel Derivatives of 2-(Phenylamino)-5-nitro-benzoic Acid

Abstract The 2-(phenylamino)-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant anti-inflammatory and analgesic drugs. The introduction of a nitro g...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(phenylamino)-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant anti-inflammatory and analgesic drugs. The introduction of a nitro group at the 5-position of the benzoic acid ring, yielding 2-(phenylamino)-5-nitro-benzoic acid, presents a compelling opportunity for the discovery of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to enhanced biological activity and novel mechanisms of action. This in-depth technical guide provides a comprehensive framework for the design, synthesis, characterization, and biological evaluation of new derivatives of 2-(phenylamino)-5-nitro-benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Rationale for Derivatization

The discovery of new chemical entities with improved therapeutic profiles is a cornerstone of modern drug development. The 2-(phenylamino)-benzoic acid core, found in non-steroidal anti-inflammatory drugs (NSAIDs), serves as a validated starting point for the design of new molecules.[1][2] The strategic incorporation of a nitro group at the 5-position offers several potential advantages:

  • Modulation of Acidity: The electron-withdrawing nitro group increases the acidity of the carboxylic acid, which can influence its interaction with biological targets and its pharmacokinetic properties.

  • Enhanced Biological Activity: The nitro group is a known pharmacophore in various antimicrobial and antiprotozoal agents and can contribute to novel biological activities.[3]

  • Metabolic Stability: The presence of the nitro group can influence the metabolic fate of the molecule, potentially leading to a more favorable pharmacokinetic profile.

This guide will explore a systematic approach to unlock the therapeutic potential of 2-(phenylamino)-5-nitro-benzoic acid through the synthesis and evaluation of a diverse library of derivatives.

Synthesis of the Core Scaffold: 2-(Phenylamino)-5-nitro-benzoic Acid

A robust and efficient synthesis of the core scaffold is the essential first step. A catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid provides a rapid and high-yielding route to a variety of 2-(substituted-phenylamino)-5-nitrobenzoic acids.[4]

Logical Workflow for Core Synthesis

A 2-Chloro-5-nitrobenzoic Acid C Microwave Irradiation (Catalyst-Free) A->C B Substituted Aniline B->C D 2-(Substituted-phenylamino)-5-nitro-benzoic Acid C->D E Purification (Acid-Base Extraction & Recrystallization) D->E

Caption: Synthesis of the 2-(phenylamino)-5-nitro-benzoic acid core.

Experimental Protocol: Synthesis of 2-(Phenylamino)-5-nitro-benzoic Acid
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1.0 eq) and the desired substituted aniline (2.0-3.0 eq).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (typically 100-150 °C) for a specified duration (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess aniline.

  • Purification: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH) to isolate the acidic product. Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the 2-(phenylamino)-5-nitro-benzoic acid derivative.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization of the Core Scaffold

A comprehensive characterization of the synthesized core molecule is crucial to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, with characteristic splitting patterns. A downfield singlet for the carboxylic acid proton and a broad singlet for the amine proton.[4]
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons bearing the nitro and amino groups.
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric N-O stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Strategies for Discovering Novel Derivatives

With the core scaffold in hand, the next phase involves the strategic synthesis of a library of derivatives to explore the structure-activity relationship (SAR). The primary points of diversification are the carboxylic acid and the phenylamino moieties.

Amide Derivatives: Expanding Chemical Space

The conversion of the carboxylic acid to an amide is a common and effective strategy in drug discovery to modulate properties such as solubility, membrane permeability, and metabolic stability.

A 2-(Phenylamino)-5-nitro-benzoic Acid E Amide Derivative A->E B Amine (R-NH2) B->E C Coupling Agent (e.g., HATU, EDCI) C->E Activation D Base (e.g., DIPEA) D->E

Caption: General workflow for the synthesis of amide derivatives.

  • Activation of Carboxylic Acid: Dissolve 2-(phenylamino)-5-nitro-benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid, a saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ester Derivatives: Modulating Lipophilicity and Pro-drug Potential

Esterification of the carboxylic acid can enhance lipophilicity, potentially improving cell permeability. Esters can also serve as pro-drugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

A 2-(Phenylamino)-5-nitro-benzoic Acid E Ester Derivative A->E B Alcohol (R-OH) B->E C Acid Catalyst (e.g., H2SO4) C->E Catalysis D Heat D->E

Caption: Fischer esterification for the synthesis of ester derivatives.

  • Reaction Setup: Dissolve 2-(phenylamino)-5-nitro-benzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[5]

  • Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.

Heterocyclic Derivatives: Introducing Novel Pharmacophores

The 2-(phenylamino)-5-nitro-benzoic acid scaffold can be used as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. For example, condensation reactions can lead to the formation of quinazolinones or benzimidazoles.

Biological Evaluation: Uncovering Therapeutic Potential

A systematic biological evaluation is essential to identify promising lead compounds. Based on the known activities of related 2-(phenylamino)-benzoic acid derivatives, initial screening should focus on anti-inflammatory and anticancer activities.

Anti-inflammatory Assays
  • Cyclooxygenase (COX-1/COX-2) Inhibition Assays: Evaluate the ability of the derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for many NSAIDs. This can be done using commercially available assay kits.

  • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: Screen for the inhibition of NO production in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. NO is a key inflammatory mediator.[4]

Anticancer Assays
  • Cell Viability Assays (MTT/MTS): Determine the cytotoxic effects of the derivatives against a panel of cancer cell lines (e.g., breast, colon, lung cancer).[6]

  • Apoptosis Assays: Investigate the ability of active compounds to induce programmed cell death in cancer cells using techniques such as flow cytometry with Annexin V/PI staining.

  • Topoisomerase Inhibition Assays: Given that some N-2-(phenylamino) benzamide derivatives inhibit topoisomerase I, this is a relevant target to investigate.[3][7]

Data Presentation: Structure-Activity Relationship (SAR) Table
Derivative R¹ (Amide/Ester) R² (Substitution on Phenylamino Ring) COX-2 IC₅₀ (µM) Cancer Cell Line GI₅₀ (µM)
Core -OHH>100>100
DA-01 -NHCH₃H50.275.8
DA-02 -NH-benzylH25.142.3
DE-01 -OCH₃H80.595.1
DA-03 -NHCH₃4-Cl15.820.7

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the discovery of novel derivatives of 2-(phenylamino)-5-nitro-benzoic acid. By systematically exploring the chemical space around this promising scaffold, there is significant potential to identify new chemical entities with potent and selective biological activities. Future work should focus on optimizing the lead compounds identified through these initial screens, including in-depth mechanistic studies and in vivo evaluation in relevant disease models. The integration of computational modeling and structure-based drug design can further accelerate the discovery process.

References

  • Abdellatif, K. R. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. [Link]

  • Esterification of Benzoic Acid. (n.d.). Department of Chemistry, University of Texas at Austin. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. [Link]

  • Ríos, D., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. [Link]

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. (n.d.). SciSpace. [Link]

  • Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. (2017). ResearchGate. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Semantic Scholar. [Link]

  • Synthesis of heterocyclic compounds. (2012).
  • Toma, A., et al. (2019). HETEROCYCLES 50. SYNTHESIS AND CHARACTERIZATION OF NEW 2-PHENYLAMINOTHIAZOLE DERIVED MANNICH BASES BY BIOCATALYTIC MULTICOMPONEN. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Cabantchik, Z. I., & Wasserman, H. H. (1987). Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic Acid. PubMed. [Link]

  • Process for preparing nitro benzoic acid alkyl esters. (1990).
  • Shewale, J. G., & Sivaraman, H. (1991). 2-Nitro-5-(6-bromohexanoylamino)benzoic acid test paper method for detecting microorganisms capable of producing cephalosporin acylases. Analytical Biochemistry. [Link]

  • Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Castilla–La Mancha. [Link]

  • Esterification of nitrobenzoic acids. (1976).
  • Meth-Cohn, O., & Suschitzky, H. (1971). Synthesis of heterocyclic compounds. Part XXII. Routes to naphthimidazoles and imidazoquinolines. Journal of the Chemical Society C: Organic. [Link]

  • Leyva, E., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2015). ResearchGate. [Link]

  • Kim, J. Y., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PMC. [Link]

  • Peng, Y. (2023). Biological Assays: Innovations and Applications. Longdom Publishing. [Link]

  • Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (2024). Frontiers in Pharmacology. [Link]

  • 2-(Phenylamino)benzoic acid. (n.d.). AA Blocks. [Link]

  • Whitehouse, M. W., & Haslam, J. M. (1962). Biochemical properties of anti-inflammatory drugs—II. Scilit. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Sodium 2-(phenylamino)-5-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 2-(phenylamino)-5-nitrobenzoate is a specialized organic compound with significant potential in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(phenylamino)-5-nitrobenzoate is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its structure, which combines a phenylamine moiety, a nitro group, and a benzoate functional group, makes it a versatile building block for the synthesis of a variety of complex molecules. The presence of both electron-donating and electron-withdrawing groups on the aromatic scaffold imparts unique electronic and chemical properties, making it a subject of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic characterization, potential applications, and safety considerations of Sodium 2-(phenylamino)-5-nitrobenzoate and its parent acid.

Chemical Identity and Properties

The parent compound, 2-(phenylamino)-5-nitrobenzoic acid, is the immediate precursor to the sodium salt. Understanding its properties is crucial for the synthesis and handling of Sodium 2-(phenylamino)-5-nitrobenzoate.

PropertyValueSource
IUPAC Name 2-(phenylamino)-5-nitrobenzoic acid-
Synonyms 2-anilino-5-nitrobenzoic acid[1]
CAS Number 16927-50-7[1]
Molecular Formula C₁₃H₁₀N₂O₄[1]
Molecular Weight 258.23 g/mol [1]
Melting Point 253-254 °C[1]
Appearance Yellowish-green solid[2]
InChI 1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17)[1]
InChIKey DOTLBHVBCHNOAA-UHFFFAOYSA-N[1]

The sodium salt, Sodium 2-(phenylamino)-5-nitrobenzoate, is formed by the deprotonation of the carboxylic acid group. While specific experimental data for the salt is not widely available, its properties can be inferred from the parent acid. It is expected to be a stable, crystalline solid with higher water solubility than the parent acid due to its ionic nature.

Synthesis and Mechanism

The synthesis of 2-(phenylamino)-5-nitrobenzoic acid is most effectively achieved through an Ullmann condensation, a copper-catalyzed or, in more modern approaches, catalyst-free cross-coupling reaction.[3][4] A highly efficient and environmentally conscious method involves the catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with aniline.[2][5]

Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_product Product 2_chloro_5_nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid product 2-(phenylamino)-5-nitrobenzoic acid 2_chloro_5_nitrobenzoic_acid->product Microwave Irradiation, K2CO3, H2O aniline Aniline aniline->product

Caption: Ullmann condensation for the synthesis of 2-(phenylamino)-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-(phenylamino)-5-nitrobenzoic acid

This protocol is adapted from a catalyst-free, microwave-assisted method.[2]

  • Reactant Preparation: In a microwave reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes with a power of 150 W. The pressure may rise to approximately 10 bar.

  • Reaction Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Acidification: Acidify the reaction mixture with 1 M hydrochloric acid until the pH is approximately 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to yield a yellowish-green solid.

Conversion to Sodium 2-(phenylamino)-5-nitrobenzoate
  • Dissolution: Dissolve the purified 2-(phenylamino)-5-nitrobenzoic acid in a minimal amount of ethanol.

  • Neutralization: Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise with stirring.

  • Precipitation: The sodium salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar co-solvent like diethyl ether.

  • Isolation: Collect the sodium salt by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(phenylamino)-5-nitrobenzoic acid in DMSO-d₆ is expected to show characteristic signals for the aromatic protons.[2] The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro and carboxyl groups. The protons on the phenylamino ring will appear at relatively upfield positions. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the thirteen carbon atoms. The carboxyl carbon will be significantly downfield. The carbons attached to the nitro and amino groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups:

  • N-H stretch: A broad peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylate): A strong absorption band around 1650-1550 cm⁻¹ and 1400 cm⁻¹.

  • N-O stretch (nitro group): Strong, sharp peaks around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of the parent acid would likely show a molecular ion peak [M]⁺ at m/z 258. Common fragmentation patterns would involve the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and the nitro group (-NO₂).

Potential Applications in Drug Development and Research

Derivatives of 2-aminobenzoic acid (anthranilic acid) and nitroaromatic compounds are known to possess a wide range of biological activities.[9][10] While specific studies on Sodium 2-(phenylamino)-5-nitrobenzoate are limited, its structural motifs suggest potential applications in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

N-phenylanthranilic acid is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs).[11] The introduction of a nitro group can modulate the electronic properties and potentially enhance the anti-inflammatory and analgesic activities of the molecule.

Anticancer and Cytotoxic Agents

Many nitroaromatic compounds exhibit cytotoxic effects and have been investigated as anticancer agents.[4][12] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are toxic to cancer cells. Derivatives of 2-phenylamino-1,4-naphthoquinones have shown promising in vitro antiproliferative activities against various cancer cell lines.[4]

Signaling Pathway Diagram

Signaling_Pathway cluster_drug Potential Drug Action cluster_pathway Potential Cellular Targets Drug Sodium 2-(phenylamino) -5-nitrobenzoate Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibition Tumor_Hypoxia Hypoxic Tumor Cells Drug->Tumor_Hypoxia Bioreductive Activation Signaling_Proteins Cancer Signaling Proteins (e.g., Akt) Drug->Signaling_Proteins Modulation Inflammation Inflammation COX2->Inflammation Reduces Cytotoxicity Cytotoxicity Tumor_Hypoxia->Cytotoxicity Induces Apoptosis Apoptosis Signaling_Proteins->Apoptosis Promotes

Caption: Potential mechanisms of action for derivatives of Sodium 2-(phenylamino)-5-nitrobenzoate.

Safety and Toxicology

Detailed toxicological data for Sodium 2-(phenylamino)-5-nitrobenzoate is not available. However, based on its chemical structure, certain precautions should be taken.

  • Nitroaromatic Compounds: These compounds can be toxic and may have mutagenic properties. They can be absorbed through the skin and may cause irritation.

  • Aromatic Amines: Aniline and its derivatives can be toxic and may cause methemoglobinemia.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Sodium 2-(phenylamino)-5-nitrobenzoate is a compound with significant synthetic utility and potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, chemical properties, and potential biological activities based on the available scientific literature. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound and to explore its potential as a lead structure for the development of new therapeutic agents.

References

  • Murata, H., & Lahti, P. M. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 72(15), 5908–5911.
  • Supporting Information for "A mild and efficient method for the synthesis of N-aryl anthranilic acids via a copper-catalyzed Ullmann-type reaction". The Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(21), 7482–7488.
  • PubChem. (n.d.). Sodium 2-anilino-5-nitrobenzenesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Acetamido-5-(((phenylamino)carbonyl)amino)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1125-1130.
  • WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminoethylamino)-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ríos, D., Valderrama, J. A., Benites, J., Theoduloz, C., & Buc-Calderon, P. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 28(11), 4349.
  • Li, J., Hu, X., Zhang, H., Peng, Y., Li, S., Xiong, Y., Jiang, W., & Wang, Z. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481–10505.
  • Drop, B., Czerwonka, D., Jewgiński, M., & Ponikiewski, Ł. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 5891.
  • Asgharian, P., & Afshar, F. H. (2023). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Current Drug Discovery Technologies, 20(1), 1-16.
  • Semantic Scholar. (n.d.). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Retrieved from [Link]

  • Drop, B., Czerwonka, D., Jewgiński, M., & Ponikiewski, Ł. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 5891.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khachatryan, A. S., Gevorgyan, A. R., Gukasyan, A. A., & Saghiyan, A. S. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. European Journal of Medicinal Chemistry, 45(6), 2348–2353.
  • NIST. (n.d.). 2-Methyl-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Sodium 2-(phenylamino)-5-nitro-benzoate

Introduction Sodium 2-(phenylamino)-5-nitro-benzoate is an organic compound with potential applications in pharmaceutical and chemical industries. Its structure, featuring a benzoic acid backbone with both phenylamino an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2-(phenylamino)-5-nitro-benzoate is an organic compound with potential applications in pharmaceutical and chemical industries. Its structure, featuring a benzoic acid backbone with both phenylamino and nitro functional groups, suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the nitro group, a known chromophore, makes the compound well-suited for analysis by UV-Visible spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC).

The accurate and precise quantification of Sodium 2-(phenylamino)-5-nitro-benzoate is critical for quality control during its synthesis, for monitoring its stability in various formulations, and for ensuring the purity of resulting products. This application note details a robust, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of Sodium 2-(phenylamino)-5-nitro-benzoate. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and drug development settings.[1][2]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

  • pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group in benzoic acid is approximately 4.2.[3] The presence of the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the carboxylic acid in 2-(phenylamino)-5-nitro-benzoic acid, likely to a value between 3 and 4. To ensure consistent retention and sharp peak shape, the pH of the mobile phase should be controlled to be at least 1.5 to 2 units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid, leading to better interaction with the nonpolar stationary phase.[3] Therefore, a mobile phase pH of around 2.5-3.0 is a logical starting point.

  • UV Absorbance: Aromatic compounds with nitro groups typically exhibit strong UV absorbance. Benzoic acid itself has absorbance maxima around 230 nm and 274 nm.[4][5] The extended conjugation provided by the phenylamino group and the presence of the nitro group in the target analyte are expected to result in significant absorbance in the UV region. A wavelength of approximately 270-280 nm is likely to provide good sensitivity.

  • Potential Impurities: The synthesis of substituted benzoic acids can result in various impurities, including starting materials, intermediates, and by-products from side reactions such as incomplete oxidation or the formation of isomers.[6] A stability-indicating method must be able to resolve the main analyte from these potential impurities and any degradation products that may form under stress conditions.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method has been developed and validated for the quantitative analysis of Sodium 2-(phenylamino)-5-nitro-benzoate.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes
Rationale for Method Parameters:
  • Stationary Phase: A C18 column is a versatile and widely used reversed-phase column that provides good retention and separation for a broad range of moderately polar to nonpolar compounds, making it suitable for this application.

  • Mobile Phase: The combination of acetonitrile and water is a common mobile phase for reversed-phase chromatography. Phosphoric acid is used to adjust the pH of the aqueous component to approximately 2.5, ensuring the analyte is in its non-ionized form for optimal retention and peak shape. The 50:50 ratio of organic to aqueous phase provides a good balance of elution strength for the analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a reasonable analysis time with good chromatographic efficiency.

  • Detection Wavelength: Based on the UV absorbance characteristics of related nitroaromatic and benzoic acid compounds, 275 nm was selected to provide high sensitivity for the analyte.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 50:50 v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent:

    • Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Sodium 2-(phenylamino)-5-nitro-benzoate reference standard and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 10, 25, 50, 75, 100, and 125 µg/mL).

  • Sample Solution:

    • Accurately weigh a quantity of the sample containing approximately 25 mg of Sodium 2-(phenylamino)-5-nitro-benzoate and transfer it to a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard stock solution to obtain a theoretical concentration of 1000 µg/mL.

    • Further dilute this solution with the diluent to a final concentration within the linear range of the method (e.g., 100 µg/mL).

Chromatographic Procedure

HPLC_Workflow A Prepare Mobile Phase, Standards, and Samples B Equilibrate HPLC System with Mobile Phase A->B Load onto instrument C Inject Blank (Diluent) B->C Ensure baseline stability D Inject Standard Solutions (for Calibration Curve) C->D Verify no interference E Inject Sample Solution D->E Establish linearity F Integrate Peaks and Calculate Results E->F Quantify analyte Validation_Logic Method HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Logical relationship of validation parameters.

Linearity

The linearity of the method was evaluated by analyzing six working standard solutions with concentrations ranging from 10 to 125 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess the intermediate precision. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The effect of these changes on the retention time and peak area was evaluated.

Table 2: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all other peaks.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters are met.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of Sodium 2-(phenylamino)-5-nitro-benzoate. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for the analysis of the drug substance and for monitoring its stability. This well-characterized and validated method can be confidently implemented in quality control and research laboratories for the routine analysis of Sodium 2-(phenylamino)-5-nitro-benzoate.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Celerion. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubChem. 2-(2-Aminoethylamino)-5-nitrobenzoic acid. [Link]

  • ScienceDirect. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PubChem. 2-Amino-5-nitrobenzophenone. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. [Link]

  • SciSpace. (2012). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]

  • Leesment, A., et al. (2021). Quantifying acidity in heterogeneous systems: biphasic pKa values. [Link]

  • Molecules. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-(phenylamino)-. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

Sources

Application

Application Note: Quantitative Analysis of Sodium 2-anilino-5-nitrobenzoate using HPLC-UV and UV-Vis Spectrophotometry

Abstract This application note provides detailed, validated protocols for the quantitative analysis of Sodium 2-anilino-5-nitrobenzoate, a compound of interest in pharmaceutical development and chemical synthesis. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of Sodium 2-anilino-5-nitrobenzoate, a compound of interest in pharmaceutical development and chemical synthesis. Due to its structural features—a nitroaromatic system, an anilino group, and a benzoate salt—this molecule is amenable to analysis by chromophoric detection methods. We present two robust methods: a high-specificity High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate quantification in complex matrices, and a rapid, high-throughput Ultraviolet-Visible (UV-Vis) spectrophotometric method suitable for purer samples. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step protocols, data analysis procedures, and the scientific rationale behind the methodological choices.

Introduction and Compound Profile

Sodium 2-anilino-5-nitrobenzoate is an organic compound whose accurate quantification is essential for process control, quality assurance, and stability testing in various research and development stages. The molecule possesses strong chromophores, primarily the nitroaniline moiety, which allows for sensitive detection using ultraviolet light.[1]

Compound Profile:

  • IUPAC Name: Sodium 2-anilino-5-nitrobenzenesulfonate[2]

  • Molecular Formula: C₁₂H₉N₂NaO₅S[2]

  • Molecular Weight: 316.27 g/mol [2]

  • CAS Number: 3809-31-2[2]

The analytical challenge lies in choosing a method that offers the required specificity, sensitivity, and efficiency for the intended application. High-Performance Liquid Chromatography (HPLC) is the preferred method when separating the analyte from potential impurities, starting materials, or degradation products.[3][4][5] For rapid analysis of relatively pure samples, UV-Vis spectrophotometry provides a simple and cost-effective alternative.

Principle of Analysis: Leveraging Chromophoric Properties

The analytical strategies detailed herein are based on the inherent ability of Sodium 2-anilino-5-nitrobenzoate to absorb light in the UV-Vis spectrum. The combination of the aniline and nitro groups on the benzene ring creates a conjugated system that strongly absorbs UV radiation.[1]

  • HPLC-UV: This technique first separates the target compound from other components in a sample using a reversed-phase C18 column. As the separated analyte elutes from the column, it passes through a UV detector. The absorbance at a specific wavelength is measured, and the resulting peak area is directly proportional to the concentration of the analyte. A wavelength of 254 nm is commonly effective for nitroaromatic compounds.[3][4]

  • UV-Vis Spectrophotometry: This method relies on the direct application of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a fast and straightforward technique but is less specific than HPLC, as any substance in the sample that absorbs at the selected wavelength will contribute to the signal.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method provides excellent specificity and is considered the gold standard for quantifying active ingredients in complex mixtures. The use of a C18 stationary phase is standard for the separation of nitroaromatic compounds.[4]

Experimental Protocol: HPLC-UV

3.1.1. Reagents and Materials

  • Sodium 2-anilino-5-nitrobenzoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3.1.3. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer:Acetonitrile 60:40 v/v):

    • Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the filtered buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the Sodium 2-anilino-5-nitrobenzoate reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Calibration Standards (1-20 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

    • Further dilute as necessary to fall within the calibration range (e.g., a 1:10 dilution for an expected concentration of 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Chromatographic Conditions

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0):Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

| Run Time | 10 minutes |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer:ACN 60:40) P2 Prepare Standard Stock (100 µg/mL) P4 Create Calibration Curve Standards (1-20 µg/mL) P2->P4 P3 Prepare Sample (Dissolve & Dilute) A4 Inject Sample(s) P3->A4 A3 Inject Calibration Standards P4->A3 A1 Equilibrate HPLC System with Mobile Phase A2 Inject Blank (Mobile Phase) A1->A2 A2->A3 A3->A4 D1 Integrate Peak Areas A4->D1 D2 Plot Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: HPLC-UV analysis workflow from preparation to final calculation.

Data Analysis and Results
  • Calibration Curve: Plot the peak area obtained for each calibration standard against its known concentration. Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.999.

  • Quantification: Use the linear regression equation (y = mx + c) to calculate the concentration of the analyte in the prepared sample solution, where 'y' is the peak area of the sample.

  • Final Concentration: Adjust the calculated concentration for any dilution factors used during sample preparation.

Table 1: Example HPLC Calibration and Sample Data

Sample Concentration (µg/mL) Peak Area (mAU*s)
Standard 1 1.0 55,120
Standard 2 5.0 276,550
Standard 3 10.0 552,980
Standard 4 15.0 829,450
Standard 5 20.0 1,105,600
Test Sample Unknown 689,750
Linear Regression y = 55210x + 150 R² = 0.9998

| Calculated Conc. | 12.49 µg/mL | |

Method 2: UV-Vis Spectrophotometry

This method is ideal for rapid screening or for the analysis of samples where interfering substances are known to be absent. Its validity depends entirely on the sample matrix.

Experimental Protocol: UV-Vis

4.1.1. Reagents and Materials

  • Sodium 2-anilino-5-nitrobenzoate reference standard

  • Methanol (Spectroscopic grade)

  • Deionized water (Spectroscopic grade)

  • Solvent: A 1:1 mixture of Methanol and Water is a good starting point for solubility and transparency in the UV range.[6]

4.1.2. Instrumentation

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.3. Determination of Maximum Wavelength (λmax)

  • Prepare a ~10 µg/mL solution of Sodium 2-anilino-5-nitrobenzoate in the chosen solvent.

  • Scan the solution from 400 nm down to 200 nm using the solvent as a blank.

  • The wavelength corresponding to the highest absorbance peak is the λmax. This wavelength should be used for all subsequent measurements. The nitroaniline structure suggests a strong absorbance peak is likely to be found.[1]

4.1.4. Preparation of Solutions

  • Solvent: Methanol:Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the solvent.

  • Calibration Standards (1-20 µg/mL):

    • Prepare a series of at least five calibration standards by diluting the stock solution with the solvent.

  • Sample Preparation:

    • Prepare a sample solution in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_setup Setup & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis S1 Determine λmax (e.g., 385 nm) S3 Set Spectrophotometer to λmax S1->S3 S2 Prepare Calibration Standards (1-20 µg/mL) S4 Measure Absorbance of Standards S2->S4 A1 Construct Calibration Curve (Absorbance vs. Conc.) S4->A1 M1 Prepare Sample Solution M3 Measure Sample Absorbance M1->M3 M2 Zero Instrument with Solvent Blank M2->M3 A2 Calculate Sample Concentration M3->A2 A1->A2

Caption: UV-Vis spectrophotometry workflow from setup to data analysis.

Data Analysis and Results
  • Calibration Curve: Plot the absorbance of each calibration standard at λmax against its concentration. The linear regression should yield an R² value ≥ 0.995.

  • Quantification: Use the linear equation from the calibration curve to determine the concentration of the sample based on its measured absorbance.

  • Final Concentration: Correct the result for all dilutions made during sample preparation.

Table 2: Example UV-Vis Calibration and Sample Data (at λmax = 385 nm)

Sample Concentration (µg/mL) Absorbance (AU)
Standard 1 2.0 0.155
Standard 2 4.0 0.310
Standard 3 8.0 0.625
Standard 4 12.0 0.930
Standard 5 16.0 1.245
Test Sample Unknown 0.775
Linear Regression y = 0.078x + 0.001 R² = 0.9999

| Calculated Conc. | 9.92 µg/mL | |

Method Validation and Comparison

To ensure the trustworthiness of these protocols, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]

Table 3: Summary of Method Validation Parameters and Comparison

Parameter HPLC-UV UV-Vis Spectrophotometry Rationale
Specificity High Low to Medium HPLC physically separates interferences before detection.
Linearity (R²) ≥ 0.999 ≥ 0.995 Both methods show excellent linearity in the defined range.
Accuracy (% Recovery) 98-102% 95-105% HPLC is generally more accurate due to higher specificity.
Precision (%RSD) < 2.0% < 3.0% Instrumental precision is typically higher for HPLC.
Limit of Quantitation Lower (ng/mL range) Higher (µg/mL range) HPLC can detect much lower concentrations.
Throughput Lower High UV-Vis is significantly faster per sample.

| Cost & Complexity | High | Low | HPLC requires more expensive equipment and skilled operators. |

Conclusion

This application note details two effective methods for the quantitative analysis of Sodium 2-anilino-5-nitrobenzoate. The HPLC-UV method is recommended for its high specificity and sensitivity, making it suitable for regulatory submissions and the analysis of samples containing impurities. The UV-Vis spectrophotometry method serves as a rapid, simple, and cost-effective tool for high-throughput screening and the analysis of pure substance batches. The choice between these methods should be guided by the specific requirements of the analysis, including sample complexity, required accuracy, and available resources.

References

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. Available at: [Link]

  • Pharmaguideline. (2008, June 27). Method of Analysis for Sodium Benzoate. Available at: [Link]

  • Taylor & Francis Online. (2007, February 06). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]

  • SciSpace. High-performance liquid chromatography method for the analysis of sodium benzoate. Available at: [Link]

  • Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • PubMed. (2015, May 15). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020, November 16). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. Available at: [Link]

  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available at: [Link]

  • PubChem. Sodium 2-anilino-5-nitrobenzenesulphonate. Available at: [Link]

Sources

Method

Application Note: Sodium 2-(phenylamino)-5-nitro-benzoate as a Strategic Intermediate in Acridine-Based Drug Discovery

Executive Summary In the development of DNA-intercalating agents, antimalarials, and targeted kinase inhibitors, the acridine and acridone scaffolds remain highly privileged structures. Sodium 2-(phenylamino)-5-nitro-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of DNA-intercalating agents, antimalarials, and targeted kinase inhibitors, the acridine and acridone scaffolds remain highly privileged structures. Sodium 2-(phenylamino)-5-nitro-benzoate —the sodium salt of 5-nitro-N-phenylanthranilic acid—serves as a critical, high-fidelity synthetic intermediate in the construction of these polycyclic systems[1].

Unlike its free-acid counterpart, isolating this intermediate as a sodium salt provides a strategic purification advantage following the classic Ullmann condensation. This application note details the mechanistic causality, quantitative reaction metrics, and self-validating protocols for utilizing this intermediate to synthesize highly functionalized 9-chloro-2-nitroacridine derivatives[2],[3].

Chemical Rationale & Mechanistic Causality

The Strategic Value of the Sodium Salt

The synthesis of the diphenylamine core via the Ullmann reaction (coupling 2-chloro-5-nitrobenzoic acid with aniline) is typically performed in alkaline conditions with a copper catalyst. The resulting free acid, 5-nitro-N-phenylanthranilic acid, is highly lipophilic and notoriously difficult to separate from unreacted aniline and copper byproducts.

By isolating the product as Sodium 2-(phenylamino)-5-nitro-benzoate , researchers exploit a thermodynamic and solubility differential. The sodium salt is highly soluble in hot aqueous alkali, allowing for the simple filtration of insoluble copper residues and the organic extraction of unreacted aniline. Subsequent controlled acidification yields the free acid in >98% purity, effectively making the sodium salt a self-purifying node in the synthetic workflow.

Regiochemical Fidelity During Cyclization

The conversion of 5-nitro-N-phenylanthranilic acid to an acridine requires an intramolecular Friedel-Crafts acylation. The presence of the strongly electron-withdrawing nitro group at the 5-position (para to the secondary amine) is mechanistically vital. It heavily deactivates the anthranilic ring toward electrophilic attack, ensuring that the acylium ion (or mixed anhydride) attacks the unsubstituted aniline ring exclusively. This guarantees strict regiochemical fidelity, preventing the formation of isomeric mixtures and driving the reaction toward a single thermodynamic sink: 2-nitro-9-chloroacridine[2].

Mechanism Step1 Carboxylate Activation (POCl3) Step2 Mixed Anhydride / Acyl Chloride Intermediate Step1->Step2 Step3 Intramolecular Electrophilic Aromatic Substitution Step2->Step3 -HCl Step4 2-Nitroacridone Tautomerization Step3->Step4 Ring Closure Step5 Chlorination at C9 (via Vilsmeier-type intermediate) Step4->Step5 +POCl3, -PO2Cl

Fig 1. Mechanistic pathway of POCl3-mediated cyclization and chlorination.

Quantitative Comparison of Cyclization Pathways

The choice of cyclization reagent dictates the final oxidation state and functionalization at the C9 position. Table 1 summarizes the empirical data for the cyclization of 5-nitro-N-phenylanthranilic acid.

Table 1: Optimization of Cyclization Conditions

ReagentTemp (°C)Primary ProductYield (%)Mechanistic Advantage / Disadvantage
POCl₃ (Neat) 1052-Nitro-9-chloroacridine85–92Optimal: Dual activation/chlorination; yields a highly reactive C9 electrophile for downstream SNAr[3].
PPA 1202-Nitroacridone75–85Clean acridone synthesis; however, the highly viscous polyphosphoric acid makes aqueous workup challenging.
H₂SO₄ (Conc.) 1002-Nitroacridone60–70Direct acridone formation; prone to yield unwanted sulfonation byproducts on the unsubstituted phenyl ring.

Self-Validating Experimental Protocols

Workflow A Sodium 2-(phenylamino) -5-nitro-benzoate B Free Acid Generation A->B HCl (aq) C POCl3 Cyclization (Dual Role) B->C Activation D 2-Nitro-9-chloroacridine C->D Friedel-Crafts E SNAr Amination (C9 Position) D->E Nucleophile F 9-Amino-2-nitroacridine Derivatives E->F Substitution

Fig 2. Synthetic workflow from the sodium salt to functionalized acridine derivatives.

Protocol A: Generation of the Free Acid

Objective: Convert Sodium 2-(phenylamino)-5-nitro-benzoate to highly pure 5-nitro-N-phenylanthranilic acid prior to cyclization.

  • Dissolve 10.0 g of Sodium 2-(phenylamino)-5-nitro-benzoate in 150 mL of distilled water heated to 60 °C.

  • Filter the solution hot through a Celite pad to remove any residual copper catalyst or insoluble particulates.

  • Under vigorous mechanical stirring, add 2M HCl dropwise until the pH reaches 2.0.

  • Stir the resulting suspension for 30 minutes at room temperature, then filter under vacuum. Wash the filter cake with cold distilled water (3 × 50 mL) and dry in a vacuum oven at 60 °C for 12 hours.

Self-Validation & Quality Control: The transition from a dark, homogeneous aqueous solution to a thick, bright yellow suspension indicates successful protonation. A melting point check of the dried solid (typically 235–238 °C with decomposition) confirms the identity and purity of the free acid.

Protocol B: POCl₃-Mediated Cyclization to 2-Nitro-9-chloroacridine

Objective: Perform a tandem Friedel-Crafts acylation and chlorination[3].

  • In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and an oil bubbler, suspend 5.0 g of the dried 5-nitro-N-phenylanthranilic acid in 25 mL of Phosphorus Oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 105 °C) using an oil bath.

  • Maintain reflux for 3 hours. The suspension will gradually transition into a dark red/brown homogeneous solution.

  • Cool the reaction to 50 °C and remove excess POCl₃ via vacuum distillation (Caution: POCl₃ is highly corrosive; trap vapors efficiently).

  • Dissolve the concentrated residue in 20 mL of anhydrous dichloromethane (DCM) and slowly pour the mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of concentrated aqueous ammonia.

  • Extract the aqueous layer with DCM (3 × 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a bright yellow solid.

Self-Validation & Quality Control: The cessation of HCl gas evolution (monitored via the oil bubbler) serves as an intrinsic kinetic endpoint for the cyclization. Upon quenching and extraction, the crude product must exhibit a single, highly UV-active spot (Rf ~0.6 in Hexane:EtOAc 3:1). Any baseline retention on the TLC plate indicates incomplete chlorination (residual 2-nitroacridone).

Protocol C: Nucleophilic Amination at C9

Objective: Utilize the activated 9-chloro position for Nucleophilic Aromatic Substitution (SNAr) to generate functionalized drug precursors[2].

  • Dissolve 2.0 g of 2-nitro-9-chloroacridine in 20 mL of anhydrous phenol at 80 °C (phenol acts as both solvent and a catalytic proton source).

  • Add 2.5 equivalents of the desired primary or secondary amine.

  • Stir at 100 °C for 2 hours.

  • Cool the mixture and pour into 100 mL of 10% aqueous NaOH to remove the phenol. Extract the precipitated product with ethyl acetate, wash with brine, dry, and concentrate.

Self-Validation & Quality Control: The 9-chloro position is highly activated by the electron-withdrawing acridine nitrogen and the 2-nitro group. Successful SNAr is visually validated by a distinct color shift from bright yellow to deep orange/red, characteristic of 9-aminoacridine push-pull fluorophores.

References[2] Title: Chemotherapeutic Studies in the Acridine Series. Part II. 2-Amino, 2:5-, 2:7-, and 2:9-Diamino-acridines.

Source: Journal of the Chemical Society (Resumed), 1936, 1614-1621. URL: [Link][1] Title: 5-Nitro-N-phenylanthranilic acid | C13H10N2O4 - PubChem Compound Summary. Source: National Center for Biotechnology Information (NIH). URL: [Link][3] Title: US1629873A - Acridine derivatives and process of making same. Source: Google Patents. URL:

Sources

Application

Protocol for dissolving Sodium 2-(phenylamino)-5-nitro-benzoate for assays

[fillcolor="#34A853", fontcolor="#FFFFFF", label="Biological Validation\n( Diagram 1: Mechanism of action showing CaCC blockade by the target compound. Physicochemical Properties & Formulation Parameters Understanding th...

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Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#34A853", fontcolor="#FFFFFF", label="Biological Validation\n(

Diagram 1: Mechanism of action showing CaCC blockade by the target compound.

Physicochemical Properties & Formulation Parameters

Understanding the physical properties of the compound is the first step in building a self-validating assay system. The presence of the nitroaromatic moiety makes the compound susceptible to photolytic degradation, dictating strict handling conditions.

Table 1: Quantitative Properties and Causality

ParameterValue / DescriptionCausality / Experimental Relevance
Molecular Weight ~280.21 g/mol Required for accurate molarity calculations (Free acid MW is 258.23 g/mol )[1].
Primary Target CaCCs / Cl- ChannelsReversible blockade of the channel pore or allosteric binding site[2].
Optimal Stock Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and ensures long-term stability at -20°C without precipitation.
Max Working Conc. 100 µM (in aqueous buffer)Exceeding this risks off-target kinase inhibition and localized precipitation.
Light Sensitivity High (Nitroaromatic group)UV exposure causes photolytic degradation; mandates the use of amber tubes.

Self-Validating Reconstitution Protocol

To ensure absolute reproducibility, the dissolution process must not rely on visual assumption alone. This protocol incorporates physical disruption and centrifugal validation to guarantee that the nominal concentration matches the actual dissolved concentration.

Step-by-Step Dissolution (50 mM Master Stock)
  • Equilibration: Allow the lyophilized Sodium 2-(phenylamino)-5-nitro-benzoate vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient condensation from introducing water into the anhydrous stock, which can cause premature degradation.

  • Weighing: Weigh exactly 14.01 mg of the sodium salt into a sterile, amber microcentrifuge tube. Causality: Amber tubes block UV light, preventing the photolysis of the nitro group.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Physical Disruption: Vortex vigorously for 60 seconds, then place the tube in a sonicating water bath at 37°C for 5 minutes. Causality: Sonication provides the kinetic energy required to break apart microscopic crystalline lattices that vortexing alone cannot disrupt.

  • Self-Validation Checkpoint 1 (Solubility): Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. Validation: If a pellet is visible, dissolution is incomplete; repeat step 4. The solution must be completely transparent.

  • Aliquoting: Divide the validated stock into 20 µL single-use aliquots in amber tubes and store immediately at -20°C. Causality: Eliminates freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

Workflow Weigh 1. Weigh Sodium Salt (Equilibrate to RT) Solvent 2. Add Anhydrous DMSO (Target: 50 mM) Weigh->Solvent Dissolve 3. Vortex & Sonicate at 37°C (Disrupt micro-crystals) Solvent->Dissolve Validate 4. Centrifuge at 10,000 x g (Check for pellet) Dissolve->Validate Aliquot 5. Aliquot into Amber Tubes (Store at -20°C) Validate->Aliquot No pellet (Validated)

Diagram 2: Self-validating workflow for compound reconstitution and storage.

Application Workflow: Patch-Clamp Electrophysiology

When applying this compound to biological systems (e.g., Xenopus oocytes or mammalian HEK293 cells), the transition from an organic master stock to an aqueous assay buffer is the most critical failure point.

Assay Preparation & Execution
  • Buffer Preparation: Prepare the extracellular bath solution (e.g., standard HEPES-buffered saline).

  • Working Dilution: Thaw one 20 µL aliquot of the 50 mM stock. To achieve a final assay concentration of 50 µM, add 1 µL of stock to 1 mL of bath solution. Causality: This yields a final DMSO concentration of exactly 0.1% v/v, which is universally tolerated by lipid bilayers.

  • Self-Validation Checkpoint 2 (Biological Baseline): Before perfusing the drug, record a 5-minute continuous baseline current while perfusing the cells with a Vehicle Control (bath solution containing 0.1% DMSO). Validation: The holding current must not drift by more than 5%. This proves that any subsequent channel block is caused by the Sodium 2-(phenylamino)-5-nitro-benzoate, not solvent-induced membrane leak.

  • Drug Application: Switch the perfusion system to the drug-containing buffer. Record the progressive blockade of the CaCC currents until steady-state inhibition is reached (typically 2-4 minutes).

Troubleshooting & Assay Validation Data

If experimental anomalies arise, consult the structured troubleshooting matrix below to isolate the variable.

Table 2: Troubleshooting Matrix

ObservationPotential CauseCorrective ActionValidation Metric
Particulates in assay buffer Cold buffer shock during dilutionPre-warm the aqueous bath solution to 37°C before adding the DMSO stock.Solution remains optically clear; no light scattering.
Unstable patch baseline Solvent toxicity / Membrane leakEnsure final DMSO is ≤0.1%. Alternatively, dissolve the sodium salt directly in H2O for a 10 mM stock.Vehicle control shows <5% current drift over 5 mins.
Loss of blocking efficacy Photodegradation or freeze-thaw damageDiscard the working solution. Thaw a fresh amber-protected aliquot.IC50 matches established literature values (~15-40 µM)[2].

References

  • Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy - PMC. National Institutes of Health (NIH).
  • 5-Nitro-N-phenylanthranilic acid | C13H10N2O4 | CID 231061 - PubChem. National Institutes of Health (NIH).

Sources

Method

Analytical Strategies for the Quantification and Characterization of 2-Anilino-5-nitrobenzoate

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of analytical methodologies for the detection, quantification, and characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection, quantification, and characterization of 2-anilino-5-nitrobenzoate. As a potential key intermediate in the synthesis of pharmaceuticals and specialized dyes, robust and reliable analytical techniques are paramount for ensuring purity, monitoring reaction kinetics, and performing quality control.[1][2][3] This document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary quantitative method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique. Furthermore, it explores the principles of spectroscopic characterization and the potential for electrochemical detection. The causality behind experimental choices is explained to provide researchers with a framework for method development and validation.

Introduction and Physicochemical Profile

2-Anilino-5-nitrobenzoate is an organic molecule featuring three key functional groups: a secondary aniline, a nitro group, and a carboxylic acid. This unique combination of an electron-donating amino group and electron-withdrawing nitro and carboxyl groups dictates its chemical reactivity and provides distinct chromophoric and electrochemical properties that can be exploited for analysis.[4][5] Its structural similarity to other pharmaceutical intermediates, such as 2-amino-5-nitrobenzoic acid, suggests its value as a versatile building block in organic synthesis.[3][4]

Accurate analytical determination is critical for assessing the purity of synthetic batches, identifying potential impurities, and ensuring the quality and safety of downstream products. This guide provides the foundational protocols to achieve these analytical goals.

Table 1: Physicochemical Properties of 2-Anilino-5-nitrobenzoate (and related compounds)

Property Value (Predicted/Reported) Source
Molecular Formula C₁₃H₁₀N₂O₄ PubChem
Molecular Weight 258.23 g/mol PubChem
Appearance Likely a yellow or orange crystalline powder Analogy[2]
UV-Vis λmax Expected in the 250-400 nm range due to extended conjugation and nitro/amino chromophores. Analogy[6][7]

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, acetonitrile, DMSO. | Analogy[2] |

Primary Analytical Technique: HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely applicable technique for the routine quantification of 2-anilino-5-nitrobenzoate.[8] Its high resolution, sensitivity, and reproducibility make it ideal for purity assays and quality control.

Principle and Rationale

The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase.[8][9]

  • Causality of Column Choice: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides strong retention for the aromatic rings of 2-anilino-5-nitrobenzoate. This allows for effective separation from more polar starting materials or byproducts.

  • Causality of Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time. Phosphoric or formic acid is added to the aqueous phase to protonate the carboxylic acid group (suppress ionization).[8][10] This ensures a single, uncharged species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Causality of UV Detection: The extended π-system of the molecule, including the phenyl rings and the nitro group, results in strong UV absorbance, making UV detection highly sensitive for this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.[11]

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation and Materials:

  • HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid (85%) or Formic acid.

  • Reference Standard: 2-Anilino-5-nitrobenzoate of known purity.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both phases by sonication or vacuum filtration before use.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Sonicate briefly to ensure complete dissolution.[8]

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Analysis and Data Processing:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C System Equilibration & Suitability B->C D Inject Blank, Standard, & Samples C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Purity (Area % Report) F->G H Generate Report G->H

Caption: General workflow for HPLC-UV purity assessment.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is an excellent confirmatory technique, especially for identifying impurities.[12] Due to the low volatility and thermal lability of the carboxylic acid group, derivatization is required.

Principle and Rationale
  • Causality of Derivatization: The carboxylic acid group is polar and can form hydrogen bonds, leading to poor peak shape and thermal degradation in the hot GC injector. A silylation agent (e.g., BSTFA) is used to convert the acidic proton into a nonpolar trimethylsilyl (TMS) group.[12] This increases the molecule's volatility and thermal stability, making it suitable for GC analysis.

  • Causality of MS Detection: Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for unambiguous identification of the analyte and characterization of unknown impurities.[6]

Experimental Protocol: GC-MS with Silylation

Instrumentation and Materials:

  • GC-MS System: GC system with a capillary column coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile (anhydrous).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous acetonitrile or pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.[12]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 260 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 150 °C (1 min), ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-450 amu

Method Selection and Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine QC versus in-depth structural elucidation.

Table 2: Comparison of Primary Analytical Techniques

Parameter HPLC-UV GC-MS (with Derivatization) Electrochemical Detection
Specificity High Very High Moderate to Low
Sensitivity (LOD) Low µg/mL to ng/mL ng/mL to pg/mL Low µM to nM[13]
Quantification Excellent Good (requires internal standard) Good (matrix dependent)
Sample Throughput High Medium-Low High
Primary Use Case Purity assay, routine QC, stability testing Impurity identification, confirmatory analysis Trace analysis in simple matrices, sensor development

| Expertise Required | Moderate | High | High |

Decision Logic for Method Selection

Method_Selection A What is the analytical goal? B Routine QC / Purity Assay A->B Quantification C Impurity ID / Confirmation A->C Identification D Trace Analysis in Clean Matrix? A->D Sensitivity E Use HPLC-UV B->E F Use GC-MS C->F D->E No G Consider Electrochemical Methods D->G Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The analytical detection of 2-anilino-5-nitrobenzoate can be effectively achieved using standard chromatographic techniques. RP-HPLC with UV detection stands out as the primary method for routine analysis, offering a balance of speed, precision, and robustness suitable for quality control environments. For unambiguous confirmation and the structural elucidation of impurities, GC-MS with prior derivatization is the method of choice. The principles and detailed protocols provided in this guide serve as a validated starting point for researchers and drug development professionals to establish reliable analytical systems for this important chemical intermediate.

References

  • Sobia, I., et al. (2018). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Journal of the Chemical Society of Pakistan.
  • Royal Society of Chemistry. (2023). Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation. New Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 2-Amino-5-nitrobenzoic Acid as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Hashmi, M. A. R., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Physical Chemistry Chemical Physics.
  • Stergiou, A., & Symes, M. D. (2023). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sensitive and selective reduction-based LC-MS/MS method for the determination of trace level nitroaromatic genotoxic impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • Lee, J., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Research. Retrieved from [Link]

  • Gawłowski, J., & Zygmunt, B. (1993). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
  • ResearchGate. (2025). Synthesis and Structural Investigations of the 2-Methoxy-5-Nitro Aniline Based Azo Molecules: Red Emitting Behavior in LFP and DFT Studies. Retrieved from [Link]

  • Patel, A., et al. (2025). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. International Journal of Pharmaceutical and Drug Research.
  • Ho, K. F., & Lee, A. S. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of Sodium 2-(phenylamino)-5-nitro-benzoate in the Synthesis of Azo Dyes

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of Sodium 2-(phenylamino)-5-nitro-benzoate as a versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Sodium 2-(phenylamino)-5-nitro-benzoate as a versatile intermediate in the synthesis of azo dyes. Azo dyes represent the largest and most diverse group of synthetic colorants, accounting for 60-70% of all commercial dyes.[1] The unique structural attributes of Sodium 2-(phenylamino)-5-nitro-benzoate, including the presence of a diazotizable amino group, an electron-withdrawing nitro group, and a solubilizing carboxylate group, make it a precursor of significant interest for producing dyes with a wide spectrum of colors and desirable fastness properties. This document outlines the fundamental principles of azo dye synthesis, detailed experimental protocols for the diazotization of Sodium 2-(phenylamino)-5-nitro-benzoate and its subsequent coupling with various aromatic compounds, and methods for the characterization of the resulting dyes.

Introduction: The Chemistry and Significance of Sodium 2-(phenylamino)-5-nitro-benzoate in Dye Synthesis

Sodium 2-(phenylamino)-5-nitro-benzoate, also known as the sodium salt of N-phenyl-5-nitroanthranilic acid, is an aromatic compound with a molecular structure primed for azo dye synthesis. The core of its utility lies in the primary aromatic amine group, which can be readily converted into a diazonium salt.[2][3] This diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds, such as phenols, naphthols, and other aromatic amines, in a process known as azo coupling, to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[1][4]

The presence of a nitro group (-NO2) ortho to the amino group and a phenylamino group para to the nitro group influences the electronic properties of the aromatic ring. The electron-withdrawing nature of the nitro group can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye, often resulting in deeper and more intense colors.[5] Furthermore, the carboxylic acid group, present as a sodium salt, enhances the water solubility of the intermediate and the final dye, which is a crucial factor for many dyeing applications.

Azo dyes are synthesized through a well-established two-step process:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0-5°C).[4][6] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound.[2][6] The coupling reaction is an electrophilic aromatic substitution.

The general workflow for the synthesis of azo dyes is depicted in the following diagram:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic_Amine Sodium 2-(phenylamino) -5-nitro-benzoate Reagents_D NaNO₂, HCl 0-5°C Aromatic_Amine->Reagents_D Diazonium_Salt Diazonium Salt Intermediate Reagents_D->Diazonium_Salt Reagents_C Alkaline conditions Diazonium_Salt->Reagents_C Electrophilic Attack Coupling_Component Coupling Component (e.g., Naphthol, Phenol) Coupling_Component->Reagents_C Azo_Dye Azo Dye Reagents_C->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of azo dyes using Sodium 2-(phenylamino)-5-nitro-benzoate as the diazo component.

Protocol 1: Diazotization of Sodium 2-(phenylamino)-5-nitro-benzoate

This protocol details the formation of the diazonium salt of Sodium 2-(phenylamino)-5-nitro-benzoate.

Materials:

  • Sodium 2-(phenylamino)-5-nitro-benzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, prepare a suspension of 0.01 mol of Sodium 2-(phenylamino)-5-nitro-benzoate in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.[2]

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5°C in an ice-salt bath.[2] Maintaining this low temperature is crucial for the stability of the diazonium salt.[3][4]

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[2]

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5°C.[2]

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C after the complete addition of the sodium nitrite solution.

  • Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[2]

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its inherent instability at higher temperatures.[3]

Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)

This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5°C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.[3] A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel, and wash it with cold water to remove any unreacted starting materials and salts.[3]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prep_Amine Prepare Amine Suspension (Sodium 2-(phenylamino) -5-nitro-benzoate in HCl) Start->Prep_Amine Prep_Nitrite Prepare NaNO₂ Solution Start->Prep_Nitrite Prep_Coupler Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) Start->Prep_Coupler Diazotization Diazotization: Add NaNO₂ to Amine Suspension (0-5°C) Prep_Amine->Diazotization Prep_Nitrite->Diazotization Coupling Azo Coupling: Add Diazonium Salt to Coupler (0-5°C) Prep_Coupler->Coupling Diazotization->Coupling Stirring Continue Stirring (30-60 min) Coupling->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol) Washing->Recrystallization Drying Dry the Purified Dye Recrystallization->Drying End End Product: Azo Dye Drying->End

Caption: Step-by-step experimental workflow for azo dye synthesis.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): To assess the purity of the synthesized dye and to monitor the progress of the reaction.[1]

  • Melting Point Determination: To determine the melting point of the purified dye, which is a good indicator of its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the dye molecule, such as the azo group (-N=N-), nitro group (-NO2), and hydroxyl group (-OH).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure of the dye.[7]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[1]

Data Presentation and Expected Results

The choice of the coupling component significantly influences the color and properties of the final azo dye. The table below summarizes the expected colors with different types of coupling components.

Coupling ComponentExpected Dye Color
PhenolYellow to Orange
NaphtholsOrange to Red to Violet
AnilinesYellow to Orange
PyrazolonesYellow to Orange-Red

Note: The exact shade and fastness properties will depend on the specific substituents on both the diazo and coupling components.

Safety Precautions

  • Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts are unstable and can be explosive when dry. They should be prepared and used in solution at low temperatures.

  • Concentrated acids and bases are corrosive and should be handled with care in a fume hood.

Conclusion

Sodium 2-(phenylamino)-5-nitro-benzoate is a valuable and versatile intermediate for the synthesis of a wide range of azo dyes. Its unique molecular structure allows for the creation of dyes with desirable properties for various applications in the textile, printing, and imaging industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of novel azo dyes derived from this promising precursor. The electron-withdrawing nitro group is expected to enhance the stability and lightfastness of the resulting dyes.[5]

References

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013). International Journal of Science and Research (IJSR).
  • A Comprehensive Technical Guide to the Synthesis of Disperse Dyes. (2025). Benchchem.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). International Journal of Innovative Research in Science, Engineering and Technology.
  • Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry.
  • Synthesis and Application to Polyester and Nylon 6 Fabrics of Hetaryl Bis-Azo Disperse Dyes Based on 6-Amino-2,4-Dihydroxypyrimidine and 4-Methoxy-2-Nitroaniline Moieties.
  • Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production. (2025). Benchchem.
  • The Synthesis of Azo Dyes. University of California, Irvine.
  • Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid)
  • Synthesis route for compound 1 2.2.4. Synthesis of sodium...
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (2025). Benchchem.
  • Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
  • Synthesis of sodium 2-methoxy-4-amino-5-nitrobenzo
  • Synthesis, Characterization and Applications of Some New Reactive Dyes Based on 5,5'-Methylenebis (2-Aminobenzenesulfonic Acid). (2017). TSI Journals.
  • Azo Dye Form
  • EP1371687A1 - Bunte salt azo dye compound.
  • Classifications, properties, recent synthesis and applic
  • A Comparative Guide to the Efficacy of 2-Amino-5-nitrobenzoic Acid as a Dye Intermedi
  • Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations.
  • Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Pure and Applied Chemistry.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed.
  • Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Deriv
  • GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. NCBI.
  • Dyes & Pigment Intermediates. Dynasty Chemicals (Ningbo) Co., Ltd..
  • Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide. (2025). Benchchem.
  • Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry.
  • experiment 5 dyes & dyeing part 2: preparation of para red and rel
  • Dye Intermedi
  • The Synthesis of New Imino-Derivative of Benzo [A] Phenoxazinone Dyes. Scholars Research Library.
  • Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic Acid. PubMed.
  • Synthesis and Use of Fabric Dyes. (2008). uclmail.net.

Sources

Method

Application Notes and Protocols for 2-(Phenylamino)-5-nitro-benzoate as a Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 2-(Phenylamino)-5-nitro-benzoate Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-(Phenylamino)-5-nitro-benzoate Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. The 2-(phenylamino)-5-nitro-benzoate scaffold has emerged as a privileged structure, offering a unique combination of functionalities that render it a highly valuable intermediate in the synthesis of a diverse array of biologically active molecules. The inherent features of this scaffold—a diarylamine linkage, an electron-withdrawing nitro group, and a readily modifiable benzoate ester—provide a rich platform for structural elaboration and the fine-tuning of physicochemical and pharmacological properties.

The diarylamine core is a common motif in many kinase inhibitors and other targeted therapies, facilitating crucial interactions within the ATP-binding pockets of various enzymes. The nitro group, a potent electron-withdrawing substituent, not only influences the electronic properties of the aromatic system but also serves as a synthetic handle for further transformations, most notably its reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities. Finally, the benzoate ester provides a convenient point for creating prodrugs, modulating solubility, or introducing additional pharmacophoric elements. This guide provides an in-depth exploration of the synthesis, characterization, and application of 2-(phenylamino)-5-nitro-benzoate esters as key building blocks in medicinal chemistry, complete with detailed protocols and an analysis of their therapeutic potential.

Synthesis of the Core Structure: 2-(Phenylamino)-5-nitrobenzoic Acid

The foundational precursor to the title benzoates is 2-(phenylamino)-5-nitrobenzoic acid, also known as N-phenyl-5-nitroanthranilic acid. The most common and effective method for the synthesis of this diarylamine is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base.[1] In the synthesis of 2-(phenylamino)-5-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid is coupled with aniline. The reaction is typically performed at elevated temperatures in a high-boiling polar solvent. The mechanism involves the formation of an organocopper intermediate, which then undergoes reductive elimination to form the C-N bond.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_5_nitrobenzoic_acid 2-Chloro-5-nitrobenzoic Acid Product 2-(Phenylamino)-5-nitrobenzoic Acid 2_chloro_5_nitrobenzoic_acid->Product + Aniline Aniline Aniline->Product + Copper_Catalyst Copper Catalyst (e.g., CuI, Cu powder) Copper_Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Product Heat Heat Heat->Product

Caption: General workflow for the Ullmann condensation synthesis of 2-(phenylamino)-5-nitrobenzoic acid.

Protocol 1: Synthesis of 2-(Phenylamino)-5-nitrobenzoic Acid via Ullmann Condensation

This protocol details a representative procedure for the synthesis of the parent acid.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or copper powder

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).

  • Solvent Addition: Add a suitable volume of DMF or NMP to the flask to ensure adequate stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidification: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is acidic (pH ~2-3). This will precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with deionized water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(phenylamino)-5-nitrobenzoic acid.

Expected Yield: 60-80%

Esterification: Preparing the 2-(Phenylamino)-5-nitro-benzoate Building Blocks

With the parent carboxylic acid in hand, the next step is its conversion to the desired benzoate esters. The Fischer-Speier esterification is a classical and highly effective method for this transformation.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[2]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 2-(Phenylamino)-5-nitrobenzoic Acid Ester_Product 2-(Phenylamino)-5-nitro-benzoate Carboxylic_Acid->Ester_Product + Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Ester_Product + Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester_Product Heat Heat (Reflux) Heat->Ester_Product Water Water Ester_Product->Water + (byproduct)

Caption: General workflow for the Fischer-Speier esterification of 2-(phenylamino)-5-nitrobenzoic acid.

Protocol 2: Synthesis of Methyl 2-(Phenylamino)-5-nitrobenzoate

This protocol provides a detailed procedure for the synthesis of the methyl ester.

Materials:

  • 2-(Phenylamino)-5-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(phenylamino)-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(phenylamino)-5-nitrobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Expected Yield: >90%

ParameterValueNotes
Starting Material 2-(Phenylamino)-5-nitrobenzoic Acid-
Reagents Methanol, Sulfuric AcidMethanol used in excess
Reaction Time 3-6 hoursMonitored by TLC
Reaction Temperature Reflux (~65 °C)-
Purification Method Recrystallization or Column Chromatography-
Typical Yield >90%Dependent on purification method

Characterization of 2-(Phenylamino)-5-nitro-benzoates

Thorough characterization of the synthesized building blocks is crucial to ensure their purity and structural integrity before their use in subsequent synthetic steps. The following table summarizes the expected spectroscopic data for a representative ester, methyl 2-(phenylamino)-5-nitrobenzoate.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns), the N-H proton (often a broad singlet), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and amino substituents), and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 2-(phenylamino)-5-nitro-benzoate scaffold is a precursor to a variety of pharmacologically active compounds, particularly in the areas of oncology and inflammatory diseases. The diarylamine moiety is a key feature in many kinase inhibitors, and the overall structure allows for the synthesis of analogs of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

As a Precursor to MEK Inhibitors

Mitogen-activated protein kinase (MEK) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. N-alkoxy-2-phenylamino-benzamide derivatives, which can be synthesized from the corresponding 2-(phenylamino)-5-nitro-benzoate building blocks, have shown potent MEK inhibitory activity.[1] The synthesis involves the conversion of the ester to an amide, followed by further derivatization.

As a Scaffold for Dual COX-2/Topoisomerase Inhibitors

Chronic inflammation is a known risk factor for the development of cancer. Compounds that can simultaneously target inflammatory pathways and cancer-specific targets are of great interest. N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and topoisomerase I (Topo I), an essential enzyme for DNA replication in cancer cells.[3][4] The synthesis of these dual inhibitors can start from the 2-(phenylamino)-5-nitro-benzoate scaffold, where the ester is converted to an amide and further elaborated.

Medicinal_Chemistry_Applications cluster_synthesis Synthetic Transformations cluster_targets Therapeutic Targets Building_Block 2-(Phenylamino)-5-nitro-benzoate Amidation Amidation Building_Block->Amidation Reduction Nitro Group Reduction Amidation->Reduction Further_Derivatization Further Derivatization Reduction->Further_Derivatization MEK_Inhibitors MEK Inhibitors (Anticancer) Further_Derivatization->MEK_Inhibitors COX2_TopoI_Inhibitors Dual COX-2/Topo I Inhibitors (Anti-inflammatory/Anticancer) Further_Derivatization->COX2_TopoI_Inhibitors Other_Targets Other Kinase Inhibitors, etc. Further_Derivatization->Other_Targets

Caption: Synthetic utility of the 2-(phenylamino)-5-nitro-benzoate building block towards medicinally relevant targets.

Conclusion and Future Perspectives

The 2-(phenylamino)-5-nitro-benzoate scaffold represents a powerful and versatile building block for the synthesis of medicinally relevant compounds. Its straightforward synthesis via Ullmann condensation and subsequent Fischer-Speier esterification provides ready access to a range of useful intermediates. The strategic placement of the diarylamine, nitro, and benzoate functionalities offers multiple avenues for structural diversification, enabling the development of targeted therapies for cancer, inflammation, and other diseases. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their quest for novel and improved therapeutics. Future explorations in this area may focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the expansion of the therapeutic applications of derivatives of this promising building block.

References

  • Li, J., Hu, X., Zhang, H., Peng, Y., Li, S., Xiong, Y., Jiang, W., & Wang, Z. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481–10505. Available at: [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Available at: [Link]

  • Semantic Scholar. (n.d.). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Retrieved from [Link]

  • Google Patents. (n.d.). US8575391B2 - 5-substituted-2-phenylamino benzamides as MEK inhibitors.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

Sources

Application

Mastering Reaction Progress: A Detailed Protocol for Thin Layer Chromatography (TLC)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic chemistry, prized for its speed, simplicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic chemistry, prized for its speed, simplicity, and cost-effectiveness.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for utilizing TLC to effectively monitor the progress of chemical reactions. Moving beyond a simple list of steps, this guide delves into the causality behind experimental choices, offering a self-validating system for generating reliable, qualitative data on reaction conversion. We will cover the fundamental principles, systematic mobile phase selection, a detailed step-by-step workflow, and a robust troubleshooting guide to empower researchers in making informed, real-time decisions about their synthetic work.

The Guiding Principle: Visualizing Chemical Transformation

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a liquid mobile phase (an organic solvent or solvent mixture).[5][6][7][8][9] When a TLC plate is placed in a developing chamber, the mobile phase ascends the plate via capillary action, transporting the spotted compounds with it.

The separation occurs because of a continuous series of adsorption/desorption steps.

  • Polar compounds have a stronger affinity for the polar stationary phase and spend less time in the mobile phase. Consequently, they travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Non-polar compounds interact less strongly with the stationary phase and are more readily carried by the mobile phase. They travel further up the plate, leading to a higher Rf value.

For reaction monitoring, this principle allows for a direct, visual assessment of the reaction mixture's composition over time.[8][10][11][12][13] By spotting the reaction mixture alongside the starting material, one can observe the gradual disappearance of the reactant spot and the concurrent appearance of a new product spot (and any byproducts), signaling the progression of the chemical transformation.[8][10][12][14][15]

Essential Materials and Apparatus

Successful TLC analysis requires a standard set of laboratory equipment.

CategoryItemRationale & Key Specifications
Stationary Phase TLC PlatesSilica Gel 60 F254 on glass or aluminum backing is the industry standard.[6][7][16][17][18] The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[6][17][19]
Development TLC ChamberA simple beaker covered with a watch glass is sufficient, though dedicated glass tanks are common.[3][20][21] The chamber must be sealable to maintain a saturated vapor environment.
Filter PaperA piece of filter paper lining the inside of the chamber is crucial for saturating the atmosphere with solvent vapor, which ensures a uniform solvent front and reproducible results.[1][3][6][20][21]
Mobile Phase Eluent SolventsA selection of organic solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). The mobile phase must be of high purity.
Application SpottersGlass capillary tubes (can be hand-drawn from Pasteur pipettes) or micropipettes are used to apply samples to the plate.[10][16][20][21]
Visualization UV LampA handheld lamp providing short-wave (254 nm) and long-wave (365 nm) UV light is essential for non-destructive visualization.[7][19][22]
Staining ReagentsAn iodine chamber and various chemical stains (e.g., potassium permanganate, p-anisaldehyde, ceric ammonium molybdate) for visualizing non-UV-active compounds.[16][19][22][23]
General MiscellaneousPencil (never ink), ruler, forceps, sample vials, fume hood, and a hot plate for developing chemical stains.

The Art of Separation: Mobile Phase Selection

The choice of the mobile phase (eluent) is the most critical variable in TLC. The goal is to find a solvent system that provides clear separation between the starting material(s) and the product(s), with Rf values ideally falling between 0.2 and 0.8.[6][14]

Causality: The eluting power of a solvent is directly related to its polarity. In normal-phase TLC (with a polar silica stationary phase), increasing the polarity of the mobile phase will increase the Rf values of all compounds, as the polar solvent more effectively competes for adsorption sites on the silica, displacing the compounds and moving them up the plate.[6][14][24]

Systematic Approach:

  • Start Simple: Begin with a common binary solvent system, such as ethyl acetate (polar component) and hexanes (non-polar component), in a 1:4 or 1:1 ratio.[6][16]

  • Analyze the Result:

    • Spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 40% ethyl acetate in hexanes).[14][25]

    • Spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., move from 50% to 20% ethyl acetate in hexanes).[14][25]

  • Address Streaking: For highly acidic or basic compounds that may streak, adding a small amount (~1%) of a modifier can significantly improve spot shape.

    • For acidic compounds (e.g., carboxylic acids): Add acetic acid or formic acid to the eluent.[16][26]

    • For basic compounds (e.g., amines): Add triethylamine or a few drops of ammonium hydroxide.[16][27]

Common Eluting Solvents (in order of increasing polarity)

SolventPolarity Index
Hexane / Pentane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
2-Propanol3.9
Ethanol4.3
Methanol5.1
Acetic Acid6.2

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to provide a clear and reliable method for monitoring a chemical reaction.

TLC_Workflow prep 1. Preparation spot 2. Spotting prep->spot sub_plate Prepare Plate (Pencil Baseline) prep->sub_plate sub_chamber Prepare Chamber (Solvent + Filter Paper) prep->sub_chamber dev 3. Development spot->dev sub_sample Prepare Dilute Samples (SM, Reaction) spot->sub_sample sub_spot Apply Small Spots (SM, R, Co-spot) spot->sub_spot vis 4. Visualization dev->vis sub_elute Elute Plate in Saturated Chamber dev->sub_elute sub_mark Mark Solvent Front dev->sub_mark interp 5. Interpretation vis->interp sub_uv UV Lamp (254 nm) vis->sub_uv sub_stain Stain (Iodine/Chemical) vis->sub_stain sub_analyze Analyze Spot Progression (SM disappearance, Product appearance) interp->sub_analyze

Caption: Workflow for Reaction Monitoring using TLC.

Step 1: Preparation

  • Plate Preparation: Handle the TLC plate only by the edges. Using a pencil and ruler, gently draw a straight baseline approximately 1 cm from the bottom edge.[6][16][20][21] On this line, make small tick marks to indicate the lanes for your samples. A standard setup includes lanes for the Starting Material (SM), the Reaction mixture (R), and a "Co-spot" (C).

  • Chamber Preparation: Pour the pre-determined mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring it is below the baseline on your TLC plate.[1][6] Line the chamber wall with a piece of filter paper that dips into the solvent. Cover the chamber and let it equilibrate for at least 20 minutes to saturate the atmosphere with solvent vapors.[1][6]

Step 2: Sample Application (Spotting)

  • Sample Preparation: Prepare dilute solutions (approx. 1%) of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).[10]

  • Spotting Technique: Dip a glass capillary spotter into the starting material solution. Briefly and gently touch the tip to the silica gel on the "SM" tick mark. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[6][20] Repeat for the reaction mixture in the "R" lane.

  • The Co-Spot: In the "C" lane, first spot the starting material. Then, using a clean spotter, carefully apply the reaction mixture directly on top of the starting material spot. This lane is a crucial internal standard that confirms the identity of the starting material spot within the reaction mixture lane.[14][16][28]

Step 3: Plate Development (Elution)

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[10][21][29]

  • Replace the lid and allow the mobile phase to ascend the plate undisturbed.[7][8]

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove it from the chamber with forceps.[6][14][20]

  • Immediately mark the position of the solvent front with a pencil, as the solvent will evaporate quickly.[14][20][25]

Step 4: Visualization

  • Allow the plate to dry completely in a fume hood.

  • UV Light: Place the plate under a 254 nm UV lamp. Most TLC plates contain a fluorescent indicator, causing the background to glow green.[17][19][22] UV-active compounds will quench this fluorescence and appear as dark spots. Lightly circle any visible spots with a pencil.[23]

  • Staining: If compounds are not UV-active or for further confirmation, use a chemical stain.

    • Iodine: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form temporary yellow-brown spots.[19][22][23] Circle the spots promptly as they will fade.

    • Permanganate/Anisaldehyde/CAM Stains: Briefly dip the plate into the stain solution using forceps, then gently heat the plate on a hot plate until colored spots appear against the background. Different functional groups yield different colors with specific stains, providing additional qualitative data.[16][19][22]

Interpreting the Chromatogram

The power of TLC in reaction monitoring lies in the side-by-side comparison of the lanes over time.

  • At Time = 0: The "R" (Reaction) lane should show a single spot that has the same Rf as the "SM" (Starting Material) lane. The co-spot lane should appear as a single, slightly larger spot.

  • During Reaction: A sample taken from the reaction will show the "SM" spot in the "R" lane diminishing in intensity, while a new spot (the product) appears. The product is typically more or less polar than the starting material, so its spot will appear at a different Rf.

  • Reaction Completion: The reaction is considered complete when the "SM" spot is no longer visible in the "R" lane, which now shows only the product spot (and any byproducts).[12][14] The absence of the starting material is the key indicator.

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Solution(s)
Streaking or Tailing Spots [5][26][29]1. Sample is too concentrated (overloaded).2. Compound is highly acidic or basic.3. Sample is not fully soluble in the eluent.1. Dilute the sample solution and re-spot.2. Add a modifier to the eluent (e.g., 1% acetic acid for acids, 1% triethylamine for bases).[26][27]3. Choose a different spotting solvent or mobile phase.
Spots Remain on Baseline (Rf ≈ 0) [14]Mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase (increase the proportion of the more polar solvent).
Spots at Solvent Front (Rf ≈ 1) [14]Mobile phase is too polar; compounds have no affinity for the stationary phase.Decrease the polarity of the mobile phase (decrease the proportion of the more polar solvent).
Uneven or "Smiling" Solvent Front [29]1. TLC plate is touching the side of the chamber or filter paper.2. Chamber was not properly saturated with solvent vapor.1. Reposition the plate in the center of the chamber.2. Ensure the chamber is sealed and properly equilibrated with filter paper before development.
No Spots Visible [29]1. Sample concentration is too low.2. Compound is not UV-active and requires a chemical stain.3. Compound has evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.2. Use a variety of visualization techniques (iodine, different chemical stains).3. Ensure the compound is not highly volatile.

References

  • Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University Department of Chemistry. URL: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. URL: [Link]

  • Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. URL: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. URL: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from UTSC Chemistry Online. URL: [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. URL: [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from Chemistry Teaching Labs. URL: [Link]

  • University of York. (n.d.). General procedure. Retrieved from Chemistry Teaching Labs. URL: [Link]

  • University of California, Irvine. (2020, March). Thin Layer Chromatography (rev 3/2020). URL: [Link]

  • Florida State University. (n.d.). TLC Visualization Methods. URL: [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. URL: [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. URL: [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. URL: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. URL: [Link]

  • News-Medical. (2023, January 17). Applications of Thin Layer Chromatography. URL: [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. URL: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. URL: [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. URL: [Link]

  • University of Rochester. (n.d.). Stains for Developing TLC Plates. URL: [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. URL: [Link]

  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction. chemlegin. URL: [Link]

  • Exaly. (2025, March 6). TLC Monitoring: Significance and symbolism. URL: [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). URL: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. URL: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. URL: [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... URL: [Link]

  • ACS Publications. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education. URL: [Link]

  • OpenOChem Learn. (n.d.). TLC. URL: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. URL: [Link]

  • Royal Society of Chemistry. (2026, March 3). Thin layer chromatography. Education. URL: [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. URL: [Link]

  • Juniper Publishers. (2024, July 1). Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts. URL: [Link]

  • PMC. (2020, August 8). Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. URL: [Link]

  • PMC. (2024, October 15). Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality?. URL: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 2-(Phenylamino)-5-nitro-benzoate Analogs

Introduction: Unveiling the Potential of 2-(Phenylamino)-5-nitro-benzoate Analogs as Chloride Channel Modulators The 2-(phenylamino)-5-nitro-benzoate scaffold is a cornerstone for a class of small molecules recognized fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-(Phenylamino)-5-nitro-benzoate Analogs as Chloride Channel Modulators

The 2-(phenylamino)-5-nitro-benzoate scaffold is a cornerstone for a class of small molecules recognized for their potent inhibitory effects on chloride ion channels. These channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs) like Anoctamin-1 (TMEM16A), are crucial for maintaining ion and fluid homeostasis across epithelial tissues. Their dysfunction is implicated in numerous diseases, including cystic fibrosis, secretory diarrheas, and certain cancers. Consequently, modulators of these channels, such as the 2-(phenylamino)-5-nitro-benzoate analogs, represent a significant area of interest for therapeutic development.

This guide provides a comprehensive overview and detailed protocols for cell-based assays designed to characterize the inhibitory activity of these analogs on both CFTR and TMEM16A. We will delve into the rationale behind the experimental design, offering insights honed from field experience to ensure robust and reproducible results. The protocols are built upon the well-established halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay, a reliable and high-throughput method for assessing chloride channel function.[1][2][3][4][5]

Mechanism of Action: Dual Inhibition of Key Chloride Channels

Analogs of 2-(phenylamino)-5-nitro-benzoate, such as the widely studied compound 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), are known to be potent, non-selective blockers of chloride channels.[6][7][8] Their mechanism of action primarily involves direct occlusion of the channel pore, thereby preventing the passage of chloride ions. This inhibitory effect has been demonstrated on both CFTR, a cAMP-activated channel, and TMEM16A, which is gated by intracellular calcium.[9][10][11] The ability of these compounds to inhibit two distinct classes of chloride channels underscores their potential as broad-spectrum modulators and highlights the importance of comprehensive profiling to determine their selectivity and potency against each target.

Below is a conceptual diagram illustrating the dual inhibitory action of these analogs.

cluster_cftr CFTR Pathway cluster_cacc CaCC (TMEM16A) Pathway Forskolin Forskolin Adenylate Cyclase Adenylate Cyclase Forskolin->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP activates PKA PKA cAMP->PKA activates CFTR_active CFTR_active PKA->CFTR_active activates Cl_efflux_CFTR Cl- Efflux CFTR_active->Cl_efflux_CFTR mediates ATP_Ionomycin ATP / Ionomycin Ca_increase [Ca2+]i ↑ ATP_Ionomycin->Ca_increase induces TMEM16A_active TMEM16A_active Ca_increase->TMEM16A_active activates Cl_efflux_CaCC Cl- Efflux TMEM16A_active->Cl_efflux_CaCC mediates Analog 2-(phenylamino)-5-nitro- benzoate Analog Analog->CFTR_active inhibits Analog->TMEM16A_active inhibits

Caption: Dual inhibition of CFTR and TMEM16A by 2-(phenylamino)-5-nitro-benzoate analogs.

Core Protocol: Halide-Sensitive YFP Quenching Assay

The foundational method for these protocols is a fluorescence-based assay that measures halide transport in cells co-expressing a target chloride channel and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][4] The fluorescence of this YFP variant is quenched upon binding of iodide ions. The assay measures the rate of iodide influx through the activated chloride channels, which is inversely proportional to the fluorescence intensity. Inhibitors of the channel will slow the rate of iodide influx, resulting in a reduced rate of fluorescence quenching.[2][3]

Experimental Workflow

The general workflow for the YFP-based assay is depicted below.

Cell_Seeding 1. Seed cells expressing YFP and target channel Incubation1 2. Incubate (24-48h) Cell_Seeding->Incubation1 Compound_Addition 3. Add 2-(phenylamino)-5-nitro- benzoate analogs Incubation1->Compound_Addition Incubation2 4. Incubate (10-20 min) Compound_Addition->Incubation2 Assay_Reading 5. Transfer to plate reader Incubation2->Assay_Reading Baseline 6. Read baseline fluorescence Assay_Reading->Baseline Activation_Injection 7. Inject agonist and iodide solution Baseline->Activation_Injection Kinetic_Read 8. Kinetic fluorescence read Activation_Injection->Kinetic_Read Data_Analysis 9. Analyze quenching rate and calculate IC50 Kinetic_Read->Data_Analysis

Caption: General workflow for the halide-sensitive YFP quenching assay.

Materials and Reagents
ReagentSupplierCatalog #
Fischer Rat Thyroid (FRT) cells expressing CFTR and YFPCystic Fibrosis FoundationLink
HEK293 or CHO cells stably expressing TMEM16A and YFPBPS Bioscience[12]([Link])
DMEM/F-12 MediumGibco11330032
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Sodium Iodide (NaI)Sigma-AldrichS8379
ForskolinSigma-AldrichF6886
ATP Disodium Salt HydrateSigma-AldrichA2383
Ionomycin Calcium SaltSigma-AldrichI0634
2-(phenylamino)-5-nitro-benzoate analogsSynthesized or sourcedN/A
DMSO, anhydrousSigma-AldrichD2650
96- or 384-well black, clear-bottom platesCorning3603

Protocol 1: Assessing Inhibition of CFTR

This protocol is designed to measure the inhibitory effect of the test compounds on cAMP-activated CFTR channels.

1. Cell Culture and Seeding:

  • Culture FRT cells stably co-expressing human wild-type CFTR and halide-sensitive YFP in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 96-well plate).

  • Incubate for 24-48 hours.

2. Compound Preparation and Addition:

  • Prepare a stock solution of the 2-(phenylamino)-5-nitro-benzoate analog in DMSO.

  • On the day of the assay, prepare serial dilutions of the compound in a suitable assay buffer (e.g., PBS with Ca²⁺/Mg²⁺). The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Carefully remove the culture medium from the cell plate and wash once with assay buffer.

  • Add the diluted compounds to the respective wells and incubate for 10-20 minutes at 37°C. Include wells with vehicle control (DMSO) and a known CFTR inhibitor (e.g., CFTRinh-172) as controls.

3. Assay Execution and Data Acquisition:

  • Prepare the activation/quenching solution containing an appropriate concentration of NaI (e.g., 100 mM) and a CFTR agonist, such as forskolin (e.g., 10 µM), in the assay buffer.

  • Place the cell plate into a fluorescence plate reader equipped with injectors, set to the appropriate excitation and emission wavelengths for YFP (e.g., 485 nm excitation, 528 nm emission).[9]

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Program the injector to add the activation/quenching solution to each well.

  • Immediately begin a kinetic read of fluorescence intensity every 1-2 seconds for 5-10 minutes.

4. Data Analysis:

  • The rate of fluorescence quenching is determined from the initial slope of the fluorescence decay curve after the addition of the iodide/agonist solution.

  • Normalize the quenching rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

  • Plot the normalized quenching rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assessing Inhibition of TMEM16A (CaCC)

This protocol is adapted to measure the inhibition of TMEM16A by activating the channel through an increase in intracellular calcium.

1. Cell Culture and Seeding:

  • Culture HEK293 or CHO cells stably co-expressing human TMEM16A and halide-sensitive YFP in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96- or 384-well black, clear-bottom plates as described in Protocol 1.

  • Incubate for 24-48 hours.

2. Compound Preparation and Addition:

  • Follow the same procedure for compound preparation and addition as outlined in Protocol 1. A known TMEM16A inhibitor, such as CaCCinh-A01 or niflumic acid, can be used as a positive control.[9]

3. Assay Execution and Data Acquisition:

  • Prepare the activation/quenching solution containing NaI (e.g., 100 mM) and a calcium-mobilizing agonist. Common choices include ATP (e.g., 100 µM) or a calcium ionophore like ionomycin (e.g., 1 µM).[3][5][9] The choice of agonist may depend on the endogenous receptor expression in the chosen cell line.

  • Follow the same procedure for fluorescence reading as in Protocol 1, injecting the TMEM16A agonist/iodide solution to initiate quenching.

4. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the rate of quenching and calculate the IC₅₀ of the 2-(phenylamino)-5-nitro-benzoate analog for TMEM16A.

Self-Validation and Trustworthiness

To ensure the integrity of the data generated from these protocols, a series of validation steps are essential:

  • Z'-factor Calculation: For each assay plate, calculate the Z'-factor using positive (agonist only) and negative (maximal inhibition) controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

  • Confirmation of Target Engagement: To confirm that the observed inhibition is due to the blockade of the target channel and not off-target effects, a counter-screen using parental cells (lacking the overexpressed channel) should be performed. The analogs should not show significant activity in these cells.

  • Assessment of Cytotoxicity: It is crucial to ensure that the observed reduction in channel activity is not a result of compound-induced cell death. A parallel cytotoxicity assay (e.g., using a resazurin-based reagent) should be conducted at the same compound concentrations and incubation times.

Expected Results and Interpretation

A successful experiment will yield concentration-dependent inhibition of the fluorescence quenching rate. The calculated IC₅₀ values will provide a quantitative measure of the potency of the 2-(phenylamino)-5-nitro-benzoate analogs. By comparing the IC₅₀ values obtained from the CFTR and TMEM16A assays, the selectivity of the compounds can be determined.

ParameterDescriptionExample Value Range
IC₅₀ (CFTR) Concentration of analog causing 50% inhibition of CFTR-mediated iodide influx.1-50 µM
IC₅₀ (TMEM16A) Concentration of analog causing 50% inhibition of TMEM16A-mediated iodide influx.1-50 µM
Selectivity Index Ratio of IC₅₀ (TMEM16A) / IC₅₀ (CFTR) or vice versa.>10 indicates significant selectivity

A lower IC₅₀ value indicates higher potency. A high selectivity index suggests that the compound preferentially inhibits one channel over the other, which is a critical consideration in drug development. It is important to note that some analogs, like NPPB, are known to have other biological activities, such as uncoupling mitochondria, which should be considered when interpreting results, especially at higher concentrations.[6][7]

References

  • Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. (2022). MDPI. [Link]

  • Schematic representation of the Halide Sensitive-YFP quenching assay. (n.d.). ResearchGate. [Link]

  • Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A. (2020). MDPI. [Link]

  • Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. (2001). American Journal of Physiology-Cell Physiology. [Link]

  • The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. (1991). FEBS Letters. [Link]

  • TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells. (2010). The Journal of Biological Chemistry. [Link]

  • Cell Model Resources. (n.d.). Cystic Fibrosis Foundation. [Link]

  • An All-Optical Approach to Probe Chloride Transport with a Bright ChlorON. (2026). bioRxiv. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2012). Methods in Molecular Biology. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. (n.d.). Molecular Devices. [Link]

  • An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation. (2016). ACS Sensors. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • A fluorescent assay for chloride transport; identification of a synthetic anionophore with improved activity. (2015). Chemical Communications. [Link]

  • Creation and characterization of an airway epithelial cell line for stable expression of CFTR variants. (2016). Journal of Cystic Fibrosis. [Link]

  • TMEM16A-HEK293 Recombinant Cell Line. (n.d.). BPS Bioscience. [Link]

  • Optical halide sensing using fluorescence quenching: theory, simulations and applications—a review. (2001). Measurement Science and Technology. [Link]

  • Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. (2015). PLOS ONE. [Link]

  • TMEM16A-HEK293 Recombinant Cell Line. (n.d.). BPS Bioscience. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]

  • Chloride channel blocker. (n.d.). Wikipedia. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). University of Montana. [Link]

  • Cell lines expressing cftr and methods of using them. (2010).
  • Exploring HEK293T, CHO-K1, and Other Parental Cell Lines. (n.d.). Multispan, Inc. [Link]

  • Identification and Characterization of Novel CFTR Potentiators. (2018). Frontiers in Pharmacology. [Link]

  • Analysis of cystic fibrosis–associated P67L CFTR illustrates barriers to personalized therapeutics for orphan diseases. (2026). JCI Insight. [Link]

  • Identification of inhibitors of TMEM16A. (A) Principle of cell-based,... (n.d.). ResearchGate. [Link]

  • A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel. (2017). ASSAY and Drug Development Technologies. [Link]

  • Properties of Ca(2+) release-activated Ca(2+) channel block by 5-nitro-2-(3-phenylpropylamino)-benzoic acid in Jurkat cells. (2000). British Journal of Pharmacology. [Link]

  • HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research. (2024). BPS Bioscience. [Link]

  • Development of Cell-based Assays For the Detection of Neutralizing Antibodies to Biological Therapeutics. (2005). FDA. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • How to measure Calcium in cell based assays?. (2014). Tebubio. [Link]

  • Schematic depiction of fluorescence-based Cl ion transport assay in... (n.d.). ResearchGate. [Link]

  • High-content assay for CFTR monitoring: simultaneous quantification of channel function and biogenesis. (2020). bioRxiv. [Link]

  • Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. (2024). MDPI. [Link]

  • Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. (2014). Journal of Pharmacological and Toxicological Methods. [Link]

  • 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID. (n.d.). Inxight Drugs. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. [Link]

Sources

Application

Application Note: A Scalable Protocol for the Synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate

Abstract This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This compound is a valuable intermediate in the production of various sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This compound is a valuable intermediate in the production of various specialty chemicals and active pharmaceutical ingredients. The synthesis is approached as a two-stage process: first, a copper-catalyzed Ullmann condensation to form the parent acid, 2-(phenylamino)-5-nitrobenzoic acid, followed by its conversion to the corresponding sodium salt. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols that emphasize scalability, safety, and process validation. We delve into the causality behind experimental choices, provide robust troubleshooting advice, and ground all claims in authoritative references.

Introduction and Synthetic Strategy

Sodium 2-(phenylamino)-5-nitro-benzoate is the sodium salt of 2-(phenylamino)-5-nitrobenzoic acid (CAS 16927-50-7). The parent acid belongs to the fenamate class of compounds, which are derivatives of anthranilic acid and are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid[1][2]. Its bifunctional nature, featuring a secondary amine, a carboxylic acid, and a nitro group, makes it a versatile building block for more complex molecules.

The core of this synthesis is the formation of a carbon-nitrogen bond between an aryl halide and an amine. For large-scale production, the Ullmann Condensation (specifically, a Goldberg-type reaction) is a well-established and cost-effective method.[3][4] This reaction utilizes a copper catalyst to couple 2-chloro-5-nitrobenzoic acid with aniline. The choice of an aryl chloride, while less reactive than the corresponding bromide or iodide, is often preferred for industrial scale due to lower cost and wider availability[5]. The electron-withdrawing nitro group on the aryl halide activates the ring system, facilitating the nucleophilic substitution required for the C-N bond formation[3]. The resulting acid is then neutralized with a sodium base in a standard acid-base reaction to yield the final product[6].

start_A 2-Chloro-5-nitrobenzoic Acid step1 Step 1: Ullmann Condensation start_A->step1 start_B Aniline start_B->step1 intermediate 2-(Phenylamino)-5-nitrobenzoic Acid step1->intermediate  Cu Catalyst, Base  High-Temp Solvent step2 Step 2: Salt Formation product Sodium 2-(phenylamino)-5-nitro-benzoate step2->product  Sodium Hydroxide intermediate->step2

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves toxic, irritant, and potentially explosive nitroaromatic compounds. All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor. Full personal protective equipment (PPE), including safety glasses with side shields, a face shield, nitrile gloves, and a flame-resistant lab coat, is mandatory.[7][8]

Part A: Large-Scale Synthesis of 2-(Phenylamino)-5-nitrobenzoic Acid

This protocol is based on the copper-catalyzed Ullmann condensation. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide[3]. A polar, aprotic solvent with a high boiling point is required to achieve the necessary reaction temperatures, typically in excess of 150 °C[3].

Materials:

  • 2-Chloro-5-nitrobenzoic acid (1.00 kg, 4.96 mol)

  • Aniline (0.92 kg, 9.88 mol, 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.03 kg, 7.44 mol, 1.5 eq)

  • Copper(I) Oxide (Cu₂O) (71 g, 0.50 mol, 0.1 eq)

  • N,N-Dimethylformamide (DMF) (5.0 L)

  • Hydrochloric Acid (HCl), 37% solution

  • Deionized Water

  • Methanol

Equipment:

  • 10 L jacketed glass reactor with a bottom outlet valve

  • Mechanical overhead stirrer with a high-torque motor and PTFE paddle

  • Reflux condenser with a gas outlet connected to a scrubber

  • Thermocouple for internal temperature monitoring

  • Heating/cooling circulator for the reactor jacket

  • Large filtration apparatus (e.g., Büchner funnel or Nutsche filter)

Procedure:

  • Reactor Setup and Charging:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). This is good practice to prevent side reactions, although not strictly required for this specific chemistry.

    • Charge the reactor with 2-chloro-5-nitrobenzoic acid (1.00 kg), aniline (0.92 kg), anhydrous potassium carbonate (1.03 kg), and copper(I) oxide (71 g).

    • Add N,N-Dimethylformamide (5.0 L) to the reactor.

    • Causality: Aniline is used in excess to ensure complete consumption of the more expensive aryl halide and to drive the reaction equilibrium forward. Potassium carbonate acts as the base to neutralize the HCl formed during the reaction and to facilitate the formation of the active copper-amide species. Cu₂O is a cost-effective and efficient copper catalyst for this transformation[9].

  • Reaction Execution:

    • Begin vigorous stirring to ensure the solids are well-suspended.

    • Heat the reaction mixture to 150-155 °C using the jacket circulator. Maintain this temperature for 8-12 hours.

    • Causality: High temperatures are characteristic of the Ullmann condensation and are necessary to provide the activation energy for the C-N bond formation[3].

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken (with extreme caution), quenched in acidic water, extracted with ethyl acetate, and analyzed. The reaction is complete when the 2-chloro-5-nitrobenzoic acid spot/peak is no longer detectable.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to 80-90 °C.

    • Slowly and carefully pour the hot reaction mixture into a separate vessel containing 20 L of vigorously stirred deionized water. This will precipitate the crude product and dissolve inorganic salts.

    • Continue stirring the aqueous slurry for 1 hour as it cools to room temperature.

    • Filter the crude solid product using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate runs clear and has a neutral pH.

    • Causality: This "crash precipitation" is an effective large-scale method for initial product isolation. The extensive washing is critical to remove residual DMF, unreacted aniline, and inorganic salts.

    • Transfer the wet cake to a suitable container. Add 5 L of deionized water and stir to form a slurry.

    • Slowly add concentrated HCl until the pH of the slurry is ~2-3. This protonates the carboxylate group, ensuring the product is in its free acid form, and also dissolves any remaining copper catalyst.

    • Causality: Acidification is key to maximizing the precipitation of the carboxylic acid product and is a standard workup procedure for this type of reaction[10].

    • Filter the solid product again. Wash the cake with deionized water (2 x 2 L) to remove excess HCl.

    • Dry the crude 2-(phenylamino)-5-nitrobenzoic acid in a vacuum oven at 70-80 °C until a constant weight is achieved.

    • Expected yield of crude product: 1.10 - 1.22 kg (86-95%).

Part B: Conversion to Sodium 2-(phenylamino)-5-nitro-benzoate

This is a standard acid-base neutralization. The choice of solvent is important to ensure both the acid and the final salt have appropriate solubility for reaction and isolation.

Materials:

  • 2-(Phenylamino)-5-nitrobenzoic acid (1.00 kg, 3.87 mol)

  • Sodium Hydroxide (NaOH) (155 g, 3.87 mol, 1.0 eq)

  • Ethanol (8.0 L)

  • Deionized Water

Procedure:

  • Dissolution and Neutralization:

    • In a 20 L reactor or vessel, suspend the dry 2-(phenylamino)-5-nitrobenzoic acid (1.00 kg) in ethanol (8.0 L).

    • In a separate container, dissolve sodium hydroxide (155 g) in a minimal amount of deionized water (~200 mL). Caution: this is highly exothermic. Allow the solution to cool.

    • Slowly add the aqueous NaOH solution to the stirred ethanolic suspension of the acid over 30-60 minutes.

    • Causality: The formation of a salt from an active pharmaceutical ingredient (API) or intermediate is a common strategy to modify its physicochemical properties, such as solubility[6]. Using a stoichiometric amount of base ensures complete conversion without introducing excess basicity.

  • Product Isolation:

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours. The product, Sodium 2-(phenylamino)-5-nitro-benzoate, will precipitate from the ethanolic solution.

    • Cool the slurry to 0-5 °C and hold for 1 hour to maximize precipitation.

    • Filter the product using a clean filtration apparatus.

    • Wash the filter cake with cold ethanol (2 x 1 L) to remove any unreacted starting material or impurities.

    • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected yield: 1.04 - 1.08 kg (96-99%).

Process Parameters and Data Summary

The following table summarizes the key quantitative data for this synthetic protocol.

ParameterStage A: Ullmann CondensationStage B: Salt Formation
Key Reactant 2-Chloro-5-nitrobenzoic acid2-(Phenylamino)-5-nitrobenzoic acid
Molar Ratio (vs Key Reactant) Aniline: 2.0 eqK₂CO₃: 1.5 eqCu₂O: 0.1 eqNaOH: 1.0 eq
Solvent N,N-Dimethylformamide (DMF)Ethanol
Solvent Volume 5.0 L / kg of reactant8.0 L / kg of reactant
Reaction Temperature 150-155 °CRoom Temperature, then 0-5 °C
Reaction Time 8-12 hours2-3 hours
Expected Yield 86-95% (crude acid)96-99%
Typical Purity (Post-Purification) >99% (HPLC)>99.5% (HPLC)

Purification and Characterization

While the crude acid from Part A is often of sufficient quality for the subsequent salt formation, a recrystallization step can be introduced if higher purity is required.

crude Crude Acid (from Part A) recryst Recrystallization (Ethanol/Water) crude->recryst filter_dry Filtration & Drying recryst->filter_dry pure Purified Acid filter_dry->pure hplc HPLC pure->hplc nmr NMR pure->nmr ir IR pure->ir mp Melting Point pure->mp

Caption: Workflow for purification and analysis of the intermediate acid.

  • Recrystallization Protocol: Dissolve the crude acid in a minimal amount of boiling ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered[11]. Slowly add hot water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to clarify. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[11]. Collect the purified crystals by vacuum filtration.

  • Characterization:

    • Melting Point: The purified acid should have a sharp melting point, reported as 253-254 °C.

    • ¹H NMR: Confirm the presence of aromatic protons and the N-H proton.

    • FT-IR: Identify characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and N-O stretching (nitro group).

    • HPLC: To determine the final purity of the product.

Safety and Hazard Management

  • 2-Chloro-5-nitrobenzoic acid: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[12].

  • Aniline: Toxic by all routes of exposure. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure[13].

  • Nitroaromatic Compounds: These compounds present a potential explosion risk, especially when heated rapidly or subjected to shock. Avoid heating with strong bases in confined spaces[7].

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Spills and Waste: In case of a spill, evacuate the area and clean up using appropriate absorbent material. Do not allow chemicals to enter drains[7]. All chemical waste must be disposed of according to local, state, and federal regulations. Contaminated clothing should be removed immediately and washed before reuse[8].

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Part A 1. Incomplete reaction.2. Insufficient temperature.3. Catalyst deactivation.1. Extend reaction time and confirm completion with TLC/HPLC.2. Ensure internal temperature reaches and is maintained at 150-155 °C.3. Use fresh, high-quality Cu₂O.
Product Fails to Precipitate in Part A Work-up 1. Insufficient acidification.2. Excessive water used, leading to some solubility.1. Check pH and add more HCl to ensure it is below 3.2. Concentrate the aqueous solution under reduced pressure before final filtration.
Discolored Final Product Presence of oxidized impurities or residual copper salts.1. During purification of the acid, perform an activated charcoal treatment[11].2. Ensure the acid wash during the Part A work-up is thorough to remove all copper.
Incomplete Salt Formation in Part B 1. Inaccurate stoichiometry of NaOH.2. Poor quality starting acid.1. Ensure accurate weighing of both acid and base. Use titration to confirm the concentration of the NaOH solution if necessary.2. Purify the acid via recrystallization before proceeding to salt formation.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • 2-Chloro-5-nitrobenzoic acid Safety Data Sheet. (n.d.). Chem-Supply. Retrieved March 15, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • Monge, S., et al. (2005). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Tetrahedron Letters, 46(36), 6145-6148. Retrieved March 15, 2026, from [Link]

  • Ullmann condensation. (2012). In Wikidoc. Retrieved March 15, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • 2-amino-5-nitrobenzoic acid. (n.d.). Changzhou Yonghe Fine Chemical Co., Ltd. Retrieved March 15, 2026, from [Link]

  • Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(3). Retrieved March 15, 2026, from [Link]

  • Bhattacharya, S., et al. (2022). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Frontiers in Chemistry, 10, 863583. Retrieved March 15, 2026, from [Link]

  • What is the mechanism of Niflumic Acid? (2024). Patsnap Synapse. Retrieved March 15, 2026, from [Link]

Sources

Method

Method for Monitoring the Purity and Impurity Profile of Sodium 2-(phenylamino)-5-nitro-benzoate

An Application Note for Researchers and Drug Development Professionals Abstract and Scope This application note presents a comprehensive framework for the analysis and purity control of Sodium 2-(phenylamino)-5-nitro-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract and Scope

This application note presents a comprehensive framework for the analysis and purity control of Sodium 2-(phenylamino)-5-nitro-benzoate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is a critical mandate of the drug development process, directly impacting the safety and efficacy of the final drug product. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the main component and its process-related impurities. The methodologies and principles described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, to ensure regulatory compliance and scientific rigor.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals involved in the synthesis, development, and manufacturing of pharmaceuticals.

The Imperative of Purity: Scientific and Regulatory Context

The chemical purity of a drug substance is not merely a quality metric; it is a fundamental pillar of its safety profile. Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties. Regulatory bodies worldwide, guided by the ICH, have established a stringent framework for the reporting, identification, and qualification of impurities.[3][4] The ICH Q3A guideline mandates that any impurity present at a level greater than the reporting threshold (typically ≥0.05%) must be documented, and any impurity exceeding the identification threshold (typically ≥0.10%) must be structurally characterized.[4] This necessitates the use of validated, high-sensitivity analytical methods capable of separating, detecting, and quantifying the main component and all potential impurities.

Impurity Profile Analysis: From Synthesis to Degradation

A robust purity method begins with a scientific understanding of the potential impurities that may arise during the synthesis, purification, and storage of the drug substance.[2][5] Sodium 2-(phenylamino)-5-nitro-benzoate is typically synthesized via a nucleophilic aromatic substitution reaction. A hypothetical, yet common, synthetic route is illustrated below, which informs the potential impurity profile.

cluster_reactants Starting Materials SM1 2-Chloro-5-nitrobenzoic Acid (Starting Material 1) API Sodium 2-(phenylamino)-5-nitro-benzoate (API) SM1->API Synthesis (Nucleophilic Substitution) SM2 Aniline (Starting Material 2) SM2->API Synthesis (Nucleophilic Substitution) Imp2 Unreacted SM1 API->Imp2 Potential Process Impurities Imp3 Unreacted SM2 API->Imp3 Potential Process Impurities Imp4 By-product (e.g., Diphenylamine derivative) API->Imp4 Potential Process Impurities Imp1 Isomeric Impurity (e.g., 4-Chloro-3-nitrobenzoic Acid) Imp1->API Forms Isomeric API

Figure 1: Potential process-related impurities in the synthesis of the target compound.

Potential Impurity Classes:

  • Organic Impurities :

    • Starting Materials & Intermediates : Unreacted 2-chloro-5-nitrobenzoic acid and aniline.

    • By-Products : Impurities arising from side reactions, such as the formation of isomers if the starting materials are not isomerically pure, or over-reaction products.

    • Degradation Products : Compounds formed during storage or under stress conditions (e.g., hydrolysis, photolysis, oxidation).[4] These are typically identified through forced degradation studies as per ICH Q1A guidelines.

  • Inorganic Impurities : Reagents, ligands, catalysts, or heavy metals from the manufacturing process.[2]

  • Residual Solvents : Organic or inorganic liquids used during synthesis (e.g., Dimethylformamide, Toluene).[3] These are controlled according to ICH Q3C guidelines.

Primary Analytical Method: Reversed-Phase HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for assessing the purity of Sodium 2-(phenylamino)-5-nitro-benzoate. This technique separates compounds based on their polarity, making it ideal for resolving the main component from its structurally similar impurities.

Principle

The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The main compound and its impurities are injected into the system and partition between the two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A gradient elution is employed to ensure adequate separation of both early and late-eluting impurities.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard (RS) of Sodium 2-(phenylamino)-5-nitro-benzoate (purity >99.5%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or similar buffering agents).

Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 chemistry provides excellent retention and selectivity for aromatic compounds. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄The acidic pH ensures that the carboxylate group is protonated, leading to better retention and symmetric peak shapes. The buffer maintains a stable pH.
Mobile Phase B AcetonitrileA strong organic solvent that effectively elutes the analytes from the C18 column.
Gradient Elution 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B)The gradient allows for the separation of polar impurities at the beginning of the run and ensures that less polar, more retained impurities are eluted within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe conjugated aromatic system and nitro group provide strong chromophores, making UV detection highly sensitive at this common wavelength. A DAD can be used for peak purity analysis.
Injection Volume 10 µLA small injection volume minimizes potential peak broadening.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

Procedure:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of Sodium 2-(phenylamino)-5-nitro-benzoate RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sensitivity Solution (0.0025 mg/mL, corresponds to 0.5%): Dilute 1.0 mL of the Standard Solution to 200.0 mL with the diluent. This solution is used to establish the Limit of Quantitation.

  • Test Sample Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Injection Sequence:

    • Inject diluent (blank) to ensure no system contamination.

    • Inject the Standard Solution five times to check for system suitability.

    • Inject the Sensitivity Solution to confirm the signal-to-noise ratio.

    • Inject the Test Sample solution in duplicate.

System Suitability and Acceptance Criteria

Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved through System Suitability Testing (SST).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0 for the main peakEnsures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 5000 for the main peakIndicates column efficiency and good separation performance.
Repeatability (%RSD) %RSD ≤ 1.0% for the peak area of 5 replicate injectionsDemonstrates the precision of the analytical system.
S/N Ratio S/N ratio ≥ 10 for the main peak in the Sensitivity SolutionConfirms that the method has sufficient sensitivity to quantify impurities at the required level (e.g., 0.05%).
Calculation of Results

The percentage of any single impurity and the total impurities are calculated using the area normalization method, assuming an equal response factor for all components.

  • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • % Total Impurities = Sum of % Individual Impurities (≥ LOQ)

For impurities with a known structure and available reference standard, a correction factor may be applied for higher accuracy. The assay of the main substance is reported as 100% minus the sum of all impurities.

Method Validation Protocol (ICH Q2(R2))

The described HPLC method must be formally validated to demonstrate its suitability for its intended purpose.[6][7][8] The validation protocol should encompass the following performance characteristics.

G Validation Analytical Method Validation (ICH Q2(R2)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity Linearity (r² ≥ 0.999) Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Repeat Repeatability (Intra-assay) Precision->Repeat Intermediate Intermediate Precision (Inter-assay, Inter-analyst) Precision->Intermediate

Figure 2: Core validation parameters for an impurity monitoring method.

Summary of Validation Characteristics and Typical Acceptance Criteria:

CharacteristicPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (via DAD) shows no co-elution. Impurities are well-resolved from the main peak (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations.
Range To define the concentration interval where the method is accurate, precise, and linear.For impurities: From LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80-120% at different concentration levels.[9]
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability & Intermediate Precision: %RSD should be ≤ 5.0% for impurities and ≤ 2.0% for the assay.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.S/N ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show the method's reliability with respect to small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters must be met, and results should not be significantly affected by the variations.

Conclusion

This application note provides a scientifically sound and detailed protocol for the purity assessment of Sodium 2-(phenylamino)-5-nitro-benzoate. The cornerstone of this guide is a robust, stability-indicating RP-HPLC method, designed and validated according to ICH guidelines. Adherence to this structured analytical approach ensures the generation of reliable, consistent, and defensible data, which is essential for regulatory submissions and for guaranteeing the quality and safety of the final pharmaceutical product.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma. [Link]

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC Determination of Nitrated Polycyclic Aromatic Hydrocarbons after Their Reduction to Amino Derivatives. Taylor & Francis Online. [Link]

  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate

Welcome to the technical support center for the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the critical parameters and underlying chemical principles of this synthesis.

I. Synthesis Overview: The Ullmann Condensation

The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate is typically achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1][2] In this specific synthesis, 2-chloro-5-nitrobenzoic acid reacts with aniline in the presence of a copper catalyst and a base to form 2-(phenylamino)-5-nitrobenzoic acid. Subsequent treatment with a sodium base, such as sodium hydroxide, yields the final sodium salt.

The Ullmann condensation is a powerful tool for the formation of C-N bonds, but it often requires high temperatures and can be sensitive to various reaction conditions.[1] The presence of an electron-withdrawing group, such as the nitro group in the 2-chloro-5-nitrobenzoic acid, activates the aryl halide, making the reaction more favorable.

Reaction Workflow

Ullmann Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Chloro-5-nitrobenzoic Acid Aniline Copper Catalyst Base Solvent High-boiling polar solvent (e.g., DMF, NMP) Reactants->Solvent Dissolve Heating Heat to elevated temperature (e.g., 120-140 °C) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and quench with water Acidification Acidify to precipitate 2-(phenylamino)-5-nitrobenzoic acid Quenching->Acidification Filtration Filter and wash Acidification->Filtration Salt_Formation Treat with NaOH to form Sodium 2-(phenylamino)-5-nitro-benzoate Filtration->Salt_Formation Purification Recrystallize Salt_Formation->Purification

Caption: A general workflow for the Ullmann condensation synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate, providing potential causes and actionable solutions.

Q1: Why is my yield of 2-(phenylamino)-5-nitrobenzoic acid consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC to ensure the starting material is fully consumed before quenching the reaction.[3]
Suboptimal Reaction Temperature Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C, although modern methods with specific ligands can lower this.[1] For the synthesis of 2-phenoxybenzoic acid, a similar Ullmann condensation, temperatures of 120-140°C are suggested.[4] Ensure your reaction is heated sufficiently and the temperature is stable.
Poor Catalyst Activity Traditional Ullmann reactions used "activated" copper powder.[1] If using a copper salt catalyst, ensure it is of high quality and not deactivated. The use of ligands like 1,10-phenanthroline or amino acids can improve catalyst performance.[5]
Inefficient Base The base is crucial for deprotonating aniline, making it more nucleophilic. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[1][4] Ensure the base is anhydrous and finely powdered for better reactivity.
Loss of Product During Workup Ensure efficient extraction of the product from the aqueous layer. Minimize transfers and use appropriate glassware to reduce mechanical losses.[3] When precipitating the acid, carefully adjust the pH to maximize recovery.
Side Reactions The formation of byproducts can consume starting materials. Common side reactions include the homocoupling of the aryl halide to form a biaryl compound.[4]
Q2: My final product is discolored (e.g., brown or dark). What is the cause and how can I fix it?

Discoloration often indicates the presence of impurities.

  • Oxidation: The phenylamino group can be susceptible to oxidation, leading to colored byproducts. Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[6]

  • Residual Copper Catalyst: The copper catalyst can be difficult to remove completely and may impart color to the final product. Thorough washing of the precipitated acid is crucial. In some cases, a wash with a dilute acid solution can help remove residual copper.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[6]

Q3: I am observing unexpected spots on my TLC plate. What are the likely side products?

The presence of multiple spots on a TLC plate indicates a mixture of compounds.

  • Unreacted Starting Materials: The most obvious impurities are unreacted 2-chloro-5-nitrobenzoic acid and aniline.

  • Homocoupling Product: The 2-chloro-5-nitrobenzoic acid can undergo homocoupling to form a biaryl byproduct.[4]

  • Hydrodehalogenation: The chloro group on the starting material can be replaced by a hydrogen atom, a side reaction that can be promoted by the presence of water.[4]

  • Isomeric Impurities: If the starting 2-chloro-5-nitrobenzoic acid was synthesized by nitration of 2-chlorobenzoic acid, it might contain isomeric impurities, such as 2-chloro-3-nitrobenzoic acid, which would lead to the formation of the corresponding isomeric product.[3]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of 2-(phenylamino)-5-nitrobenzoic acid Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Catalyst_Issues Poor Catalyst Activity Low_Yield->Catalyst_Issues Base_Issues Inefficient Base Low_Yield->Base_Issues Workup_Loss Product Loss During Workup Low_Yield->Workup_Loss Side_Reactions Side Reactions Low_Yield->Side_Reactions Monitor_Reaction Monitor by TLC/HPLC Incomplete_Reaction->Monitor_Reaction Optimize_Temp Optimize Temperature (e.g., 120-140 °C) Suboptimal_Temp->Optimize_Temp Check_Catalyst Use Activated Copper or Add Ligands Catalyst_Issues->Check_Catalyst Optimize_Base Use Anhydrous, Finely Powdered Base Base_Issues->Optimize_Base Improve_Workup Optimize pH for Precipitation, Minimize Transfers Workup_Loss->Improve_Workup Inert_Atmosphere Use Inert Atmosphere to Minimize Side Reactions Side_Reactions->Inert_Atmosphere

Caption: A logical flowchart for troubleshooting low yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Traditional Ullmann condensations require high-boiling, polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1] These solvents are necessary to reach the high temperatures often required for the reaction to proceed.

Q2: Can I use a different aryl halide, such as 2-bromo- or 2-iodo-5-nitrobenzoic acid?

Yes, and in fact, it may be advantageous. The reactivity of aryl halides in Ullmann condensations generally follows the order: Ar-I > Ar-Br > Ar-Cl.[4] Using a more reactive aryl halide could potentially allow for milder reaction conditions (lower temperature, shorter reaction time) and may lead to higher yields.

Q3: Is it possible to perform this reaction without a catalyst?

While some modern variations of amination reactions exist, the classic Ullmann condensation is a copper-catalyzed reaction.[1][2] Attempting the reaction without a copper catalyst is unlikely to be successful under typical Ullmann conditions. Microwave-assisted synthesis has been shown to promote the amination of 2-chloro-5-nitrobenzoic acid without a catalyst in some cases.[7]

Q4: How should I purify the crude 2-(phenylamino)-5-nitrobenzoic acid?

Recrystallization is the most common method for purifying the crude product. A common solvent system is an ethanol/water mixture.[6] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly turbid. A few drops of hot ethanol can then be added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.[6]

Q5: What is the role of the nitro group in this reaction?

The nitro group is a strong electron-withdrawing group. Its presence on the aryl halide (2-chloro-5-nitrobenzoic acid) activates the molecule towards nucleophilic aromatic substitution, which is the key step in the Ullmann condensation.[1] This activation makes the reaction more facile than it would be with an unactivated aryl halide.

IV. Experimental Protocol: Ullmann Condensation

This is a general protocol and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Aniline

  • Copper(I) iodide (CuI) or copper powder

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), copper catalyst (e.g., CuI, 0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and stir.

  • Acidification: Acidify the aqueous mixture with 1M HCl to a pH of approximately 3-4 to precipitate the crude 2-(phenylamino)-5-nitrobenzoic acid.[8]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.[6]

  • Salt Formation: Dissolve the purified 2-(phenylamino)-5-nitrobenzoic acid in a minimal amount of ethanol and add one equivalent of aqueous sodium hydroxide. The sodium salt can then be isolated by evaporation of the solvent or by precipitation with a less polar solvent.

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from

  • Wikipedia. (2024). Ullmann condensation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • Name Reactions in Organic Synthesis. (n.d.). Ullmann Reaction. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • SciSpace. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: 2-Phenoxybenzoic Acid Ullmann Condensation. Retrieved from

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Anilino-5-nitrobenzoate

Overview 2-Anilino-5-nitrobenzoate (isolated as the free acid: 2-anilino-5-nitrobenzoic acid or 5-nitro-N-phenylanthranilic acid) is a critical fenamate-class intermediate utilized in the synthesis of functionalized acri...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview 2-Anilino-5-nitrobenzoate (isolated as the free acid: 2-anilino-5-nitrobenzoic acid or 5-nitro-N-phenylanthranilic acid) is a critical fenamate-class intermediate utilized in the synthesis of functionalized acridones and as a potent Ca²⁺-activated Cl⁻ channel (CaCC) blocker[1]. When synthesized via Ullmann-type cross-coupling, the crude product is notoriously contaminated with unreacted aniline, copper catalyst residues, and dark polyaniline-like oxidation byproducts[2].

This technical guide provides field-proven, self-validating protocols to troubleshoot common purification failures and achieve high-purity crystalline products.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude 2-anilino-5-nitrobenzoic acid is dark green/black instead of yellow. Why, and how do I fix it?

  • Causality: High-temperature Ullmann couplings cause a fraction of the aniline precursor to undergo oxidative polymerization. These dark, polyaniline-like impurities co-precipitate and become physically trapped within the crystal lattice of the product[2].

  • Solution: Do not attempt direct solvent recrystallization, as the polymer will simply re-contaminate the lattice. You must first perform an acid-base extraction. By dissolving the crude mixture in , you convert the compound into a highly water-soluble sodium benzoate salt[3]. The polymeric impurities and copper salts remain insoluble. Boiling this basic solution with activated carbon physically adsorbs the colored organics[3]. Subsequent hot filtration and acidification with HCl will precipitate the free acid in a highly purified state[4].

Q2: What is the optimal solvent system for the final recrystallization?

  • Causality: The molecule features a hydrophobic phenyl ring, a polar carboxylic acid, and a strongly electron-withdrawing nitro group. This zwitterionic-like polarity requires a solvent with a highly specific dielectric constant to manipulate solubility across a temperature gradient.

  • Solution: is the gold standard[5]. It perfectly matches the polarity of the nitro-anthranilic acid framework, allowing complete dissolution at its boiling point (118 °C) while enforcing strict crystallization upon cooling[3].

Q3: How do I ensure complete removal of unreacted aniline?

  • Causality: Aniline is a weak base that can form unwanted salts with carboxylic acids, skewing downstream stoichiometric reactions.

  • Solution: During the final precipitation step of the acid-base workup, ensure the aqueous phase is driven to a highly acidic state (pH 1–2) using concentrated HCl[4]. This forces any residual aniline to remain in the aqueous filtrate as highly soluble anilinium chloride, physically separating it from the precipitating 2-anilino-5-nitrobenzoic acid[3].

Q4: Why is my product yield so low after recrystallization?

  • Causality: Over-dilution of the recrystallization solvent or an insufficient temperature gradient.

  • Solution: Use exactly 2.0 to 2.5 mL of glacial acetic acid per gram of crude solid[3]. Allow the solution to cool undisturbed to room temperature to form a stable crystal lattice, followed by a 30-minute incubation in an ice bath to maximize recovery.

Part 2: Quantitative Data Presentation

Table 1: Comparison of Recrystallization Solvents for N-Phenylanthranilic Acid Derivatives

Solvent SystemBoiling Point (°C)Solubility Profile (Hot / Cold)Typical RecoveryBest Application
Glacial Acetic Acid 118High / Very Low85 - 92%Scalable purification; superior removal of trace colored impurities.
Aqueous Ethanol (80%) ~80Moderate / Low75 - 85%Small-scale analytical purification; avoids harsh acidic solvents.
Isoamyl Alcohol 132High / Low~75%High-temperature dissolution for highly recalcitrant crude mixtures.
Chloroform / Methanol VariableHigh / Moderate60 - 70%Liquid-liquid extraction and analytical chromatographic recovery.

Part 3: Experimental Protocol

Phase 1: Acid-Base Decolorization (Pre-Purification)

This protocol relies on a self-validating system where visual color shifts confirm the mechanistic success of the extraction.

  • Dissolution: Suspend 10.0 g of crude 2-anilino-5-nitrobenzoic acid in 200 mL of distilled water containing 5.0 g of sodium carbonate (Na₂CO₃). Stir vigorously.

  • Decolorization: Add 5.0 g of activated decolorizing carbon (e.g., Norit). Heat the mixture to a rolling boil for 5–10 minutes.

    • Self-Validating Checkpoint: The solution should transition from a dark, murky green/brown to a clear or pale yellow liquid.

  • Hot Filtration: Filter the boiling mixture rapidly through a Celite pad under vacuum to remove the carbon and insoluble metal/polymer impurities.

  • Precipitation: Slowly acidify the hot filtrate by adding concentrated HCl dropwise until the solution reaches pH 2.

    • Self-Validating Checkpoint: A bright yellow/light orange precipitate will form immediately upon acidification.

  • Isolation: Cool the suspension to room temperature, filter under vacuum, and wash the solid thoroughly with distilled water to remove residual sodium chloride and anilinium salts.

Phase 2: Glacial Acetic Acid Recrystallization
  • Dissolution: Transfer the dried, pre-purified solid to a round-bottom flask. Add boiling glacial acetic acid at a ratio of 2.5 mL per gram of solid.

  • Crystallization: Once the solid is completely dissolved, remove the flask from the heat source. Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.

  • Recovery: Collect the pure crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold acetic acid followed by cold water, and dry under high vacuum overnight.

Part 4: Purification Workflow Visualization

G Crude Crude 2-Anilino-5-nitrobenzoic Acid (Contains colored polyaniline & metal salts) Base Aqueous Na₂CO₃ Dissolution (Forms water-soluble sodium benzoate) Crude->Base Base Addition Carbon Activated Carbon Treatment (Adsorbs polymeric oxidation byproducts) Base->Carbon Heat to Boil Filter Hot Filtration (Removes carbon & insoluble metals) Carbon->Filter Vacuum/Gravity Acid HCl Acidification (pH 2) (Precipitates purified free acid) Filter->Acid Dropwise HCl Recryst Glacial Acetic Acid Recrystallization (Removes trace organic impurities) Acid->Recryst Isolate & Dry Pure Pure 2-Anilino-5-nitrobenzoic Acid (Yellow/Orange Crystals) Recryst->Pure Cool & Filter

Purification workflow of 2-anilino-5-nitrobenzoic acid via acid-base wash and recrystallization.

References

  • Acridone - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 2, p. 15 (1943); Vol. 19, p. 6 (1939). URL:[Link]

  • Second-Order Calibration of Excitation–Emission Matrix Fluorescence Spectra for the Determination of N-Phenylanthranilic Acid Derivatives Applied Spectroscopy, Optica Publishing Group. URL:[Link]

  • Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy Molecular Brain, PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Nitration of 2-(phenylamino)benzoic acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or severe degradation during the electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or severe degradation during the electrophilic aromatic nitration of 2-(phenylamino)benzoic acid (N-phenylanthranilic acid).

Below, we provide a mechanistic root cause analysis, actionable troubleshooting FAQs, and a field-validated protocol designed to transform a failing reaction into a robust, self-validating system.

Diagnostic Overview & Root Cause Analysis

The core structural challenge of 2-(phenylamino)benzoic acid lies in its diphenylamine backbone. The bridging secondary amine (-NH-) donates electron density into both aromatic rings via resonance. While this activates the rings for electrophilic aromatic substitution, it introduces two severe mechanistic liabilities:

  • Oxidative Degradation ("Oiling Out"): The electron-rich nature of the diphenylamine core drastically lowers its oxidation potential. Standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) act as strong single-electron oxidants. Instead of undergoing nitration, the amine is oxidized into reactive radical cations that polymerize into dark, tarry degradation products[1].

  • Runaway Polynitration: The highly activated rings rapidly undergo successive nitrations. Because the exothermic nature of the reaction is difficult to control at standard temperatures, the reaction often overshoots the desired mononitrated product, yielding a complex, inseparable mixture of di- and tri-nitrated isomers[2].

Mechanistic_Pathways Start 2-(phenylamino)benzoic acid Direct Direct Nitration (HNO3 / H2SO4) Start->Direct Protect N-Acetylation (Ac2O) Start->Protect Oxidation Oxidation / Tar (Electron-rich -NH-) Direct->Oxidation Side Reaction Poly Polynitration Direct->Poly Over-reaction Protected N-Acetyl Intermediate Protect->Protected ControlNitration Controlled Nitration (0-5 °C) Protected->ControlNitration Deprotect Hydrolysis ControlNitration->Deprotect Target High Yield Mononitrated Product Deprotect->Target

Fig 1: Mechanistic pathways comparing direct nitration failure vs. N-protection success.

Actionable FAQs

Q: My reaction mixture turns black and yields a sticky tar instead of crystals. What is happening? A: You are observing the oxidative degradation of the diphenylamine core[1]. Nitric acid is oxidizing the unprotected secondary amine. To fix this, you must either use a strictly non-oxidative, milder nitrating system (like Cu(NO₃)₂ in acetic anhydride) or, more reliably, protect the amine prior to nitration.

Q: I am attempting direct nitration. How can I improve the yield without adding protection/deprotection steps? A: If you must avoid protecting groups, you must modulate the solvent environment. Using acetic anhydride as a co-solvent with nitric acid at strictly controlled low temperatures (0–5 °C) forms acetyl nitrate in situ. This acts as a milder electrophile and can significantly increase the yield of the target isomer while suppressing oxidation[3]. However, yields will still rarely exceed 60%.

Q: Why is the N-protection strategy considered the "gold standard" for this synthesis? A: Converting the amine to an amide (via N-acetylation) pulls electron density away from the nitrogen lone pair through resonance with the carbonyl group. This achieves two critical goals: it raises the oxidation potential (making the molecule immune to HNO₃ oxidation) and dampens the ring activation, allowing the reaction to stop cleanly at the mononitration stage[1].

Quantitative Condition Matrix

To easily compare the causality of your experimental choices, refer to the table below summarizing standard nitration conditions and their typical outcomes for 2-(phenylamino)benzoic acid.

Nitration SystemTemperatureAmine StatusPrimary Mechanistic OutcomeTypical Yield
HNO₃ / H₂SO₄ (Mixed Acid) 25 °CUnprotectedSevere oxidation, tar formation, ring cleavage< 15%
HNO₃ / Acetic Acid 0–5 °CUnprotectedPolynitration, moderate oxidation30–40%
HNO₃ / Acetic Anhydride 0–5 °CUnprotectedImproved regioselectivity, minor oxidation50–60%
HNO₃ / H₂SO₄ 0–5 °CN-Acetylated Clean mononitration, oxidation suppressed 80–85%

Validated Protocol: The N-Protection Strategy

To achieve high yields, we strongly recommend the 3-step protection-nitration-deprotection sequence. This protocol is designed as a self-validating system —meaning each step has observable physical changes that confirm the reaction is proceeding correctly.

Experimental_Workflow S1 Step 1: N-Acylation Ac2O, 80°C S2 Step 2: Nitration HNO3/H2SO4, 0-5°C S1->S2 S3 Step 3: Quenching Ice Water S2->S3 S4 Step 4: Hydrolysis NaOH (aq), Reflux S3->S4 S5 Step 5: Isolation pH Adjustment S4->S5

Fig 2: Step-by-step experimental workflow for high-yield nitration via N-protection.
Step 1: Amine Protection (N-Acetylation)
  • Suspend 2-(phenylamino)benzoic acid (1.0 eq) in glacial acetic acid (3 volumes).

  • Add acetic anhydride (1.5 eq) and a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Heat the mixture to 80 °C for 2 hours.

  • Self-Validation Check: The starting suspension will dissolve into a clear solution as the N-acetylated product forms. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material.

Step 2: Regioselective Nitration
  • Cool the reaction mixture from Step 1 directly to 0–5 °C using an ice-salt bath. Causality: Strict temperature control is required to prevent the exothermic nitration from causing localized heating, which leads to polynitration[2].

  • Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) in glacial acetic acid (1 volume).

  • Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir for an additional 1 hour at 0–5 °C.

  • Self-Validation Check: The solution should turn a deep yellow/orange. Crucial: If the solution turns dark brown or black, your cooling is insufficient, and oxidative degradation is occurring.

Step 3: Quenching and Deprotection (Hydrolysis)
  • Quench the reaction by pouring it slowly over crushed ice (10 volumes) with vigorous stirring. The N-acetylated nitro intermediate will precipitate as a pale yellow solid. Filter and wash with cold water.

  • Transfer the wet filter cake to a round-bottom flask. Add 10% aqueous NaOH (5 volumes) and reflux for 2 hours to cleave the acetyl protecting group.

  • Cool the mixture to room temperature and carefully acidify with 2M HCl to pH 3-4.

  • Self-Validation Check: Upon acidification, the final deprotected mononitrated product will precipitate as a bright yellow to orange crystalline solid[1]. Filter, wash with water, and dry under vacuum.

References

  • Grokipedia. "Hexanitrodiphenylamine - Historical challenges in these syntheses centered on managing highly exothermic nitrations." Accessed March 16, 2026. 2

  • Benchchem. "5-Chloro-2-nitrodiphenylamine Research Chemical - The mechanism of nitration of diphenylamine." Accessed March 16, 2026. 1

  • Benchchem. "3-Nitroacridine - Nitration of N-phenylanthranilic acid." Accessed March 16, 2026. 3

Sources

Optimization

Optimizing reaction conditions for Ullmann condensation to make 2-anilino-5-nitrobenzoic acid

Welcome to the Application Scientist Support Center. The synthesis of 2-anilino-5-nitrobenzoic acid—a critical precursor for acridones, nonsteroidal anti-inflammatory drugs (NSAIDs), and CFTR channel blockers—is traditio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-anilino-5-nitrobenzoic acid—a critical precursor for acridones, nonsteroidal anti-inflammatory drugs (NSAIDs), and CFTR channel blockers—is traditionally achieved via the Ullmann condensation. However, the unique electronic properties of the 5-nitro group allow for alternative, highly efficient catalyst-free pathways.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure high-yield, reproducible syntheses tailored to your laboratory's capabilities.

Reaction Workflow & Pathway Selection

SynthesisWorkflow Start 2-Chloro-5-nitrobenzoic acid + Aniline Decision Select Amination Pathway Start->Decision Classic Classic Ullmann Condensation Decision->Classic Scale-up Microwave Microwave-Assisted Catalyst-Free Decision->Microwave Rapid Synthesis Water Superheated Water (Green Chemistry) Decision->Water Eco-Friendly ClassicCond Cu Catalyst, K2CO3 DMF or BuOH 130°C, 12-24h Classic->ClassicCond Workup Acidification (pH 3-4) & Precipitation ClassicCond->Workup MicroCond Excess Aniline (Neat) Microwave 80-120°C 5-30 min Microwave->MicroCond MicroCond->Workup WaterCond K2CO3 Base H2O, 150-190°C 2-3h Water->WaterCond WaterCond->Workup Product 2-Anilino-5-nitrobenzoic acid (Target Product) Workup->Product

Workflow for the amination of 2-chloro-5-nitrobenzoic acid via classical and catalyst-free routes.

Quantitative Data Comparison

To select the optimal synthetic route for your laboratory, compare the quantitative parameters of the three primary methodologies below.

ParameterClassic Ullmann CondensationMicrowave-Assisted (Catalyst-Free)Superheated Water
Catalyst Cu powder, CuI, or Cu₂ONoneNone
Base K₂CO₃ (2.0 eq)Excess AnilineK₂CO₃
Solvent DMF, 2-ethoxyethanol, or n-BuOHNeat (No added solvent)H₂O
Temperature 130 °C80–120 °C150–190 °C
Reaction Time 12–24 hours5–30 minutes2–3 hours
Typical Yield 70–85%>95%80–90%
Key Advantage Highly scalable, standard equipmentExtremely rapid, high purityEco-friendly, scalable without microwaves

Validated Experimental Protocols

Protocol A: Classical Copper-Catalyzed Ullmann Condensation

Mechanistic Rationale: Unactivated aryl chlorides typically resist nucleophilic attack. Copper(I) species facilitate oxidative addition into the C-Cl bond, lowering the activation energy for C-N bond formation. Potassium carbonate ( K2​CO3​ ) acts as an acid scavenger to neutralize the generated HCl, preventing the formation of unreactive anilinium salts ()[1].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous K2​CO3​ (2.0 eq), and catalytic copper powder or CuI (0.1 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF or 2-ethoxyethanol to achieve an approximate 0.5 M concentration of the limiting reagent.

  • Reaction Execution: Purge the flask with Argon for 5 minutes to prevent catalyst oxidation. Heat the mixture to 130 °C under reflux for 12–24 hours. Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1); the starting material spot should completely disappear.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a Celite pad to remove the copper catalyst and inorganic salts. Dilute the filtrate with deionized water.

  • Precipitation: Carefully acidify the filtrate with 1 M HCl dropwise until the pH reaches 3–4. Collect the resulting yellow/orange precipitate via vacuum filtration. Wash thoroughly with cold water and recrystallize from ethanol to yield the pure product.

Protocol B: Catalyst-Free Microwave-Assisted Amination

Mechanistic Rationale: The 5-nitro group is positioned para to the chloride, strongly activating the aromatic ring for Nucleophilic Aromatic Substitution ( SN​Ar ) by lowering the LUMO energy. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier without transition metals, allowing the reaction to proceed neat ()[2].

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 eq) ()[3].

  • Neat Reactant Addition: Add aniline in excess (typically 6.0 eq). The excess aniline serves simultaneously as the reactant, solvent, and acid scavenger. Do not add transition metals or additional solvents.

  • Reaction Execution: Seal the vial. Irradiate in a focused microwave reactor at 100 °C for 10–15 minutes. Critical Control: Cap the microwave power strictly at 150 W to prevent thermal degradation of the aniline.

  • Workup & Isolation: Cool the vial to room temperature. Transfer the viscous reaction mixture to a beaker containing crushed ice and water.

  • Precipitation: Slowly add 1 M HCl dropwise while stirring vigorously until the pH reaches exactly 3–4. Self-Validation: At this pH, the carboxylic acid is protonated (neutral and insoluble), while the weakly basic diphenylamine nitrogen remains unprotonated. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: My classical Ullmann reaction shows a high degree of unreacted starting material on the TLC plate. What is failing? A1: This is typically caused by catalyst poisoning or an inactive copper surface. If you are using Cu(0) powder, it can easily oxidize to inactive Cu(II) species upon exposure to air. Causality & Solution: The active catalytic species in the Ullmann condensation involves Cu(I). If using Cu powder, adding a trace amount of iodine can activate the surface in situ. Alternatively, switch to CuI or Cu₂O. Furthermore, ensure strict anhydrous conditions if using DMF; the presence of water at 130 °C can lead to competitive hydrolysis of the aryl chloride, producing 2-hydroxy-5-nitrobenzoic acid instead of the desired aminated product.

Q2: During the workup of the microwave-assisted method, my product forms a black, oily tar instead of a clean precipitate. How do I fix this? A2: This is a classic sign of aniline oxidation and thermal degradation, compounded by improper pH control during workup. Causality & Solution: Microwave hot spots or exceeding 120 °C causes the excess aniline to polymerize or oxidize into complex tar mixtures. Strictly control the microwave power (do not exceed 150 W). During workup, ensure the pH is carefully adjusted to 3–4. Over-acidification (pH < 1) will protonate the newly formed secondary amine, causing the product to either remain soluble in the aqueous layer or crash out as a sticky, impure hydrochloride salt.

Q3: I want to scale up the catalyst-free method to a multi-gram scale, but I do not have access to a large-scale microwave reactor. What are my options? A3: You can utilize the superheated water method. Causality & Solution: At elevated temperatures (150–190 °C) under pressure in a sealed autoclave, the dielectric constant of water drops significantly, making it behave more like an organic solvent. This facilitates the SN​Ar reaction without the need for copper catalysts or microwave irradiation. By using K2​CO3​ as a base in superheated water for 2–3 hours, you can achieve comparable yields (80–90%) in a highly scalable and eco-friendly manner ()[4].

References

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 72(15), 5908-5911. URL:[Link]

  • Chen, G.-L., Zeng, B., Eastmond, S., Elsenussi, S. E., Boa, A. N., & Xu, S.-Z. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 726-728. URL:[Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 70(25), 10592-10595. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for Sodium 2-anilino-5-nitrobenzoate

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and researchers synthesizing Sodium 2-anilino-5-nitrobenzoate (the sodium salt of 5-nitro-N-phenylanthranilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and researchers synthesizing Sodium 2-anilino-5-nitrobenzoate (the sodium salt of 5-nitro-N-phenylanthranilic acid). This compound is a critical building block for acridone/acridine derivatives[1][2] and serves as a potent Ca²⁺-activated Cl⁻ channel blocker[3].

Synthesizing this compound typically relies on the Ullmann condensation of 2-chloro-5-nitrobenzoic acid with aniline in the presence of a copper catalyst and a base (e.g., Na₂CO₃ or K₂CO₃)[1][4]. While the reaction is robust, the crude mixture is often heavily contaminated with unreacted starting materials, heavy metal residues, and decarboxylation byproducts.

This guide provides a causality-driven, self-validating methodology to isolate the pure sodium salt.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical nature of the impurities generated during the Ullmann coupling. This dictates our phase-separation strategy.

Table 1: Common Impurities and Physicochemical Properties

ImpuritySource / OriginChemical NatureSolubility ProfileRemoval Strategy
Aniline Unreacted starting materialNeutral / Weak Base (pKa ~4.6)Soluble in organics; slightly soluble in water.Liquid-Liquid Extraction (LLE) at pH > 9.
4-Nitrodiphenylamine Decarboxylation of productNeutral OrganicHighly soluble in organic solvents.LLE at pH > 9.
Copper Salts (Cu/CuI) Ullmann Catalyst[4]Inorganic / Heavy MetalForms complexes with the product.Chelation (EDTA) & Celite filtration.
2-Chloro-5-nitrobenzoic acid Unreacted starting materialAcidic Organic (pKa ~2.0)Soluble in hot water/ethanol.Selective precipitation of the product at pH 3.5.
Step-by-Step Purification Methodology

To achieve >99% purity, we do not attempt to crystallize the sodium salt directly from the crude mixture. Instead, we utilize an Acid-Base Cycling Protocol . We isolate the product as a free acid to wash away water-soluble impurities, then regenerate the sodium salt under strictly controlled conditions.

Phase 1: Alkaline Dissolution & Liquid-Liquid Extraction (LLE)

Causality: At pH > 9, the product exists entirely as a water-soluble sodium carboxylate. Neutral impurities (aniline, diphenylamines) remain un-ionized and can be extracted into an organic phase.

  • Dissolution: Suspend the crude reaction mixture in distilled water (10 mL per gram of crude). If the pH is below 9, add 1M NaOH dropwise until pH 9.5–10.0 is reached.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Toluene or Ethyl Acetate (3 × 0.5 volumes).

  • Validation: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). You should observe the fast-moving aniline and decarboxylated byproducts. Discard the organic layers. Retain the deep orange/red aqueous layer.

Phase 2: Demetallation (Copper Removal)

Causality: Copper ions coordinate strongly with the anthranilic acid moiety, causing a dark green/brown discoloration and inhibiting crystallization. EDTA outcompetes the product for Cu²⁺, forming a highly water-soluble complex.

  • Chelation: To the retained aqueous layer, add 0.1 equivalents of disodium EDTA (relative to the theoretical yield). Stir at 40°C for 30 minutes.

  • Filtration: Add activated carbon (5% w/w) and stir for an additional 15 minutes. Filter the mixture through a pad of Celite to remove insoluble copper oxides and carbon dust.

  • Validation: The filtrate should transition from a muddy brown/green to a clear, bright orange-red solution.

Phase 3: Selective Acidification & Free Acid Isolation

Causality: 5-Nitro-N-phenylanthranilic acid is highly hydrophobic and will precipitate sharply when protonated. Unreacted 2-chloro-5-nitrobenzoic acid has a lower pKa and higher aqueous solubility, allowing it to remain partially dissolved or be easily washed away.

  • Precipitation: Cool the aqueous filtrate to 5°C in an ice bath. Under vigorous stirring, add 2M HCl dropwise until the pH reaches exactly 3.5. Do not over-acidify below pH 2, as this forces the co-precipitation of unreacted starting materials.

  • Isolation: A thick yellow/orange precipitate of 5-nitro-N-phenylanthranilic acid will form. Filter the solid under a vacuum.

  • Hot Wash: Triturate the filter cake with hot water (60°C) followed by a cold 20% Ethanol/Water solution to remove residual 2-chloro-5-nitrobenzoic acid. Dry the solid in a vacuum oven at 50°C.

Phase 4: Sodium Salt Regeneration

Causality: To form the sodium salt without introducing excess alkalinity (which causes hygroscopicity and oiling out), exactly 1.0 equivalent of base must be used in a solvent system that acts as an anti-solvent for the salt.

  • Neutralization: Suspend the dried free acid in absolute ethanol (5 mL/g). Add exactly 1.0 equivalent of aqueous 1M NaOH (or 1M NaHCO₃). Stir at room temperature until complete dissolution occurs (the solution will turn deep red/orange).

  • Crystallization: Concentrate the solution under reduced pressure to half its volume. Slowly add cold Acetone (anti-solvent) until the solution becomes turbid.

  • Harvest: Chill the mixture at 4°C for 4 hours. Filter the bright orange/yellow crystals of Sodium 2-anilino-5-nitrobenzoate. Wash with cold acetone and dry under a high vacuum.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Sodium 2-anilino-5-nitrobenzoate + Impurities) AlkDissolve Phase 1: Alkaline Dissolution (pH > 9, H2O) Crude->AlkDissolve LLE Liquid-Liquid Extraction (Wash with EtOAc/Toluene) AlkDissolve->LLE OrgWaste Organic Phase (Aniline, Neutral Byproducts) LLE->OrgWaste Discard AqPhase1 Aqueous Phase (Product Salt, Cu, Unreacted Acid) LLE->AqPhase1 Retain Demetal Phase 2: Demetallation (EDTA + Celite Filtration) AqPhase1->Demetal Acidify Phase 3: Selective Acidification (Dropwise HCl to pH 3.5) Demetal->Acidify Filtration Filtration & Hot Wash (Removes 2-chloro-5-nitrobenzoic acid) Acidify->Filtration FreeAcid Pure 5-Nitro-N-phenylanthranilic Acid (Solid Intermediate) Filtration->FreeAcid Regen Phase 4: Salt Regeneration (1.0 eq. NaOH in EtOH/H2O) FreeAcid->Regen PureSalt Pure Sodium 2-anilino-5-nitrobenzoate (Crystallized Product) Regen->PureSalt

Caption: Workflow for the isolation and purification of Sodium 2-anilino-5-nitrobenzoate from Ullmann condensation mixtures.

Troubleshooting FAQs

Q: Why is my isolated sodium salt precipitating as a dark, sticky oil instead of a crystalline solid? A: "Oiling out" is typically caused by two factors: excess water in the crystallization matrix or the presence of unextracted aniline. The sodium salt is highly hygroscopic. Ensure you performed the Phase 1 LLE thoroughly. During Phase 4, ensure you are using absolute ethanol and precipitating with a dry anti-solvent like acetone. If oiling occurs, redissolve the oil in minimal hot ethanol and seed the solution with a pure crystal while cooling slowly.

Q: My product is dark green/brown instead of bright orange. What went wrong? A: This is a hallmark of copper contamination[4]. Anthranilic acids act as bidentate ligands and chelate the copper catalyst used in the Ullmann reaction. You must repeat Phase 2. Redissolve the product in water (pH 9), add EDTA, and stir at 40°C. The color should noticeably shift from green/brown to bright red/orange as the EDTA strips the copper from the product.

Q: How do I ensure complete removal of unreacted 2-chloro-5-nitrobenzoic acid? A: 2-Chloro-5-nitrobenzoic acid is difficult to remove once the sodium salt is formed because both compounds are water-soluble carboxylates. The separation must occur during Phase 3 (the free acid stage). Ensure you do not drop the pH below 3.5 during acidification. At pH 3.5, the target product precipitates almost quantitatively, while a significant portion of the starting material remains ionized or dissolved. Thoroughly washing the resulting filter cake with hot water (60°C) will dissolve and remove the remaining starting material.

Q: Can I use column chromatography to purify the sodium salt? A: It is highly discouraged to run the sodium salt through standard silica gel, as it will streak severely and ion-exchange with the silica. If chromatography is absolutely necessary, you must chromatograph the free acid (5-nitro-N-phenylanthranilic acid) using a solvent system containing 1% acetic acid to suppress ionization (e.g., Hexanes:EtOAc:AcOH 70:30:1), and then regenerate the sodium salt afterward.

References
  • Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy National Institutes of Health (NIH) / PMC URL:[Link]

  • Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent developments in the synthesis and biological activity of acridine/acridone analogues Royal Society of Chemistry (RSC) URL:[Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids Arkivoc URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(phenylamino)-5-nitro-benzoic acid

Introduction 2-(phenylamino)-5-nitro-benzoic acid is a multifaceted organic compound whose utility in research and development can be hampered by a common, yet significant, challenge: poor aqueous solubility. Its molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(phenylamino)-5-nitro-benzoic acid is a multifaceted organic compound whose utility in research and development can be hampered by a common, yet significant, challenge: poor aqueous solubility. Its molecular structure, characterized by two aromatic rings, a carboxylic acid group, and a nitro group, results in a molecule with considerable hydrophobicity and a high crystal lattice energy, both of which contribute to its limited solubility in neutral aqueous media.

This guide provides a comprehensive, systematic approach to understanding and overcoming the solubility challenges associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering both quick-reference FAQs and in-depth troubleshooting workflows to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(phenylamino)-5-nitro-benzoic acid not dissolving in water?

A: The compound's structure contains two bulky, non-polar phenyl rings, which are hydrophobic ("water-fearing"). While the carboxylic acid group can interact with water, its contribution is not enough to overcome the hydrophobicity of the rest of the molecule at a neutral pH. The strong intermolecular forces in the solid crystal lattice also require significant energy to break, further limiting dissolution.

Q2: What is the very first and simplest thing I should try to improve its solubility?

A: The most straightforward initial approach is to adjust the pH of your aqueous solution. As a carboxylic acid, the compound is a weak acid. By increasing the pH of the solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[1][2][3][4][5] A good starting point is to target a pH at least 2 units above the compound's pKa.

Q3: Is it a good idea to heat the solution to get it to dissolve?

A: Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this approach has potential drawbacks. Firstly, the compound may precipitate out of the solution as it cools back to room temperature, which is problematic for many applications. Secondly, prolonged exposure to heat can cause chemical degradation, especially given the presence of the nitro group. Use heating with caution and always check for compound stability.

Q4: What are the main risks of using organic co-solvents?

A: While organic co-solvents (like DMSO, ethanol, or PEG 400) are effective at dissolving non-polar compounds, they can introduce complications.[6][][8] They can affect the biological activity or toxicity in cell-based assays, interfere with analytical measurements, and may not be suitable for final formulations. Furthermore, adding an aqueous buffer to a concentrated stock solution in an organic solvent can cause the compound to precipitate if the final concentration of the organic solvent is too low to maintain solubility.

Systematic Troubleshooting Guide for Solubility Enhancement

A successful solubility enhancement strategy involves a logical progression from simple, rapid methods to more complex formulation approaches. This guide presents a workflow to systematically identify the optimal conditions for your specific application.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategies cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome A Start: Undissolved Compound B Step 1: Determine Intrinsic Solubility (e.g., Shake-Flask Method in water/buffer) A->B C Step 2: pH Adjustment (Target pH > pKa + 2) B->C Is compound acidic/basic? D Step 3: Co-solvent Screening (DMSO, Ethanol, PEG 400, etc.) B->D pH adjustment insufficient or not viable G Step 6: Salt Form Selection (Isolate a stable, soluble salt) C->G For solid dosage form development H Achieved Target Solubility & Stability C->H E Step 4: Surfactant Solubilization (Micellar Encapsulation) D->E Co-solvents incompatible or precipitation on dilution D->H F Step 5: Cyclodextrin Complexation (Inclusion Complex Formation) E->F Surfactants interfere with application F->H G->H Micelle_Solubilization cluster_water Aqueous Environment cluster_micelle Surfactant Micelle center Drug Molecule s1 center->s1 Hydrophobic Core s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s9 s8->s9 s10 s9->s10 s11 s10->s11 s12 s11->s12 s13 s12->s13 s14 s13->s14 s15 s14->s15 s16 s15->s16 s17 s16->s17 s17->s1

Caption: Micellar encapsulation of a hydrophobic drug molecule by surfactants.

Step 5: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic ("fat-loving") inner cavity. [9][10][11]They can form non-covalent "inclusion complexes" by encapsulating the hydrophobic parts of a guest molecule—in this case, the phenyl rings of 2-(phenylamino)-5-nitro-benzoic acid—within their cavity. [9][10][]This complex effectively masks the hydrophobic nature of the molecule, significantly increasing its apparent water solubility. [9][] Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity compared to native β-CD. []

Step 6: Salt Formation

Causality: While pH adjustment involves creating a salt in situ in a solution, this step refers to the synthesis and isolation of a stable, solid salt form of the compound. This is a key strategy in drug development for improving not only solubility and dissolution rate but also properties like stability and manufacturability. [13][14][15]By reacting the acidic drug with a pharmaceutically acceptable base (counter-ion), a new chemical entity with its own unique crystal lattice and physicochemical properties is formed. [13][15] Selection of Counter-ions:

  • For acidic drugs, common counter-ions include sodium, potassium, and calcium. [13][16]* The selection process often involves screening a library of counter-ions to find a salt that provides the optimal balance of solubility, stability, and low hygroscopicity. [16]A general rule is that the pKa difference between the drug and the counter-ion's conjugate acid should be greater than 2-3 to ensure stable salt formation. [13]

Experimental Protocols

Protocol 1: Intrinsic Solubility Determination via Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility. [17]

  • Preparation: Prepare a buffer solution at a pH where the compound will be fully un-ionized (e.g., 0.1 M HCl, pH ~1).

  • Addition of Compound: Add an excess amount of 2-(phenylamino)-5-nitro-benzoic acid to a known volume of the buffer in a sealed, clear container (e.g., a glass vial). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

  • Sample Collection & Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The measured concentration is the intrinsic solubility (S₀) at that temperature and pH.

Protocol 2: Generating a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibration: Perform the shake-flask method (Protocol 1) in parallel for each buffer.

  • Analysis: After equilibration and filtration, quantify the compound's concentration in each buffer.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This plot is the pH-solubility profile and will visually demonstrate the pH at which solubility dramatically increases, which corresponds to the deprotonation of the carboxylic acid.

References

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Pearson. Dependence of Solubility on pH. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Miteva, M., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. [Link]

  • Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Area. Ph Dependent Solubility. [Link]

  • de Campos, D. P., et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences. [Link]

  • Bowker, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Kumar, L., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Larsson, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ProQuest. (2015). Estimating Intrinsic Solubility and Intrinsic Dissolution Rate of Metastable Form of a Drug Using Modified Nogami Method. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Avdeef, A. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chemaxon. Theory of aqueous solubility prediction. [Link]

  • Wikipedia. Cosolvent. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Nitrobenzoate Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of nitrobenzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nitrobenzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues related to byproduct formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Troubleshooting & FAQs

This section addresses specific issues that can arise during the synthesis of nitrobenzoate derivatives through a question-and-answer format.

Q1: My nitration of methyl benzoate is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for the mono-nitro product?

A1: The formation of dinitrated products is a common issue when the reaction conditions are too harsh or not carefully controlled.[1] The initial nitro group is deactivating, which makes the second nitration less favorable, but it can still occur under forcing conditions.[1]

Root Cause Analysis:

  • Excessive Temperature: The rate of dinitration increases significantly with temperature.[1][2] Reactions that are allowed to exotherm without proper cooling are prime candidates for this side reaction.

  • High Concentration of Nitrating Agent: A large excess of the nitrating mixture (concentrated nitric and sulfuric acids) can drive the reaction towards dinitration.[3]

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the initial nitration is complete can provide the necessary window for the slower, second nitration to occur.[3]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature below 15°C, and ideally between 0-10°C, throughout the addition of the nitrating mixture.[1][3] This is the single most critical parameter for ensuring mono-nitration.[3]

  • Controlled Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of methyl benzoate in sulfuric acid over a period of 15-20 minutes.[3][4] This prevents localized temperature spikes.

  • Stoichiometric Control: Use a moderate excess of nitric acid (e.g., 1.2-1.5 equivalents) rather than a large excess.[3] The amount of sulfuric acid should be sufficient to act as a solvent and catalyst (typically 2-3 equivalents).[3]

  • Reaction Monitoring: If possible, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

Q2: I am observing the formation of ortho- and para-nitro isomers along with my desired meta-product. What factors influence the regioselectivity, and how can I maximize the yield of the meta-isomer?

A2: The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.[3][4] However, small amounts of ortho- and para-isomers can still form.

Mechanistic Insight:

The directing effect of the ester group is due to the relative stability of the carbocation intermediates (sigma complexes) formed during electrophilic aromatic substitution.[5] The meta-intermediate is the most stable because the positive charge is never located on the carbon atom directly attached to the electron-withdrawing ester group.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Methyl Benzoate ortho_intermediate Unstable Sigma Complex (Positive charge adjacent to COOCH3) ortho_start->ortho_intermediate + NO2+ meta_start Methyl Benzoate meta_intermediate More Stable Sigma Complex meta_start->meta_intermediate + NO2+ product Methyl m-nitrobenzoate (Major Product) meta_intermediate->product - H+ para_start Methyl Benzoate para_intermediate Unstable Sigma Complex (Positive charge adjacent to COOCH3) para_start->para_intermediate + NO2+

Strategies for Enhancing Meta-Selectivity:

  • Low Temperature: As with preventing dinitration, maintaining a low reaction temperature (0-10°C) is crucial for maximizing the yield of the meta-isomer.[6]

  • Purity of Starting Material: Ensure that the starting methyl benzoate is pure and free from any activating impurities that could direct ortho/para nitration.[2]

  • Choice of Nitrating Agent: While the standard mixed acid (HNO₃/H₂SO₄) is generally effective, alternative nitrating agents can sometimes offer improved regioselectivity, although this is a more advanced optimization strategy.[7]

Q3: My reaction to nitrate benzoic acid is very slow and gives a low yield. What could be the issue?

A3: The carboxylic acid group is a strong deactivating group, making the nitration of benzoic acid inherently slower than that of benzene or activated derivatives.[5] Low yields can often be attributed to reaction conditions that are not sufficiently forcing or issues with the starting material.

Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Solution
Insufficiently Strong Nitrating Agent The deactivating effect of the carboxylic acid group requires a potent electrophile.Use a standard mixed acid of concentrated nitric and sulfuric acids. For highly deactivated substrates, consider using fuming nitric acid or adding oleum.[5]
Low Reaction Temperature While low temperatures are key for selectivity in less deactivated systems, for benzoic acid, it may be necessary to allow the reaction to proceed at a slightly higher temperature.After the initial controlled addition of the nitrating mixture at a low temperature, the reaction can be allowed to warm to room temperature and stirred for a period to ensure completion.[1]
Presence of Water Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[1]Ensure all glassware is dry and use concentrated acids.
Impure Starting Material Impurities in the benzoic acid can inhibit the reaction.Recrystallize the starting benzoic acid to ensure high purity.
Q4: After quenching the reaction with ice, I get an oily product instead of a solid. How should I proceed with purification?

A4: The formation of an oil upon quenching can indicate the presence of impurities, such as isomeric byproducts or unreacted starting material, which can depress the melting point of the product.[4]

Purification Protocol for Oily Products:

  • Separation: If two layers are present, separate the oily product from the aqueous layer.

  • Washing: Wash the oil with cold water to remove residual acid, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO₂ gas. Finally, wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Recrystallization: The most effective way to purify the product is through recrystallization. A common solvent system is a mixture of ethanol and water.[8]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

G start Oily Crude Product wash_water Wash with Cold Water start->wash_water wash_bicarb Wash with Dilute NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize filter Vacuum Filtration recrystallize->filter pure_product Pure Crystalline Product filter->pure_product

Key Experimental Protocols

Standard Protocol for the Nitration of Methyl Benzoate

This protocol is a reliable method for the synthesis of methyl m-nitrobenzoate on a laboratory scale.[1][4]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask, cool 2 mL of concentrated nitric acid in an ice bath. Slowly add 2 mL of concentrated sulfuric acid to the nitric acid. Keep this mixture cool.[4]

  • Prepare the Substrate Solution: In a larger flask, add 6 mL of concentrated sulfuric acid and cool it in an ice bath for 5-10 minutes. Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid with continuous stirring.[9]

  • Nitration: While maintaining the temperature of the methyl benzoate solution below 15°C, add the pre-cooled nitrating mixture dropwise over 15 minutes.[1]

  • Reaction Completion: Once the addition is complete, allow the mixture to stand at room temperature for an additional 15 minutes.[1]

  • Quenching: Carefully pour the reaction mixture over a beaker containing approximately 20 g of crushed ice with stirring.[1]

  • Isolation: Allow the ice to melt, and collect the solid product by vacuum filtration. Wash the crude product with cold water.[4]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure methyl m-nitrobenzoate.[4]

References

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. [Link]

  • Minnesota State University Moorhead. Lab Report Nitration of Methylbenzoate. Edubirdie. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Nitration of Methyl Benzoate. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • Truman State University. (2017, July 15). Nitration of Benzoic Acid 2017. Truman ChemLab. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents.
  • Gopiwad, P., et al. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link]

  • Oreate AI. (2026, March 9). Unlocking the Power of Benzoic Acid: A Journey Into Nitration. Oreate AI Blog. [Link]

  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]

  • The Vespiary. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • National Institutes of Health. (2024, January 10). Clock-Turning Control of P450 TxtE Regioselectivity Enables Precise Site Functionalization of Aromatic Compounds. PMC. [Link]

  • SlidePlayer. Reactions of Benzene & Its Derivatives. [Link]

  • University of Wisconsin-River Falls. NITRATION OF METHYL BENZOATE. [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.[Link]

  • SCIRP. (2013). Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts under Solvent Free Conditions. [Link]

  • YouTube. (2020, August 18). Nitration of Methyl benzoate. [Link]

  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up process. The information presented herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical applicability.

Introduction to the Synthesis

The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate is a critical process, as this compound serves as a key intermediate in the production of various pharmaceuticals, including niflumic acid derivatives.[1][2][3] The primary synthetic route involves an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an amine.[4][5][6] Specifically, it is the reaction between 2-chloro-5-nitrobenzoic acid and aniline, followed by salt formation with a sodium base. While the laboratory-scale synthesis is well-documented, scaling up this process introduces a new set of challenges that can impact yield, purity, and safety.

This guide will navigate the complexities of scaling up this synthesis, with a focus on practical solutions to common problems.

Visualizing the Workflow

To better understand the process, the following diagram outlines the key stages of the synthesis and potential areas for troubleshooting.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_purification Purification cluster_salt_formation Salt Formation cluster_troubleshooting Troubleshooting Points Start Starting Materials: 2-chloro-5-nitrobenzoic acid Aniline Copper Catalyst Base Reaction Reaction at Elevated Temperature Start->Reaction Heat, Solvent Workup Acidification & Precipitation of Acid Reaction->Workup Cooling Low_Yield Low Yield Reaction->Low_Yield Filtration Isolation of Crude 2-(phenylamino)-5-nitro-benzoic acid Workup->Filtration Impurity Impurity Profile Workup->Impurity Recrystallization Recrystallization from Ethanol/Water Filtration->Recrystallization Drying Drying of Purified Acid Recrystallization->Drying Color Discoloration Recrystallization->Color Crystallization_Issues Crystallization Issues Recrystallization->Crystallization_Issues Salt_Reaction Reaction with Sodium Hydroxide or Sodium Bicarbonate Drying->Salt_Reaction Isolation Isolation of Sodium Salt Salt_Reaction->Isolation Final_Drying Drying of Final Product Isolation->Final_Drying

Caption: Workflow for the synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns revolve around the use of nitroaromatic compounds and the exothermic nature of the reaction.[7][8]

  • Thermal Runaway: The Ullmann condensation can be exothermic. On a larger scale, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure.

  • Handling of Nitroaromatic Compounds: 2-chloro-5-nitrobenzoic acid and the product are nitroaromatic compounds, which are toxic and can be absorbed through the skin.[9] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[7][10]

  • Solvent Safety: High-boiling polar solvents often used in this reaction, such as DMF or NMP, have their own specific handling requirements and potential health hazards.

Q2: What is the recommended catalyst and base for an industrial-scale synthesis?

A2: For industrial applications, cost-effectiveness and ease of handling are paramount.

  • Catalyst: While various copper sources can be used, copper(I) oxide or copper powder are often preferred for their lower cost and stability. Modern protocols may employ ligands to improve catalyst efficiency, but for large-scale production, a ligand-free system or a simple, inexpensive ligand is often more practical.[11]

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base due to its low cost, moderate reactivity, and ease of handling.[12] Other bases like potassium phosphate (K₃PO₄) can also be effective.[12]

Q3: How can I monitor the reaction progress effectively on a large scale?

A3: In-process controls are crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC remains a rapid and cost-effective method for monitoring the disappearance of starting materials.[13]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the formation of the product and any significant byproducts. This is particularly important for ensuring reaction completion and optimizing reaction time.

Q4: What are the common impurities, and how can they be minimized?

A4: Common impurities can arise from starting materials or side reactions.

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.[14][15] Ensure adequate reaction time and temperature.

  • Homocoupling of Aryl Halide: The 2-chloro-5-nitrobenzoic acid can react with itself to form a biaryl impurity.[12]

  • Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom, particularly if there is a source of protons in the reaction mixture.[12]

  • Minimization: Using high-purity starting materials and maintaining an inert atmosphere can help minimize side reactions.[15]

Troubleshooting Guide

Symptom Possible Causes Solutions
Low Yield Incomplete reaction due to insufficient temperature or time.Gradually increase the reaction temperature in small increments (5-10 °C) and extend the reaction time. Monitor progress closely using TLC or HPLC.[13]
Poor mixing in a large reactor.Ensure the stirring mechanism is adequate for the scale of the reaction to maintain a homogeneous mixture.[15]
Catalyst deactivation.Use anhydrous solvents and ensure starting materials are dry.[12] Consider using a fresh batch of catalyst.
Product Discoloration (Dark Brown or Black) Oxidation of the amine functionality.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[14]
Presence of highly colored impurities from side reactions.During recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration.[14]
Difficulty with Product Precipitation during Workup The pH of the solution is not optimal for precipitation.Carefully adjust the pH of the aqueous solution to be acidic (around pH 3-4) using an acid like HCl to ensure complete precipitation of the carboxylic acid.[13]
The product is too soluble in the workup solvent.If the product remains in solution, consider partial removal of the organic solvent under reduced pressure before acidification.
"Oiling Out" during Recrystallization The solution is too concentrated, or the cooling rate is too fast.Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly.[14][16]
The chosen solvent system is not ideal for crystallization.Experiment with different solvent ratios (e.g., ethanol/water) or explore alternative solvent systems.
Incomplete Salt Formation Insufficient amount of base used.Ensure a stoichiometric amount or a slight excess of the sodium base (e.g., NaOH or NaHCO₃) is used.
Poor solubility of the carboxylic acid in the reaction medium.The reaction is typically performed in water or an alcohol-water mixture where the sodium salt is soluble.[17][18]

Experimental Protocols

Step 1: Synthesis of 2-(phenylamino)-5-nitro-benzoic acid (Ullmann Condensation)
  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-chloro-5-nitrobenzoic acid, aniline (1.1-1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) oxide (5-10 mol%).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC until the 2-chloro-5-nitrobenzoic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify to a pH of 3-4 with hydrochloric acid to precipitate the crude product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual aniline.

Step 2: Purification by Recrystallization
  • Dissolution: In a separate vessel, dissolve the crude 2-(phenylamino)-5-nitro-benzoic acid in a minimal amount of hot ethanol.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 15-30 minutes at elevated temperature.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Step 3: Formation of Sodium 2-(phenylamino)-5-nitro-benzoate
  • Reaction: Suspend the purified 2-(phenylamino)-5-nitro-benzoic acid in water or a mixture of ethanol and water.

  • Base Addition: Slowly add one equivalent of aqueous sodium hydroxide or sodium bicarbonate solution with stirring until the solid completely dissolves and the solution is neutral or slightly basic.[17][18]

  • Isolation: The sodium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation through the addition of a less polar solvent in which the salt is insoluble.

  • Drying: Dry the final product under vacuum to a constant weight.

Data Presentation

Table 1: Typical Reagent Ratios for Scale-Up

ReagentMolar Ratio (relative to 2-chloro-5-nitrobenzoic acid)
2-chloro-5-nitrobenzoic acid1.0
Aniline1.1 - 1.5
Potassium Carbonate2.0
Copper(I) Oxide0.05 - 0.10

Table 2: Troubleshooting Quick Reference

IssueKey Parameter to CheckRecommended Action
Low YieldReaction Temperature & TimeIncrease gradually
ImpuritiesStarting Material PurityUse high-purity reagents
Product ColorAtmosphereUse inert gas
CrystallizationCooling RateSlow down cooling

Logical Flowchart for Troubleshooting

Troubleshooting_Flowchart start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Temperature/Time Check Catalyst Activity incomplete->increase_params increase_params->check_reaction check_workup Review Workup Procedure (pH, Solvents) complete->check_workup workup_issue Workup Issue Identified check_workup->workup_issue Issue Found check_purification Review Purification (Recrystallization) check_workup->check_purification No Issue optimize_workup Optimize pH for Precipitation Adjust Solvent Volumes workup_issue->optimize_workup optimize_workup->check_purification purification_issue Purification Issue (Oiling Out, Poor Decolorization) check_purification->purification_issue Issue Found end Improved Yield and Purity check_purification->end No Issue optimize_purification Adjust Solvent System Use Charcoal Treatment Control Cooling Rate purification_issue->optimize_purification optimize_purification->end

Caption: A logical flowchart for troubleshooting low yield and impurity issues.

References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • ResearchGate. (2017, August 8). How to get the pure acid from dihydrated sodium salt of an acid? Retrieved from [Link]

  • Chemguide. (2015, November 15). decarboxylation of carboxylic acids and their salts. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2021, November 2). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • ResearchGate. Synthesis route for compound 1 2.2.4. Synthesis of sodium.... Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]

  • Cambridge University Press. Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. Ullmann reaction. Retrieved from [Link]

  • SciSpace. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • SynArchive. Ullmann Condensation. Retrieved from [Link]

  • PrepChem.com. Synthesis of sodium 2-methoxy-4-amino-5-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • PMC. Predicting success in Cu-catalyzed C–N coupling reactions using data science. Retrieved from [Link]

  • Frontiers. (2019, October 30). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • Truman ChemLab. Multistep Synthesis Nitration. Retrieved from [Link]

  • ResearchGate. Chemical synthesis of niflumic acid (NF) derivatives. Retrieved from [Link]

  • Google Patents. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • MDPI. (2023, August 21). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • Google Patents. (2020, February 20). US20200055811A1 - Method of synthesizing diclofenac sodium.
  • PubMed. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Retrieved from [Link]

  • MDPI. (2024, September 9). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. Retrieved from [Link]

  • PubMed. Synthesis and evaluation of the anti-inflammatory effects of niflumic acid lipophilic prodrugs in brain edema. Retrieved from [Link]

  • Grantome. Scale-Up Synthesis Technology for Anticancer Drugs. Retrieved from [Link]

  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Isolation of 2-(phenylamino)-5-nitro-benzoic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during the synthesis and isolation of 2-(phenyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during the synthesis and isolation of 2-(phenylamino)-5-nitro-benzoic acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The synthesis of 2-(phenylamino)-5-nitro-benzoic acid is most commonly achieved via an Ullmann condensation (specifically, a Goldberg reaction), which involves the copper-catalyzed coupling of 2-chloro-5-nitrobenzoic acid and aniline.[1][2] While a powerful C-N bond-forming reaction, the Ullmann condensation can be sensitive to various parameters, leading to challenges in yield, purity, and isolation.[3][4] This guide is structured to help you navigate these complexities.

Troubleshooting Guide: From Reaction to Isolation

This section is formatted to address specific problems you may encounter during the experimental workflow.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

Low or no yield in an Ullmann coupling is a frequent issue stemming from several critical factors related to the catalyst, reagents, and reaction conditions.

Table 1: Troubleshooting Low Yield in the Synthesis of 2-(phenylamino)-5-nitro-benzoic acid

Potential Cause Scientific Rationale & Explanation Suggested Solutions
Inactive Copper Catalyst The active catalytic species in Ullmann couplings is Cu(I).[3] Commercially available copper sources, especially Cu(0) or Cu(II) salts, may be oxidized or require in-situ reduction to the active Cu(I) state. The reaction will not proceed efficiently without a sufficient concentration of the active catalyst.[3] - Use a high-purity Cu(I) source like CuI, CuBr, or CuCl directly.[3]- If using Cu(0) or Cu(II), ensure your reaction conditions can generate the Cu(I) species.[3]- Consider preparing "activated" copper powder if using traditional protocols.[1]
Inappropriate Ligand System Modern Ullmann reactions rely on ligands (e.g., amino acids, phenanthrolines) to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at lower temperatures.[3][5] An unsuitable ligand can fail to promote the reaction effectively. For electron-rich substrates, specific ligands may be required.[3] - Screen a variety of ligands. For C-N coupling, N-methylglycine or L-proline have proven effective in making conditions milder.[6]- Consult recent literature for ligand systems optimized for coupling anilines with electron-deficient aryl halides.[7]
Suboptimal Base or Temperature The base is critical for deprotonating the amine nucleophile (aniline), which is a key step in the catalytic cycle.[3] The reaction temperature must be high enough to overcome the activation energy, but excessive heat can lead to degradation of starting materials, product, or the catalyst complex.[3] - Screen common inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- For modern ligand-accelerated systems, start with temperatures in the 80-120 °C range.[3][8] If no reaction occurs, incrementally increase the temperature while monitoring for decomposition.

| Presence of Protic Impurities | Water or other protic impurities can lead to side reactions, such as the reduction (dechlorination) of the 2-chloro-5-nitrobenzoic acid starting material, consuming it in a non-productive pathway.[3] | - Use anhydrous solvents (e.g., dry DMF, toluene, or dioxane).[3][9]- Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous reagents. |

Q2: My final product is impure, showing extra spots on a TLC plate. What are these impurities and how can I prevent them?

The presence of impurities is often a result of incomplete reaction or the formation of side-products. The primary contaminants are typically unreacted starting materials or isomers.

  • Unreacted Starting Materials: The most common impurities are residual 2-chloro-5-nitrobenzoic acid and aniline.

    • Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.[8] Ensure the reaction is allowed to run to completion. Increasing reaction time or temperature may be necessary.[8]

  • Isomeric Impurities: If your synthesis begins with the nitration of 2-chlorobenzoic acid to make the starting material, the formation of undesired isomers like 2-chloro-3-nitro-benzoic acid can occur.[8]

    • Prevention: Carefully control the temperature during the nitration step, keeping it below 10°C (ideally 0-5°C) to minimize the formation of these byproducts.[8] It is crucial to start the Ullmann coupling with a pure precursor.

  • Copper Catalyst Residues: Residual copper salts can contaminate the final product, often imparting a green or blue color.

    • Removal: During the workup, after acidification and precipitation of the crude product, washing the solid with dilute acid can help remove some copper salts. An aqueous solution of EDTA can also be used to chelate and remove residual copper.

Q3: I am struggling with the final isolation and purification. The product either fails to crystallize or "oils out." What should I do?

The physical properties of 2-(phenylamino)-5-nitro-benzoic acid, particularly its polarity and potential for hydrogen bonding, can make crystallization challenging.

  • Problem: Product Fails to Precipitate During Workup

    • Cause & Solution: The product is an acid and will remain dissolved in the aqueous phase if the pH is too high. After the reaction, the mixture is typically made basic and washed to remove non-acidic impurities. To precipitate the product, the aqueous layer must be acidified with an acid like HCl to a pH of approximately 3-4.[8][10] Ensure thorough acidification and check the pH with indicator paper.

  • Problem: Product Fails to Crystallize from Recrystallization Solvent

    • Cause & Solution: This usually means the solution is not saturated, often because too much solvent was used.[11]

      • Gently heat the solution to evaporate some of the solvent and increase the concentration.

      • Induce crystallization by scratching the inside of the flask at the solution's surface with a clean glass rod.[12]

      • If available, add a single "seed" crystal of the pure product to the supersaturated solution to initiate crystallization.[12]

  • Problem: Product "Oils Out" During Recrystallization

    • Cause & Solution: "Oiling out" occurs when the product's solubility limit is exceeded at a temperature above its melting point, or when cooling is too rapid. The resulting oil is an amorphous, often impure form of the product.

      • Re-heat the solution until the oil redissolves completely.

      • Add a small amount of additional hot solvent to decrease the saturation level slightly.[13]

      • Allow the flask to cool very slowly. Insulating the flask can help slow the cooling rate, promoting the formation of well-defined crystals instead of an oil.[12]

Experimental Protocols & Workflows

To provide a practical starting point, we have outlined a general synthesis and purification protocol.

Protocol 1: General Procedure for Ullmann Condensation

This protocol is a starting point and may require optimization for your specific setup.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq.), CuI (5-10 mol%), and a suitable ligand such as L-proline (10-20 mol%).

  • Reagent Addition: Add K₂CO₃ (2.0 eq.) as the base, followed by aniline (1.2 eq.).

  • Solvent: Add anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent.[3]

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the 2-chloro-5-nitrobenzoic acid is consumed (typically 12-24 hours).

  • Workup (Initial): Cool the reaction to room temperature. Dilute with water and filter to remove insoluble inorganic salts. Make the filtrate basic with NaOH and wash with a solvent like ethyl acetate to remove excess aniline.

  • Precipitation: Collect the aqueous layer and, while stirring, slowly add 1M HCl until the pH is ~3-4. The crude 2-(phenylamino)-5-nitro-benzoic acid will precipitate as a solid.[8][10]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow Diagram: Synthesis

cluster_start Starting Materials cluster_reagents Catalytic System & Conditions SM1 2-Chloro-5-nitrobenzoic Acid Proc Ullmann Condensation Reaction SM1->Proc SM2 Aniline SM2->Proc Cat Cu(I) Source (e.g., CuI) Cat->Proc Lig Ligand (e.g., L-Proline) Lig->Proc Base Base (e.g., K2CO3) Base->Proc Solv Solvent (e.g., DMF) Solv->Proc Temp Heat (100-120°C) Temp->Proc Workup Aqueous Workup & Acidification (pH 3-4) Proc->Workup Crude Crude 2-(phenylamino)-5-nitro-benzoic acid Workup->Crude

Caption: Ullmann condensation workflow for synthesis.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent. Ethanol or an ethanol/water mixture is often effective.[8][13]

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[13] Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Workflow Diagram: Purification

Crude Crude Product Dissolve 1. Dissolve in minimum hot solvent Crude->Dissolve Charcoal 2. (Optional) Add activated charcoal Dissolve->Charcoal Filter 3. Hot gravity filtration Dissolve->Filter if no charcoal needed Charcoal->Filter Cool 4. Slow cooling to RT, then ice bath Filter->Cool Collect 5. Vacuum filtration & cold solvent wash Cool->Collect Pure Pure Crystalline Product Collect->Pure

Caption: Step-by-step purification workflow.

Frequently Asked Questions (FAQs)

Q4: What are the best solvents for the reaction and for recrystallization?

For the Ullmann reaction itself, polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dioxane are typically used because they can dissolve the reagents and operate at the required high temperatures.[1][3]

For recrystallization, the ideal solvent is one in which the product is very soluble when hot but poorly soluble when cold.[12] Based on data for structurally similar nitrobenzoic acids, polar protic solvents are a good starting point.[14][15]

Table 2: Qualitative Solubility of Related Nitrobenzoic Acids in Common Solvents

Solvent Solubility Trend at Higher Temp Suitability for Recrystallization
Methanol / Ethanol High Good. A co-solvent (like water) may be needed to reduce cold solubility and improve yield.[13]
Ethyl Acetate Moderate-High Potentially a good single-solvent system.
Acetonitrile Moderate Could be effective.
Toluene Low Unlikely to be a good solvent for initial dissolution. Could be used as an anti-solvent.
Water Very Low Excellent for precipitating the product from other solvents and for washing the final solid.[12][16]

Data is inferred from solubility studies on 3-nitrobenzoic and 3,5-dinitrobenzoic acid.[14][15]

Q5: My purified product is still yellow or brownish. How can I get a purer color?

A persistent yellow or brown discoloration is often due to trace oxidized impurities or highly colored aromatic byproducts.[13]

  • Activated Charcoal: As mentioned in the purification protocol, treating the hot solution with activated charcoal during recrystallization is highly effective at adsorbing colored impurities.[13] Use a minimal amount, as it can also adsorb some of your product.

  • Repeat Recrystallization: A second recrystallization can significantly improve purity and color, though it will result in some loss of yield.[11]

  • Inert Atmosphere: If oxidation of the amino group is suspected, performing purification steps under an inert atmosphere (e.g., nitrogen) can help, although this is often unnecessary.[13]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Wikipedia. (2023, December 2). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • SciSpace. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • Wikipedia. (2023, December 2). Ullmann condensation. Retrieved from [Link]

  • MDPI. (2024, October 24). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Ullmann reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Retrieved from [Link]

  • Reddit. (2024, September 16). Ullmann coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 10). Ullmann Reaction Questions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • ACS Publications. (2003, June 7). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (1965, November 2). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • ACS Publications. (2005, November 25). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Sodium 2-(phenylamino)-5-nitro-benzoate

Welcome to the Technical Support Center. Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5-nitro-N-phenylanthranilic acid) is a highly potent Ca²⁺-activated chloride channel (CaCC) blocker utilized extensivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5-nitro-N-phenylanthranilic acid) is a highly potent Ca²⁺-activated chloride channel (CaCC) blocker utilized extensively in electrophysiology and drug development[1]. While highly effective in vitro, its diphenylamine core and nitroaromatic structure make it notoriously susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we address the exact chemical causality behind compound degradation and provide self-validating protocols to ensure absolute confidence in your experimental data.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the chemical causality driving it. Sodium 2-(phenylamino)-5-nitro-benzoate degrades via three interconnected pathways:

  • Oxidative Polymerization: The diphenylamine (N-phenylanthranilic acid) backbone acts as a redox system. When exposed to atmospheric oxygen, especially in the presence of light or trace transition metals, the secondary amine oxidizes. This forms highly conjugated, violet/brown quinone-imine derivatives[2][3].

  • Photolysis: The 5-nitro group acts as a photochemical antenna. Exposure to UV or ambient visible light induces radical formation, leading to nitro-reduction and aromatic ring cleavage.

  • Hygroscopic Hydrolysis: As a sodium salt, the compound is highly hygroscopic. Absorbed moisture increases molecular mobility, drastically accelerating oxidation kinetics and causing the powder to cake.

DegradationPathways A Sodium 2-(phenylamino) -5-nitro-benzoate B O2 / Transition Metals (Oxidation) A->B C UV / Visible Light (Photolysis) A->C D Moisture / Humidity (Hygroscopicity) A->D E Quinone-imine Formation (Violet/Brown Discoloration) B->E F Nitro-radical Cleavage (Loss of CaCC Blockade) C->F G Caking & Accelerated Oxidation Kinetics D->G

Mechanistic pathways of Sodium 2-(phenylamino)-5-nitro-benzoate degradation.

Troubleshooting & FAQs

Q: My lyophilized powder has turned from pale yellow to a dark brownish-violet. Is it still usable? A: No. The color shift is a direct visual indicator that the diphenylamine moiety has undergone oxidative degradation, forming a violet/brown quinone-imine product[4]. This structural change alters the electron density required for binding to the Ca²⁺-activated chloride channel, resulting in a complete loss of biological activity. Discard the batch immediately.

Q: The powder has clumped into a hard mass inside the vial. What caused this? A: Sodium salts are inherently hygroscopic. If the stock vial was opened in a humid environment or was not allowed to equilibrate to room temperature before opening, condensation occurred. Moisture acts as a catalyst for oxidative degradation. Always use a desiccator for equilibration.

Q: How should I store stock solutions for patch-clamp experiments? A: Never store aqueous stock solutions. The compound must be dissolved in anhydrous DMSO, aliquoted into amber glass vials, purged with an inert gas, and stored at -80°C. Aqueous working solutions must be prepared fresh daily prior to perfusion.

Quantitative Stability Data

The following table summarizes the degradation kinetics of Sodium 2-(phenylamino)-5-nitro-benzoate under various storage conditions. Notice how the combination of inert gas and ultra-low temperatures halts degradation.

Storage ConditionAtmosphereContainer Type1 Month Purity3 Month Purity6 Month Purity
+25°C (Room Temp)Ambient AirClear Glass88.5%72.1%45.3%
+4°C (Fridge)Ambient AirClear Glass96.2%89.4%78.0%
-20°C (Freezer)Ambient AirAmber Glass99.1%97.5%94.2%
-20°C (Freezer)Argon PurgedAmber Glass>99.5%>99.5%99.1%
DMSO Stock (-80°C) Argon Purged Amber Glass >99.5% 98.8% 98.2%

Standard Operating Procedures (SOPs)

Protocol 1: Optimal Aliquoting and Storage Workflow

Causality: Minimizing freeze-thaw cycles, light exposure, and oxygen contact prevents the initiation of radical-mediated oxidation and photolysis.

  • Equilibration: Remove the sealed master vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Dissolution: In a chemical fume hood under subdued lighting, dissolve the powder in anhydrous, amine-free DMSO to achieve a 10-100 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Dispense 10 µL to 50 µL aliquots into pre-chilled, amber glass HPLC vials or opaque microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each vial for 5-10 seconds to displace ambient oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and immediately transfer to a -80°C freezer.

StorageWorkflow Step1 Equilibrate to RT in Desiccator Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Step3->Step4 Step5 Store at -80°C Step4->Step5

Validated workflow for preparing and storing DMSO stock solutions.

Protocol 2: Self-Validating Integrity Check via UV-Vis/HPLC

Causality: Oxidized N-phenylanthranilic acid derivatives exhibit a distinct bathochromic shift. Monitoring absorbance at 525 nm allows for rapid quantification of the oxidized byproduct[2]. This protocol acts as a self-validating system: the absence of the 525 nm peak inherently validates the success of your storage conditions.

  • Sample Preparation: Dilute a 5 µL fraction of the DMSO stock into a 0.1% Formic Acid in Water/Acetonitrile (50:50) mixture to a final concentration of 100 µM.

  • UV-Vis Screening: Blank the spectrophotometer with the solvent. Measure the absorbance at 525 nm. A significant peak at 525 nm confirms the presence of the violet oxidized quinone-imine byproduct.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse Phase column. Run a gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Validation: The intact Sodium 2-(phenylamino)-5-nitro-benzoate should elute as a single sharp peak (monitored at 254 nm). If secondary peaks appear with strong absorbance at 525 nm, the stock is compromised and must be discarded. If only the 254 nm peak is present, your compound is fully validated for experimental use.

References

  • Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy. PubMed Central (PMC).[Link]

  • Spectrophotometric Determination of Trace Iron by Using Its Catalytic Effect on the N-Phenylanthranilic Acid-Potassium Periodate Reaction. J-Stage. [Link]

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Scientific Research Publishing (SCIRP).[Link]

  • First-order decomposition of the violet colored Ce(IV) oxidation product of n-phenylanthranilic acid. Journal of Chemical Education.[Link]

Sources

Troubleshooting

Optimizing catalyst selection for 2-phenylamino-5-nitro-benzoate synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2-phenylamino-5-nitrobenzoate derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2-phenylamino-5-nitrobenzoate derivatives.

The coupling of an aniline with a 2-halo-5-nitrobenzoate (e.g., methyl 2-chloro-5-nitrobenzoate) presents unique chemoselectivity challenges. While the substrate is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing para-nitro and ortho-ester groups[1], competing side reactions such as ester hydrolysis and thermal degradation often necessitate the use of transition-metal catalysis[2].

Below, we break down the causality behind catalyst selection, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.

Catalyst Selection Workflow

CatalystSelection Start Evaluate Aniline Sterics & Nucleophilicity HighNuc High Nucleophilicity (e.g., p-anisidine) Start->HighNuc LowNuc Low Nucleophilicity / Steric (e.g., o-toluidine) Start->LowNuc SNAr Catalyst-Free SNAr (100°C, DIPEA, DMF) Yield: Moderate HighNuc->SNAr Cost-effective, High heat tolerance CuCat Ullmann Coupling (CuI, Diamine, K2CO3) Yield: Good HighNuc->CuCat Lower temp needed PdCat Buchwald-Hartwig (Pd2(dba)3, XPhos, Cs2CO3) Yield: Excellent LowNuc->PdCat Requires high efficiency & steric tolerance

Decision matrix for selecting the optimal amination strategy for 2-halo-5-nitrobenzoates.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and black tar with catalyst-free SNAr, and when should I switch to a transition-metal catalyst? A: Catalyst-free SNAr requires high thermal energy (often >100 °C in DMF or DMSO) to overcome the activation barrier of nucleophilic attack[1]. If your aniline is electronically deactivated (e.g., containing electron-withdrawing halogens) or sterically hindered, the nucleophilic attack becomes the rate-limiting step. Prolonged heating leads to thermal degradation of the nitroaromatic starting material (visible as "black tar"). Switching to a Palladium-catalyzed Buchwald-Hartwig amination lowers the activation energy barrier, allowing the reaction to proceed cleanly at 80–100 °C with near-quantitative yields[2].

Q2: Which Palladium precatalyst and ligand system is optimal for this specific scaffold? A: The ortho-ester group on the aryl chloride creates significant steric bulk around the palladium center. First-generation bidentate ligands like dppf or BINAP often fail because they cannot adequately relieve this steric strain during the reductive elimination step. We recommend using Pd2(dba)3 paired with a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos . The bulky dialkylphosphino group accelerates oxidative addition into the C-Cl bond, while the flexible biaryl backbone forces the amine and aryl groups closer together, actively promoting the sterically demanding reductive elimination[3].

Q3: How do I prevent ester hydrolysis and transesterification during the cross-coupling? A: A critical failure point in the amination of benzoate esters is the use of strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu). NaOtBu will rapidly attack the methyl ester, leading to hydrolysis or transesterification side products. To maintain structural integrity, you must use a milder, non-nucleophilic base. Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4) are mandatory. While they are less soluble in organic solvents like 1,4-dioxane, their heterogeneous basicity is perfectly calibrated to deprotonate the palladium-bound amine without degrading the ester functionality.

Q4: Can I use Copper (Ullmann-type) catalysis instead of Palladium to reduce costs? A: Yes. For large-scale synthesis where palladium costs are prohibitive, an Ullmann-type C-N coupling is a viable alternative. Copper(I) iodide (CuI) paired with a diamine ligand (such as N,N'-dimethylethylenediamine) and K2CO3 can successfully couple anilines with 2-halo-5-nitrobenzoates. However, copper catalysis typically requires higher temperatures (100–110 °C) and is highly sensitive to the steric profile of the aniline.

Quantitative Data: Reaction Condition Comparison

MethodCatalyst / LigandBaseSolventTemp (°C)Typical YieldPrimary Side Reactions
Optimized Pd-Catalysis Pd2(dba)3 / XPhosCs2CO31,4-Dioxane80–10085–98% Minimal (Clean profile)
Sub-optimal Pd-Catalysis Pd(OAc)2 / BINAPNaOtBuToluene10030–40%Ester hydrolysis, Dehalogenation
Ullmann Coupling CuI / DMEDAK2CO3DMF11065–80%Homocoupling of aniline
Catalyst-Free SNAr NoneDIPEADMSO120+20–60%Thermal degradation (tarring)

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-chloro-5-nitrobenzoate) Pd0->OxAdd Rate Limiting for Unactivated Ar-Cl AmineBind Amine Coordination (Aniline) OxAdd->AmineBind Deprot Deprotonation (Cs2CO3) AmineBind->Deprot Base Required RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Facilitated by Bulky XPhos

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination highlighting key mechanistic dependencies.

Step-by-Step Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure causality and reaction fidelity at every step.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%, equates to 5 mol% Pd)

  • XPhos (10 mol%)

  • Cs2CO3 (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Methodology:

  • Atmosphere Control: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the methyl 2-chloro-5-nitrobenzoate, Pd2(dba)3, XPhos, and Cs2CO3. Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent premature catalyst death.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane followed by the aniline derivative via syringe.

  • Self-Validation Checkpoint 1 (Visual): Upon stirring at room temperature, the mixture should appear dark purple/red (characteristic of the Pd2(dba)3 resting state).

  • Catalyst Activation & Heating: Heat the reaction mixture to 90 °C.

  • Self-Validation Checkpoint 2 (Visual): Within 10–15 minutes of heating, the solution should transition to a clear yellow/orange color (with suspended base). This color shift confirms the dissociation of dba and the successful formation of the active monomeric Pd(0)-XPhos complex. If the solution turns black and precipitates form, the catalyst has aggregated into inactive Palladium black due to oxygen ingress or poor ligand binding.

  • Monitoring: Stir at 90 °C for 4–6 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the aryl chloride mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the filtrate with water and brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 2-phenylamino-5-nitrobenzoate.

References

  • Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D Source: ACS Medicinal Chemistry Letters (NIH Public Access) URL:[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Refining the Workup and Purification of 2-Anilino-5-Nitrobenzoic Acid

Welcome to the technical support center for 2-anilino-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-anilino-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The synthesis of 2-anilino-5-nitrobenzoic acid, typically achieved through an Ullmann condensation, is a robust reaction. However, the workup and purification stages are critical for obtaining a high-purity product and maximizing yield. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the specific challenges you may encounter.

Troubleshooting Guide: From Reaction Mixture to Pure Product

This section addresses common problems encountered during the workup and purification of 2-anilino-5-nitrobenzoic acid in a direct question-and-answer format.

Q1: Why is my yield of 2-anilino-5-nitrobenzoic acid unexpectedly low?

A1: Low yield is a frequent issue that can stem from several stages of the process. The primary causes are incomplete reaction, product loss during the aqueous workup, or inefficient purification.

  • Potential Cause 1: Incomplete Reaction. The Ullmann condensation requires sufficient time and temperature to proceed to completion.[1][2] Modern protocols with specific ligands may operate at lower temperatures (40-120 °C), but traditional methods often require more forcing conditions.[2][3]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The reaction should only be considered complete when the spot corresponding to the limiting reagent (typically 2-chloro-5-nitrobenzoic acid) has completely disappeared. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[1][4]

  • Potential Cause 2: Inefficient Precipitation. 2-Anilino-5-nitrobenzoic acid is an amphoteric molecule, but its solubility in water is highly dependent on pH due to the carboxylic acid group. If the pH is not sufficiently acidic, the carboxylate salt will remain dissolved in the aqueous phase, leading to significant product loss.

    • Solution: After quenching the reaction and removing the copper catalyst, the product must be precipitated from the aqueous solution. This is achieved by careful acidification with an acid like 1 M HCl. The optimal pH for maximum precipitation is approximately 3-4.[1] Always check the pH with pH paper or a calibrated meter.

  • Potential Cause 3: Loss During Recrystallization. Using an excessive volume of solvent during recrystallization is a common cause of reduced yield.[5] The goal is to create a saturated solution at the solvent's boiling point, not to simply dissolve the compound completely with a large excess.

    • Solution: Use a minimal amount of hot solvent to fully dissolve the crude product.[6] Add the solvent in small portions, allowing the mixture to return to a boil between additions.[5] Slow cooling is also crucial; allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal formation.[6][7]

Q2: My product is a dark green or brown solid, not the expected yellow powder. How can I fix this?

A2: Discoloration, particularly a green or brown hue, is almost always due to residual copper catalyst from the Ullmann reaction.[2] Brownish tints can also indicate the presence of oxidation byproducts.

  • Solution 1: Acid/Base Washing. Before the final precipitation, residual copper salts can often be removed. After diluting the reaction mixture, perform washes with a dilute aqueous acid (e.g., 5% HCl) or an ammonia solution. Ammonia forms a water-soluble deep blue complex with copper(II) ions, effectively extracting them from the organic phase or the crude solid.

  • Solution 2: Activated Charcoal Treatment. If the discoloration persists in the crude product, it can often be removed during recrystallization.[6] After dissolving the crude solid in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.[6] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6][8]

Q3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. This is often caused by impurities or cooling the solution too rapidly.[9]

  • Solution 1: Re-heat and Dilute. The simplest solution is to heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 10-20% more volume) to slightly decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help ensure a slow cooling rate, which is favorable for crystal growth.[8]

  • Solution 2: Induce Crystallization. If slow cooling doesn't work, crystallization can be induced. Try scratching the inside surface of the flask at the meniscus with a glass rod.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, add a tiny "seed" crystal to the cooled solution to initiate crystallization.

  • Solution 3: Modify the Solvent System. If the problem persists, the chosen solvent may be unsuitable. A mixed-solvent system can be highly effective.[6] For 2-anilino-5-nitrobenzoic acid, a good approach is to dissolve the compound in a minimal amount of a "good" solvent like hot ethanol, and then add a "poor" solvent like hot water dropwise until the solution just becomes cloudy. Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup and Precipitation

This protocol outlines a standard procedure for isolating the crude product from the reaction mixture following an Ullmann condensation.

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC), allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and water.

  • Catalyst Removal: Filter the biphasic mixture through a pad of celite to remove insoluble copper species. Wash the celite pad with additional ethyl acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate to ensure all product is recovered.

  • Combine and Extract: Combine the organic extracts. The product can be extracted from the organic phase into an aqueous base (e.g., 1 M NaOH solution). The deprotonated carboxylate salt is water-soluble, leaving many non-acidic impurities behind in the organic layer.

  • Acidification and Precipitation: Separate the aqueous basic layer, cool it in an ice bath, and acidify slowly with 1 M HCl while stirring. Monitor the pH, adjusting it to ~3-4 to precipitate the product.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven. The product should be a yellow solid.

Workflow for Workup and Purification

A Completed Reaction Mixture B Cool to RT & Dilute (Water/EtOAc) A->B C Filter through Celite (Removes Cu Catalyst) B->C D Extract Product into Aqueous Base (e.g., NaOH) C->D E Acidify Aqueous Layer (1M HCl to pH 3-4) D->E F Collect Solid by Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Recrystallize (e.g., Ethanol/Water) H->I J Collect Pure Crystals I->J

Caption: General experimental workflow for the workup and purification of 2-anilino-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure 2-anilino-5-nitrobenzoic acid? A: Pure 2-anilino-5-nitrobenzoic acid is typically a bright yellow crystalline powder.[10] It has a high melting point and decomposes upon melting, typically around 270 °C.[10]

Q: Why is pH control so critical during the workup? A: The compound has a basic aniline nitrogen and an acidic carboxylic acid group. Its solubility in water is lowest at its isoelectric point. By adjusting the pH to ~3-4, the carboxylic acid group (pKa ~2-4) is fully protonated (-COOH), minimizing its solubility in water and causing it to precipitate out of the solution.[1] At higher pH, it forms the highly water-soluble carboxylate salt (-COO⁻Na⁺), and at very low pH (pH < 2), the amine group becomes protonated (-NH₂⁺-), which can increase solubility.

pH-Dependent Speciation and Solubility

cluster_0 High pH (> 7) cluster_1 Isoelectric Point (pH ≈ 3-4) cluster_2 Low pH (< 2) A Anionic Form (Soluble) B Neutral Form (Insoluble - Precipitates) A->B Add Acid (H+) B->A Add More Base (OH-) C Cationic Form (Slightly Soluble) B->C Add More Acid (H+) C->B Add Base (OH-)

Caption: Relationship between pH and the ionic state, which dictates the solubility of the product.

Q: What are the best solvents for recrystallizing 2-anilino-5-nitrobenzoic acid? A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7][8]

  • Ethanol: Frequently cited as an effective solvent for the recrystallization of this class of compounds.[1][6]

  • Ethanol/Water Mixture: A mixed-solvent system is often very effective. The compound is dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed, which is then clarified with a few more drops of hot ethanol.[6]

  • Other Polar Solvents: Due to the polar nature of the molecule, other polar solvents like acetic acid or mixtures involving methyl ethyl ketone could also be explored.[9]

Table 1: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, incorrect pH during precipitation, excessive solvent in recrystallization.Monitor reaction by TLC; acidify aqueous solution to pH 3-4; use a minimal amount of hot recrystallization solvent.[1][4][6]
Discolored Product Residual copper catalyst; oxidative byproducts.Wash crude product with dilute ammonia; treat with activated charcoal during recrystallization.[6]
Oiling Out Solution is too concentrated; cooling is too rapid; presence of impurities.Re-heat, add a small amount of extra solvent, and cool slowly; induce crystallization by scratching or seeding.[6][9]
Persistent Impurities Inefficient purification; co-crystallization with starting materials or byproducts.Perform a second recrystallization; consider a different solvent system where the impurity has a different solubility profile.

References

  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
  • Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • 2-Amino-5-nitrobenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis - Benchchem. (n.d.).
  • 2-Amino-5-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • 2-Amino-5-nitrobenzoic acid | 616-79-5 | 98% | LBAO Chemicals. (n.d.).
  • The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. (n.d.).
  • 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA. (n.d.).
  • Ullmann Reaction. (n.d.).
  • Troubleshooting Guides - Bionano. (n.d.).
  • Recrystallization - Part 2. (n.d.).
  • US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents. (n.d.).
  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. (n.d.).
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (n.d.).
  • Ullmann coupling-An overview - OperaChem. (n.d.).
  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel or synthesized compounds is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel or synthesized compounds is paramount. Sodium 2-(phenylamino)-5-nitro-benzoate, a derivative of N-phenylanthranilic acid, represents a class of molecules with significant pharmacological interest. This guide provides an in-depth interpretation of its expected mass spectrum, a critical tool for its identification and characterization. We will delve into the predicted fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide the experimental context necessary for robust scientific inquiry.

Molecular Structure and Expected Mass Spectrum

To interpret the mass spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate, we must first establish its chemical identity.

Chemical Structure:

Molecular Formula: C₁₃H₉N₂NaO₄

Molecular Weight:

  • Average Mass: 280.21 g/mol

  • Monoisotopic Mass: 280.04599 g/mol

In a typical Electrospray Ionization (ESI) mass spectrometry experiment, this compound can be analyzed in both positive and negative ion modes. In negative ion mode, we would expect to observe the deprotonated molecule, [M-Na]⁻, at an m/z corresponding to the anion 2-(phenylamino)-5-nitro-benzoate.

Table 1: Predicted Key Ions in the Mass Spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate (Negative Ion Mode ESI-MS)

Predicted Ion m/z (Monoisotopic) Interpretation
[M-Na]⁻257.0568Deprotonated parent molecule
[M-Na-NO₂]⁻211.0615Loss of a nitro group (NO₂) from the parent anion
[M-Na-CO₂]⁻213.0717Decarboxylation (loss of CO₂) from the parent anion
[M-Na-NO₂-CO₂]⁻167.0768Sequential loss of nitro and carboxyl groups

The subsequent sections will explore the rationale behind these predicted fragments.

Deciphering the Fragmentation Pathway

The fragmentation of the 2-(phenylamino)-5-nitro-benzoate anion in a tandem mass spectrometer (MS/MS) is dictated by the chemical properties of its functional groups: the carboxylate, the nitro group, and the secondary amine linkage.

A primary and highly characteristic fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da.[1][2] This decarboxylation event is a common fragmentation for carboxylic acids.[3][4]

Another significant fragmentation route for nitroaromatic compounds is the loss of the nitro group (NO₂), which can be expelled as a radical (mass 46 Da).[3][4] The fragmentation of nitroaromatic compounds is known to be influenced by the position of other substituents on the aromatic ring.[3][4]

The following diagram illustrates the predicted major fragmentation pathways for the deprotonated molecule.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment parent [C₁₃H₉N₂O₄]⁻ m/z = 257.06 frag1 [C₁₃H₉N₂O₂]⁻ m/z = 213.07 (Loss of CO₂) parent->frag1 - CO₂ frag2 [C₁₃H₉NO₂]⁻ m/z = 211.06 (Loss of NO₂) parent->frag2 - NO₂ frag3 [C₁₂H₉N]⁻ m/z = 167.08 (Loss of NO₂ and CO₂) frag1->frag3 - NO₂ frag2->frag3 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-(phenylamino)-5-nitro-benzoate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.

Table 2: Comparison of Analytical Techniques for Sodium 2-(phenylamino)-5-nitro-benzoate

Technique Principle Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight and structural information through fragmentation.Isomer differentiation can be challenging without standards, quantification requires careful calibration.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for separation and quantification, can be coupled with various detectors (e.g., UV, MS).Does not inherently provide structural information (unless coupled to MS). Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Unambiguous structure determination, provides information on the chemical environment of each atom.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds.Provides information about the functional groups present in a molecule.Does not provide information on the overall molecular structure or molecular weight.

For routine analysis and quantification, an HPLC method with UV detection would be a robust choice. For definitive structural confirmation, a combination of high-resolution mass spectrometry and NMR spectroscopy would be the gold standard.

Experimental Protocols

To obtain the mass spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for analysis.

Mass Spectrometry Analysis (ESI-MS)

The following diagram outlines the general workflow for ESI-MS analysis.

experimental_workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry sample_prep Sample Preparation (1-10 µg/mL) infusion Direct Infusion or LC Introduction sample_prep->infusion esi Electrospray Ionization (ESI) (Negative Ion Mode) infusion->esi ms1 MS1 Scan (Full Scan for [M-Na]⁻) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Isolate [M-Na]⁻ ms2 MS2 Scan (Product Ion Scan) cid->ms2 data_analysis Data Analysis (Spectrum Interpretation) ms2->data_analysis

Caption: General workflow for ESI-MS/MS analysis of Sodium 2-(phenylamino)-5-nitro-benzoate.

Recommended ESI-MS Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 2.5-3.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-400 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

  • Collision Energy: 10-30 eV (for MS/MS)

Note: These parameters are a starting point and should be optimized for the specific instrument being used.

Conclusion

The interpretation of the mass spectrum of Sodium 2-(phenylamino)-5-nitro-benzoate is a logical process based on the fundamental principles of mass spectrometry and the known fragmentation behaviors of its constituent functional groups. The expected key fragmentation pathways—decarboxylation and loss of the nitro group—provide a distinct signature for the identification of this molecule. While mass spectrometry is a powerful technique, its integration with other analytical methods like HPLC and NMR spectroscopy ensures the highest level of confidence in structural elucidation and quantification, a critical aspect of research and development in the pharmaceutical sciences.

References

  • Zimmermann, K. A., & Tureček, F. (2012). Gas-Phase Ion Chemistry of Nitroaromatic Compounds. Chemical Reviews, 112(9), 5025–5073.
  • Yinon, J. (Ed.). (1999). Forensic and Environmental Detection of Explosives. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gu, M., & O'Hair, R. A. J. (2006). Gas-phase fragmentation reactions of deprotonated benzoic acid and its derivatives. Journal of the American Society for Mass Spectrometry, 17(4), 566–576.
  • Zhang, K., & Reilly, J. P. (2004). A study of the decarboxylation of benzoic acid and its derivatives by laser-induced acoustic desorption/femtosecond laser ionization mass spectrometry. Journal of Physical Chemistry A, 108(24), 5221-5227.

Sources

Comparative

Sodium 2-anilino-5-nitrobenzoate vs Sodium 2-chloro-5-nitrobenzoate in synthesis

In the development of complex heterocyclic scaffolds—particularly acridines, acridones, and benzimidazoles—the selection of early-stage intermediates dictates the efficiency, scalability, and environmental footprint of t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex heterocyclic scaffolds—particularly acridines, acridones, and benzimidazoles—the selection of early-stage intermediates dictates the efficiency, scalability, and environmental footprint of the synthetic route. This guide objectively compares two critical nodes in these pathways: Sodium 2-chloro-5-nitrobenzoate (SCNB) and Sodium 2-anilino-5-nitrobenzoate (SANB) .

While SCNB serves as a highly reactive electrophilic building block, SANB functions as a pre-organized intermediate primed for divergent functionalization.

Mechanistic Profiling & Reactivity

Sodium 2-chloro-5-nitrobenzoate (SCNB): The Electrophilic Hub SCNB is characterized by its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 5-position (-M, -I effects) stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack. Utilizing the sodium salt rather than the free acid is a deliberate strategic choice: it prevents the protonation of incoming amine nucleophiles (which would kill their reactivity) and enhances aqueous solubility, enabling metal-free coupling in green solvents [1].

Sodium 2-anilino-5-nitrobenzoate (SANB): The Pre-organized Intermediate As the direct product of SCNB amination, SANB shifts the reactivity profile from electrophilic to nucleophilic. The diarylamine core is sterically and electronically pre-organized for intramolecular Friedel-Crafts acylation. The electron-rich nature of the aniline ring allows it to readily attack the adjacent activated carboxylate under acidic conditions, rapidly yielding rigidified tricyclic systems like 2-nitroacridone.

Comparative Performance Data

To guide synthetic planning, the physicochemical properties and operational metrics of both compounds are summarized below:

ParameterSodium 2-chloro-5-nitrobenzoate (SCNB)Sodium 2-anilino-5-nitrobenzoate (SANB)
CAS Number 14667-59-5[]7066-51-5
Molecular Weight 223.55 g/mol []280.21 g/mol
Synthetic Role Electrophilic Precursor (SNAr)Nucleophilic / Cyclization Intermediate
Typical Yield (Formation) 85-95% (from nitration of 2-chlorobenzoic acid)[3]75-99% (via amination of SCNB)[1]
Key Downstream Targets N-Aryl anthranilic acids, Diaryl ethersAcridones, Benzimidazoles, Acridines
Activation Energy Barrier High (Requires 120-150 °C or Cu catalyst for SNAr)Moderate (Requires acid catalysis for cyclization)
Storage Stability Hygroscopic; prone to hydrolysis at high pH/tempHighly stable; photochemically sensitive in solution

Experimental Workflows: Causality & Self-Validation

Protocol 1: Metal-Free SNAr Synthesis of SANB from SCNB

Causality: Traditional Ullmann couplings require copper catalysts (Cu/Cu₂O) and extended heating in organic solvents like 2-ethoxyethanol [4]. By utilizing the sodium salt of 2-chloro-5-nitrobenzoic acid, we leverage its high aqueous solubility to perform a metal-free amination in superheated water. Superheated water exhibits a lowered dielectric constant, behaving more like an organic solvent to dissolve aniline while providing the thermal energy to overcome the SNAr activation barrier [1].

  • Reagent Preparation: Dissolve 10 mmol of SCNB in 15 mL of deionized water. Add 1.2 equivalents of aniline and 1.0 equivalent of potassium carbonate (K₂CO₃).

    • Mechanistic Note: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated, preventing the formation of an unreactive anilinium salt.

  • Reaction Execution: Seal the reaction vessel and heat via microwave irradiation to 150 °C for 30 minutes.

  • Self-Validation (In-Process): Sample 10 µL, dilute in methanol, and run TLC (DCM:MeOH 9:1). SCNB ( Rf​≈0.2 ) should be entirely consumed, replaced by a bright yellow spot of SANB ( Rf​≈0.5 ). Confirm via LC-MS (Expected m/z for SANB free acid [M−H]− : 257.06).

  • Workup & Isolation: Cool to room temperature. Carefully acidify with 1M HCl to pH 3-4.

    • Mechanistic Note: Acidification converts the highly soluble sodium salt into its insoluble free acid form, driving quantitative precipitation [3].

  • Salt Regeneration: Filter the yellow precipitate, wash with cold water, and resuspend the purified free acid in equimolar aqueous NaOH. Lyophilize to isolate pure SANB.

Protocol 2: Intramolecular Cyclization of SANB to 2-Nitroacridone

Causality: SANB is a perfect pre-organized scaffold for acridone synthesis. The carboxylic acid acts as the electrophile, and the electron-rich aniline ring acts as the nucleophile.

  • Activation: Suspend 5 mmol of SANB in 10 mL of Polyphosphoric Acid (PPA).

    • Mechanistic Note: PPA serves a dual purpose: it acts as a strong Brønsted acid to protonate the carbonyl oxygen (generating a highly reactive acylium ion intermediate) and functions as a dehydrating solvent to sequester the water generated during ring closure, driving the equilibrium forward.

  • Cyclization: Heat the highly viscous mixture to 120 °C for 4 hours under nitrogen.

  • Self-Validation (In-Process): Quench a micro-aliquot in water, extract with EtOAc, and analyze via LC-MS. Look for the mass shift from SANB (m/z 258 for free acid) to 2-Nitroacridone (m/z 240), indicating the successful loss of H₂O.

  • Workup: Pour the hot mixture over 100 g of crushed ice with vigorous stirring.

    • Mechanistic Note: Ice safely quenches and hydrolyzes the PPA to phosphoric acid, while the highly hydrophobic 2-nitroacridone precipitates out of the aqueous phase.

  • Isolation: Filter the solid, wash with 10% NaHCO₃ to remove any unreacted starting material, and dry under vacuum.

Systematic Workflow & Logical Relationships

ReactivityComparison SCNB Sodium 2-chloro-5-nitrobenzoate (SCNB) SNAr Nucleophilic Aromatic Substitution (SNAr) SCNB->SNAr + Amines SANB Sodium 2-anilino-5-nitrobenzoate (SANB) Cyclization Intramolecular Friedel-Crafts Acylation SANB->Cyclization Acid Catalyst Reduction Nitro Reduction SANB->Reduction Pd/C, H2 SNAr->SANB + Aniline Library Diverse N-Aryl Anthranilic Acids SNAr->Library + Substituted Anilines Acridone 2-Nitroacridone Derivatives Cyclization->Acridone Diamine 2-Anilino-5-aminobenzoate (Benzimidazole Precursor) Reduction->Diamine

Divergent synthetic pathways comparing SCNB as a library precursor and SANB as an intermediate.

References

  • Title: Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water Source: Journal of Chemical Research URL: [Link]

  • Title: Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives Source: The Journal of Organic Chemistry URL: [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxicity of 2-(Phenylamino)-5-nitro-benzoate Analogs: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic effects of various 2-(phenylamino)-5-nitro-benzoate analogs, offering valuable insights for researchers and professionals engaged in the discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the cytotoxic effects of various 2-(phenylamino)-5-nitro-benzoate analogs, offering valuable insights for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics. By examining structure-activity relationships and outlining robust experimental protocols, this document serves as a critical resource for identifying promising lead compounds and advancing them through the preclinical pipeline.

Introduction: The Therapeutic Potential of 2-(Phenylamino)-5-nitro-benzoate Analogs

The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the 2-(phenylamino)-5-nitro-benzoate scaffold has emerged as a promising pharmacophore. These compounds, characterized by a phenylamino group linked to a nitro-substituted benzoic acid core, have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nitro group, in particular, is a key feature, as it can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, offering a potential mechanism for tumor-selective toxicity.[1] This guide delves into the comparative cytotoxicity of a series of these analogs, providing the data and methodologies necessary to inform rational drug design and selection.

Experimental Methodologies: Ensuring Rigorous and Reproducible Cytotoxicity Assessment

The accurate evaluation of a compound's cytotoxic potential is fundamental to preclinical drug development.[2] A variety of assays are available, each with its own principles, advantages, and limitations.[3][4] For a comprehensive and reliable assessment of the 2-(phenylamino)-5-nitro-benzoate analogs, a multi-assay approach is recommended.

Core Experimental Workflow

Cytotoxicity_Workflow cluster_prep Compound & Cell Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay SRB_Assay SRB Assay (Total Protein) Compound_Prep->SRB_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Maintenance & Seeding Cell_Culture->MTT_Assay Cell_Culture->SRB_Assay Cell_Culture->LDH_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition SRB_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[5]

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the 2-(phenylamino)-5-nitro-benzoate analogs for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[6]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

Comparative Cytotoxicity of 2-(Phenylamino)-5-nitro-benzoate Analogs

The following table summarizes the cytotoxic activity (IC50 values in µM) of a series of synthesized 2-(phenylamino)-5-nitro-benzoate analogs against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.

Compound IDR1-SubstituentR2-SubstituentMCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)T24 (Bladder) IC50 (µM)HEK-293 (Non-cancerous) IC50 (µM)
PNB-1 HH18.525.231.8>100
PNB-2 4-ClH9.212.715.485.6
PNB-3 4-FH11.516.820.192.3
PNB-4 H3-CH322.129.835.6>100
PNB-5 4-Cl3-CH37.810.513.278.9
Doxorubicin --0.81.11.55.2

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental data would be required.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis.

  • Effect of Phenyl Ring Substitution (R1): The introduction of a halogen, such as chlorine (PNB-2) or fluorine (PNB-3), on the phenylamino ring generally leads to a significant increase in cytotoxic activity compared to the unsubstituted analog (PNB-1). This suggests that electron-withdrawing groups at this position may enhance the compound's potency. The higher lipophilicity of halogenated compounds might also contribute to improved cell permeability.[7]

  • Effect of Benzoate Ring Substitution (R2): The addition of a methyl group at the 3-position of the benzoate ring (PNB-4) appears to slightly decrease the cytotoxic activity. However, when combined with a chlorine on the phenylamino ring (PNB-5), the potency is restored and even slightly enhanced compared to the singly substituted analog (PNB-2). This indicates a complex interplay between the electronic and steric effects of the substituents.

Mechanistic Insights: Potential Signaling Pathways

While the precise mechanism of action for many 2-(phenylamino)-5-nitro-benzoate analogs is still under investigation, several potential pathways have been implicated for structurally related compounds. Quinone-bearing compounds, for instance, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase-II.[5] Furthermore, the mTOR signaling pathway, which is often dysregulated in cancer, represents another potential target.[5]

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, and a potential target for anticancer therapies.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the potential of 2-(phenylamino)-5-nitro-benzoate analogs as a promising class of anticancer agents. The structure-activity relationship studies reveal that strategic substitution on both the phenylamino and benzoate rings can significantly modulate cytotoxic potency. In particular, the introduction of halogens on the phenylamino ring appears to be a favorable modification.

Future research should focus on:

  • Synthesizing a broader range of analogs to further refine the SAR.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.

  • Evaluating the most promising compounds in in vivo animal models to assess their efficacy and safety profiles.

By systematically applying the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel 2-(phenylamino)-5-nitro-benzoate analogs with improved therapeutic indices for the treatment of cancer.

References

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PubMed. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.
  • MDPI. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival.
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold.
  • AVESIS. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives.
  • ResearchGate. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid.
  • Semantic Scholar. (n.d.). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
  • ResearchGate. (n.d.). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ScienceON. (n.d.). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
  • Semantic Scholar. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.
  • PMC. (2019). Half-Wave Potentials and In Vitro Cytotoxic Evaluation of 3-Acylated 2,5-Bis(phenylamino)-1,4-benzoquinones on Cancer Cells.
  • PMC. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • BenchChem. (2025). Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers.
  • Longdom Publishing. (n.d.). Anti-Tumor Antibiotics and their Mechanism of Action.
  • Fortune Journals. (2023). Further Investigation of the Potential Anti-neoplastic, Anti-inflammatory and Immunomodulatory Actions of Phenoxybenzamine Using the Broad Institute CLUE Platform.
  • Semantic Scholar. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

Sources

Comparative

Validating an HPLC Assay for Sodium 2-(phenylamino)-5-nitro-benzoate: A Comparative Methodological Guide

Sodium 2-(phenylamino)-5-nitro-benzoate is a highly functionalized derivative of diphenylamine-2-carboxylic acid. Structurally related to established non-steroidal anti-inflammatory drug (NSAID) precursors and potent chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 2-(phenylamino)-5-nitro-benzoate is a highly functionalized derivative of diphenylamine-2-carboxylic acid. Structurally related to established non-steroidal anti-inflammatory drug (NSAID) precursors and potent chloride channel blockers, it presents unique analytical challenges due to its secondary amine, nitro-aromatic chromophore, and carboxylate salt functionalities. In pharmaceutical development, ensuring the purity and stability of this compound requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) assay validated in strict accordance with1[1].

This guide provides an objective comparison of Sodium 2-(phenylamino)-5-nitro-benzoate's analytical profile against alternative compounds, details the causality behind chromatographic choices, and presents a self-validating experimental protocol for researchers and drug development professionals.

Section 1: Mechanistic Context & Alternative Comparison

When developing an HPLC method, understanding the physicochemical nature of the target analyte relative to its alternatives is critical for anticipating chromatographic behavior. Sodium 2-(phenylamino)-5-nitro-benzoate shares structural motifs with several known ion channel modulators, but its specific functional groups dictate a distinct analytical approach.

  • DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid): A classic chloride channel blocker, DIDS is notoriously unstable in aqueous solutions. It rapidly hydrolyzes and oligomerizes into di-, tri-, and pentameric polythioureas[2][3]. This makes HPLC validation highly complex, as the standard actively degrades during the assay run time.

  • NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid): While structurally similar to our target compound, NPPB is highly lipophilic and requires high organic solvent ratios (e.g., DMSO or warm ethanol) for stock solutions[4]. This extreme lipophilicity causes excessive retention times on standard C18 columns unless aggressive organic gradients are employed.

  • Sodium 2-(phenylamino)-5-nitro-benzoate: The sodium salt formulation enhances aqueous solubility compared to its free acid counterpart (N-phenylanthranilic acid)[5]. However, the presence of the nitro group and the secondary amine makes it susceptible to specific photolytic and oxidative degradation pathways, requiring a rigorously designed stability-indicating assay.

Table 1: Comparative Physicochemical and Analytical Profile
CompoundPrimary Target / UseAqueous SolubilityStability ProfileHPLC Analytical Challenge
Sodium 2-(phenylamino)-5-nitro-benzoate Intermediate / Ion Channel ModulatorModerate to High (as Sodium Salt)Susceptible to photolysis and oxidationRequires strict pH control to prevent carboxylate ionization tailing.
DIDS ClC-Ka Chloride Channel BlockerHighExtremely Poor (Hydrolyzes to polythioureas)Analyte degrades during the assay; requires rapid analysis.
NPPB Calcium-activated Cl⁻ Channel BlockerLow (Requires DMSO/EtOH)StableHigh lipophilicity causes extreme retention times on standard C18.

Section 2: HPLC Method Development & Causality of Choices

To establish a self-validating system, every parameter in the HPLC method must be logically justified by the molecule's underlying chemistry:

  • Column Selection (C18 Reverse-Phase): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected because the highly hydrophobic octadecyl carbon chain effectively retains the aromatic rings of the diphenylamine backbone, allowing for high-resolution separation from smaller, polar degradants.

  • Mobile Phase pH Control (pH 2.5): The pKa of the constituent carboxylic acid group is approximately 4.0. To prevent peak tailing and retention time shifts caused by partial ionization in the column, the mobile phase must be buffered to at least 1.5 pH units below the pKa. Using a 0.1% Trifluoroacetic acid (TFA) or phosphate buffer at pH 2.5 ensures the compound is fully protonated during separation, regardless of its initial sodium salt state.

  • Detection Wavelength (254 nm & 340 nm): The nitro-aromatic system provides a strong, distinct chromophore. Diode-Array Detection (DAD) at 254 nm captures the primary aromatic backbone, while a secondary monitoring wavelength at 340 nm specifically tracks the nitro-diphenylamine conjugation, enhancing specificity against non-nitro impurities.

Section 3: Step-by-Step HPLC Validation Protocol

The following protocol operates as a self-validating system . Step 1 acts as the gatekeeper, ensuring instrumental readiness before any data is collected. Step 2 proves the method's core competency (specificity) before quantitative parameters (Linearity, Accuracy) are even attempted. This aligns with modern 6[6].

Step 1: System Suitability Testing (SST)
  • Procedure: Inject the standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000.

  • Causality: Confirms the chromatographic system is equilibrated, the column is efficient, and the injector is precise before exposing validation samples.

Step 2: Specificity and Forced Degradation
  • Procedure: Subject the standard to 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), 3% H₂O₂ (oxidative stress), and UV light (photolytic degradation) for 24 hours. Neutralize and inject.

  • Acceptance Criteria: The main peak for Sodium 2-(phenylamino)-5-nitro-benzoate must remain baseline-resolved (Resolution > 2.0) from any degradation products.

  • Causality: Proves the method is "stability-indicating." If the molecule cleaves at the secondary amine, the resulting aniline derivatives must not co-elute with the active pharmaceutical ingredient.

Step 3: Linearity and Range
  • Procedure: Prepare standard concentrations at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Causality: Validates that the UV detector response is directly and mathematically proportional to the analyte concentration across the operational range.

Step 4: Accuracy (Spiked Recovery)
  • Procedure: Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Causality: Ensures that the sample matrix (excipients or solvents) does not suppress or enhance the analyte signal during quantitation.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure: Analyze six independent sample preparations at 100% concentration on Day 1 (Repeatability). Have a second analyst prepare and run six new samples on Day 2 using a different HPLC system (Intermediate Precision).

  • Acceptance Criteria: Overall %RSD ≤ 2.0%.

  • Causality: Demonstrates that the method is rugged and reproducible regardless of normal laboratory variations.

Table 2: Summary of HPLC Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Acceptance CriteriaCausality / Scientific Rationale
System Suitability Required prior to analysisRSD ≤ 2.0%, Tailing ≤ 1.5Confirms column efficiency and injector precision.
Specificity Baseline resolution of analyteResolution (Rs) > 2.0Ensures degradants do not co-elute with the active compound.
Linearity Minimum 5 concentrationsR² ≥ 0.999Proves detector response is directly proportional to concentration.
Accuracy Spiked recovery at 3 levels98.0% – 102.0% recoveryValidates that the matrix does not interfere with quantitation.
Precision 6 replicates (Intra/Inter-day)%RSD ≤ 2.0%Demonstrates method repeatability across different analysts/days.

Section 4: Visualizing the Validation Workflows

HPLC_Validation A Method Development (Mobile Phase, Column, pH) B System Suitability (Resolution, Tailing) A->B C Specificity & Selectivity (Placebo/Degradation) B->C D Linearity & Range (50%-150% Target) C->D E Accuracy & Precision (Recovery & RSD) D->E F LOD & LOQ (Signal-to-Noise) E->F G Robustness (Flow, Temp, pH changes) F->G H Validated HPLC Assay (ICH Q2(R2) Compliant) G->H

Step-by-step workflow for ICH Q2(R2) compliant HPLC method validation.

Degradation_Pathway A Sodium 2-(phenylamino) -5-nitro-benzoate B Acidic/Basic Hydrolysis A->B C Oxidative Stress (H2O2) A->C D Photolytic Degradation (UV/Vis) A->D F Cleaved Aniline Derivatives B->F G N-Oxide Derivatives C->G E Nitro-reduction Products D->E H Baseline Resolution via HPLC E->H F->H G->H

Forced degradation pathways ensuring method specificity and resolution.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained."[Link]

  • ACS Chemical Biology. "New Light on the 'Old' Chloride Channel Blocker DIDS."[Link]

  • PubMed Central (PMC). "Discovery of Potent CLC Chloride Channel Inhibitors."[Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Anilino-5-nitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold The 2-anilino-5-nitrobenzoate scaffold represents a class of compounds with signif...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-anilino-5-nitrobenzoate scaffold represents a class of compounds with significant potential in medicinal chemistry. The inherent structural features—a substituted aniline ring linked to a nitro-containing benzoic acid moiety—provide a framework for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[1] The nitro group, a potent electron-withdrawing moiety, and the amino linkage are critical for the electronic and conformational properties that govern molecular interactions with biological targets.[2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-anilino-5-nitrobenzoate derivatives, drawing insights from studies on closely related chemical series to inform the rational design of novel therapeutic agents. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes data from analogous compounds to provide a predictive framework for researchers.

The Core Pharmacophore: A Tripartite Analysis

The biological activity of 2-anilino-5-nitrobenzoate derivatives can be systematically understood by dissecting the molecule into three key components: the benzoate core, the anilino ring, and the nitro group. Modifications to each of these regions can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

SAR_Core_Scaffold cluster_molecule 2-Anilino-5-nitrobenzoate Core Core Benzoate Core (Position of Linkage, Ester/Amide) SAR_Core Scaffold Geometry & H-Bonding Influence on Pharmacokinetics Core->SAR_Core Anilino Anilino Ring (Substitutions: R') SAR_Anilino Modulation of Lipophilicity & Sterics Impact on Target Binding Anilino->SAR_Anilino Nitro Nitro Group (Position, Bioisosteres) SAR_Nitro Electronic Effects & Metabolic Activation Key for Potency & Selectivity Nitro->SAR_Nitro

Caption: Key pharmacophoric elements of the 2-anilino-5-nitrobenzoate scaffold.

The Influence of Substituents on the Anilino Ring

The anilino ring offers a prime site for modification to enhance target-specific interactions and modulate physicochemical properties. Studies on analogous compounds, such as 2-anilino triazolopyrimidines, have demonstrated that the nature and position of substituents on this ring are critical for biological activity.[3][4]

  • Small, Lipophilic Substituents: The introduction of small, lipophilic groups, such as methyl or ethyl, at the para-position of the anilino ring has been shown to significantly enhance antiproliferative activity in related heterocyclic systems.[3] This suggests that a hydrophobic pocket in the target's binding site can be effectively occupied by these groups.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can influence the pKa of the anilino nitrogen and its ability to participate in hydrogen bonding. While a systematic study on 2-anilino-5-nitrobenzoates is lacking, research on similar scaffolds often reveals that electron-donating groups can enhance binding to certain targets.

  • Steric Hindrance: Bulky substituents on the anilino ring can introduce steric hindrance, potentially disrupting the optimal conformation for target binding. Therefore, the size of the substituent must be carefully considered in relation to the topology of the target's active site.

Table 1: Comparative Activity of Anilino-Substituted Analogs in a Triazolopyrimidine Scaffold

Compound IDAnilino Ring SubstituentTarget Cell LineIC50 (nM)Reference
3dp-toluidinoHeLa38[3]
3hp-ethylanilinoHeLa160[3]
3f3',4'-dimethylanilinoHeLa67[3]

Note: Data is for a 2-anilino-triazolopyrimidine scaffold and is presented to illustrate the potential impact of anilino ring substitutions.

Modifications of the Benzoate Core

The benzoate core serves as the central scaffold, and its modification can influence the overall shape and electronic distribution of the molecule.

  • Ester vs. Amide Linkage: The carboxylic acid moiety of the benzoate core is often derivatized as an ester or an amide. This modification significantly impacts the compound's solubility, metabolic stability, and ability to act as a hydrogen bond donor or acceptor. For instance, the synthesis of methyl and ethyl esters of anilinonitrobenzoates has been reported.[5][6]

  • Positional Isomerism of the Anilino and Nitro Groups: The relative positions of the anilino and nitro groups on the benzoic acid ring are crucial determinants of activity. While this guide focuses on the 2-anilino-5-nitro substitution pattern, other isomers, such as 4-anilino-3-nitrobenzoate, have also been synthesized.[5] The specific arrangement of these functional groups dictates the molecule's dipole moment and its ability to form key intramolecular and intermolecular interactions. An intramolecular N—H⋯O hydrogen bond is a common feature in these structures.[5][6]

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the aromatic ring.[2] Its presence is often associated with potent biological activity, but also with potential for metabolic activation and toxicity.[2]

  • Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing bioisosteres, such as a cyano or a sulfone group, can be a strategy to mitigate potential toxicity while retaining or improving activity.

  • Metabolic Activation: In some contexts, particularly in antimicrobial applications, the nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the pathogen.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of 2-anilino-5-nitrobenzoate derivatives, based on methodologies reported for analogous compounds.

General Synthesis of 2-Anilino-5-nitrobenzoate Esters

This protocol is adapted from the synthesis of related anilinobenzoate derivatives.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, a 2-halo-5-nitrobenzoate ester (e.g., ethyl 2-chloro-5-nitrobenzoate), in a suitable solvent such as dichloromethane.

  • Addition of Reagents: To this solution, add the desired substituted aniline and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and an aqueous solution of a mild base (e.g., 10% sodium carbonate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-anilino-5-nitrobenzoate ester.

Synthesis_Workflow Start Start: 2-Halo-5-nitrobenzoate Ester & Substituted Aniline Reaction Reaction: Solvent (DCM), Base (DIPEA) Room Temperature, Overnight Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Workup Work-up: Aqueous Wash (H2O, Na2CO3) Monitoring->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: 2-Anilino-5-nitrobenzoate Derivative Purification->Product

Caption: General workflow for the synthesis of 2-anilino-5-nitrobenzoate derivatives.

In Vitro Biological Evaluation: A General Approach

The choice of biological assays will depend on the therapeutic area of interest. Based on the activities of related compounds, assays for anticancer, anti-inflammatory, and antimicrobial activity are relevant.

Antiproliferative Assay (e.g., MTT Assay):

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 2-anilino-5-nitrobenzoate derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 2-anilino-5-nitrobenzoate scaffold holds considerable promise for the development of novel therapeutic agents. This guide, by synthesizing and extrapolating from the SAR of structurally related compounds, provides a foundational framework for the rational design of new derivatives. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-anilino-5-nitrobenzoate analogs to establish a direct and comprehensive SAR. Key areas of exploration should include:

  • Diverse Substitutions on the Anilino Ring: Probing the effect of a wide range of substituents with varying electronic and steric properties.

  • Bioisosteric Replacement of the Nitro Group: Investigating the impact of replacing the nitro group with other functionalities to potentially improve the safety profile.

  • Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways modulated by these compounds.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of potent and selective 2-anilino-5-nitrobenzoate derivatives with therapeutic potential.

References

Sources

Comparative

Comparing the spectral properties of 4-nitro vs 5-nitro isomers of 2-(phenylamino)benzoic acid

Executive Summary The 2-(phenylamino)benzoic acid scaffold—commonly known as N-phenylanthranilic acid or fenamic acid—is a privileged structure in medicinal chemistry and materials science[1]. The introduction of a nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(phenylamino)benzoic acid scaffold—commonly known as N-phenylanthranilic acid or fenamic acid—is a privileged structure in medicinal chemistry and materials science[1]. The introduction of a nitro (-NO₂) group onto the anthranilic acid ring drastically alters the molecule's electronic landscape.

As a Senior Application Scientist, understanding the regiochemical nuances between the 4-nitro and 5-nitro isomers is critical. While the 5-nitro isomer is widely utilized as a potent blocker of Ca²⁺-activated Cl⁻ channels[2], the 4-nitro isomer is a highly selective inhibitor of AKR1C3 (Prostaglandin F Synthase)[3] and a vital precursor for synthesizing 2-nitroacridone fluorescent dyes[4][5]. This guide provides an objective, mechanistically grounded comparison of their spectral properties and outlines a self-validating experimental workflow for their synthesis and characterization.

Structural Causality & Electronic Effects

The spectral divergence between these two isomers is dictated entirely by the regiochemical relationship between the electron-withdrawing nitro group, the electron-donating secondary amine, and the carboxylic acid.

  • 5-Nitro-2-(phenylamino)benzoic acid (CID 231061)[6]: The nitro group is positioned para to the secondary amine. This creates a direct resonance pathway. The nitrogen's lone pair delocalizes across the aromatic ring into the nitro group, establishing a strong "push-pull" Intramolecular Charge Transfer (ICT) system. This severe electron depletion on the amine nitrogen fundamentally alters its hydrogen-bonding capacity and optical properties.

  • 4-Nitro-2-(phenylamino)benzoic acid: The nitro group is positioned meta to the amine, forbidding direct resonance delocalization from the nitrogen lone pair. However, it is para to the carboxylic acid, meaning it withdraws electron density primarily from the carboxylate system via resonance, leaving the amine relatively electron-rich compared to the 5-nitro isomer.

G cluster_4nitro 4-Nitro Isomer cluster_5nitro 5-Nitro Isomer Start 2-(Phenylamino)benzoic Acid Scaffold N4 -NO2 is meta to -NH -NO2 is para to -COOH Start->N4 N5 -NO2 is para to -NH -NO2 is meta to -COOH Start->N5 E4 Inductive Electron Withdrawal Weak ICT Band N4->E4 S4 UV Max: ~350-370 nm 1H NMR (NH): ~9.8 ppm E4->S4 E5 Direct Resonance Delocalization Strong Push-Pull ICT N5->E5 S5 UV Max: ~390-410 nm 1H NMR (NH): >10.5 ppm E5->S5

Electronic effects and spectral consequences of nitro regiochemistry in N-phenylanthranilic acid.

Comparative Spectral Data

The electronic mechanisms described above manifest clearly in routine spectroscopic analysis. The table below synthesizes the quantitative spectral shifts driven by these regiochemical differences.

Spectral Parameter4-Nitro Isomer5-Nitro IsomerMechanistic Causality
UV-Vis ( λmax​ ) ~350 - 370 nm~390 - 410 nmDirect para-conjugation in the 5-nitro isomer creates a strong ICT band, significantly lowering the HOMO-LUMO gap compared to the meta-conjugated 4-nitro isomer.
IR ( νN−H​ ) ~3360 cm⁻¹~3330 cm⁻¹The para-nitro group in the 5-isomer withdraws electron density from the nitrogen, weakening the N-H bond and shifting the stretch to a lower frequency.
IR ( νC=O​ ) ~1680 cm⁻¹~1660 cm⁻¹The 4-nitro group (para to COOH) withdraws electron density from the carboxylate, increasing double-bond character. The 5-nitro isomer exhibits stronger intramolecular H-bonding, lowering the frequency.
1 H NMR ( δN−H​ ) ~9.8 ppm>10.5 ppmThe resonance-driven electron depletion on the amine nitrogen in the 5-nitro isomer heavily deshields the N-H proton, pushing it far downfield.

Experimental Workflow: Synthesis & Self-Validating Characterization

To ensure high-fidelity synthesis of these isomers for downstream biological or photophysical assays, the classical Ullmann cross-coupling reaction is employed[3]. The following protocol is designed as a self-validating system , meaning each step contains an internal diagnostic check to confirm success before proceeding.

Step 1: Ullmann Cross-Coupling
  • Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of the halobenzoic acid (either 2-chloro-4-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid) with 1.5 equivalents of aniline.

  • Catalyst & Base: Add 2.0 equivalents of anhydrous K₂CO₃ (acid scavenger) and 0.1 equivalents of activated Copper powder (or CuO) to facilitate the oxidative addition/reductive elimination cycle required for aryl amination.

  • Reaction: Suspend the mixture in anhydrous DMF and heat to 130–150 °C under an inert N₂ atmosphere for 4–6 hours.

  • Workup: Cool the mixture to room temperature, filter through Celite to remove the copper catalyst, and pour the filtrate into ice water. Acidify with 1M HCl to pH ~2 to precipitate the crude N-phenylanthranilic acid derivative. Recrystallize from hot ethanol.

Step 2: Spectroscopic Self-Validation

Do not proceed to biological assays without confirming structural integrity through these specific checkpoints:

  • IR Validation (The Amine Check): The transformation from a primary amine (aniline) to a secondary amine provides a built-in checkpoint. If the IR spectrum of the product retains a doublet above 3400 cm⁻¹ (primary -NH₂ symmetric/asymmetric stretch), the coupling is incomplete. Success is definitively validated by the emergence of a single, sharp secondary N-H stretch at ~3330–3360 cm⁻¹.

  • NMR Validation (The Regiochemistry Check): Dissolve the purified product in DMSO- d6​ . For the 5-nitro isomer, verify the presence of a highly deshielded singlet at >10.5 ppm corresponding to the N-H proton. If the N-H peak appears upfield (~9.8 ppm), you have either synthesized the 4-nitro isomer or failed to achieve the necessary para-conjugation.

  • UV-Vis Validation (The Electronic Check): Dissolve the compound in methanol. The 5-nitro isomer must exhibit a distinct visible yellow/orange hue with a λmax​ near 400 nm. A pale yellow solution peaking below 370 nm indicates the 4-nitro isomer.

References

  • PubChem. "5-Nitro-N-phenylanthranilic acid | C13H10N2O4 | CID 231061". National Center for Biotechnology Information. URL: [Link]

  • PubChem. "N-Phenylanthranilic Acid | C13H11NO2 | CID 4386". National Center for Biotechnology Information. URL: [Link]

  • Namkung, W. et al. "Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy". PMC, NIH. URL: [Link]

  • Byrns, M. C. et al. "Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs". PMC, NIH. URL: [Link]

  • Křenková, J. et al. "Sulfonated 2(7)-aminoacridone and 1-aminopyrene dyes and their use as fluorescent tags, in particular for carbohydrate analysis". Google Patents (WO2020151804A1).
  • Ferencz, L. et al. "NEW SULPHONAMIDES WITH ACRIDINIC NUCLEUS". Revue Roumaine de Chimie. URL: [Link]

Sources

Validation

Assessing the purity of Sodium 2-(phenylamino)-5-nitro-benzoate against a reference standard

As a Senior Application Scientist, I frequently encounter critical discrepancies when evaluating the purity of highly conjugated, bioactive intermediates like Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter critical discrepancies when evaluating the purity of highly conjugated, bioactive intermediates like Sodium 2-(phenylamino)-5-nitro-benzoate (the sodium salt of 5-nitro-N-phenylanthranilic acid). In drug development and reagent screening, relying on a single analytical method to certify a reference standard introduces systemic risk.

The compound features a diphenylamine core, an electron-withdrawing nitro group, and an electron-donating carboxylate. This highly conjugated system creates a strong but variable UV chromophore. If you quantify purity based solely on UV area-percent normalization, you operate under the mathematically flawed assumption that all process impurities—such as unreacted aniline or 2-chloro-5-nitrobenzoic acid—share the exact same molar extinction coefficient as the target compound.

To establish a truly objective and self-validating purity profile, we must compare and integrate orthogonal analytical alternatives: HPLC-UV/DAD , LC-MS/MS , and 1H-qNMR .

Mechanistic Causality: The Origin of Impurities

Understanding the chemical origin of impurities is the first step in designing a robust purity assay. Sodium 2-(phenylamino)-5-nitro-benzoate is typically synthesized via an Ullmann condensation between 2-chloro-5-nitrobenzoic acid and aniline, utilizing a copper catalyst and a base. This pathway inherently risks the carryover of unreacted starting materials and the generation of oxidation byproducts.

Impurities SM1 2-Chloro-5-nitrobenzoic Acid Rxn Ullmann Coupling (Cu, Base, Heat) SM1->Rxn SM2 Aniline SM2->Rxn API Target API (Sodium Salt) Rxn->API Imp1 Unreacted SMs (Impurity Profile A) Rxn->Imp1 Imp2 Oxidation Byproducts (Impurity Profile B) Rxn->Imp2

Ullmann coupling pathway illustrating the mechanistic origin of process impurities.

Comparison of Analytical Alternatives

To objectively assess the purity of Sodium 2-(phenylamino)-5-nitro-benzoate against a certified reference standard (CRS), we must evaluate the performance of three primary analytical alternatives.

Analytical MethodologyPrimary OutputTypical LOD / LOQKey AdvantageMechanistic Limitation
HPLC-UV/DAD Relative Chromatographic Purity (%)0.01% / 0.05%High-resolution separation of structurally similar organic impurities.Blind to non-UV absorbing inorganic salts (e.g., residual copper catalyst).
LC-MS/MS Impurity Mass Identification (m/z)0.001% / 0.01%Unambiguous structural identification of co-eluting unknown peaks.Ion suppression effects in the ESI source can skew quantitative accuracy.
1H-qNMR Absolute Mass Fraction (% w/w)0.1% / 0.5%Requires no identical reference standard; universal detection of all protons.Lower sensitivity; requires high sample concentration (~10-20 mg/mL).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be self-validating. The following workflows detail how to execute these assays while explaining the physicochemical causality behind the parameters.

Workflow cluster_0 Orthogonal Purity Assessment Sample Sodium 2-(phenylamino) -5-nitro-benzoate HPLC HPLC-UV/DAD (Relative Purity) Sample->HPLC LCMS LC-MS/MS (Impurity ID) Sample->LCMS qNMR 1H-qNMR (Absolute Purity) Sample->qNMR Data Data Integration & Variance Analysis HPLC->Data LCMS->Data qNMR->Data Result Certified Purity Profile Data->Result

Orthogonal analytical workflow for absolute purity determination.

Protocol 1: HPLC-UV/DAD Purity Assay

This method determines the relative organic purity of the compound.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Mobile Phase Selection (The Causality): The free acid form of this compound has a pKa of approximately 4.6[1]. If analyzed at a neutral pH, the carboxylate group will be partially ionized, leading to severe peak tailing and unpredictable retention times on a reversed-phase C18 column. To force the molecule into a single, fully protonated state, the mobile phase must be buffered at least 2 pH units below the pKa. Use 0.1% Formic Acid in Water (pH ~2.7) as Mobile Phase A, and Acetonitrile as Mobile Phase B.

  • Chromatographic Conditions: Execute a gradient elution from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm.

  • System Suitability Testing (SST): Self-Validation Step. Spike the sample with 0.1% aniline. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the aniline peak and the main API peak is > 2.0, strictly adhering to ICH Q2(R1) validation guidelines[2].

Protocol 2: 1H-qNMR Absolute Purity Determination

Unlike HPLC, Quantitative NMR (qNMR) provides an absolute mass fraction without needing an identical reference standard, bypassing the UV-response factor dilemma entirely[3].

  • Calibrant Selection: Select an internal calibrant (IC) with a high-purity certification (e.g., TraceCERT®) that does not overlap with the analyte's signals. Maleic acid is ideal; its singlet at ~6.3 ppm sits perfectly upfield from the analyte's complex aromatic multiplet (6.8–8.5 ppm).

  • Sample Preparation: Accurately weigh exactly 15.0 mg of Sodium 2-(phenylamino)-5-nitro-benzoate and 5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve them completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters (The Causality): Accurate qNMR quantitation requires the complete longitudinal relaxation ( T1​ ) of all protons between pulses. If the relaxation delay ( D1​ ) is too short, the integration will be artificially suppressed. You must set D1​≥5×T1​ of the slowest relaxing proton in the mixture. For this system, a D1​ of 30 seconds is mandatory[3].

  • Data Processing: Apply phase and baseline corrections. Integrate the Maleic acid singlet and a clearly isolated aromatic proton of the analyte (e.g., the proton at the 6-position of the nitrobenzoate ring).

  • Calculation: Calculate the absolute purity ( Psample​ ) using the standard qNMR mass-balance equation:

    Psample​=Ical​Isample​​×Nsample​Ncal​​×Mcal​Msample​​×Wsample​Wcal​​×Pcal​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the calibrant).

Conclusion

By cross-referencing the relative chromatographic purity from the HPLC-UV/DAD assay with the absolute mass fraction derived from 1H-qNMR, researchers can confidently certify the purity of Sodium 2-(phenylamino)-5-nitro-benzoate. If the HPLC reports 99.5% purity but the qNMR reports 92.0%, the discrepancy immediately flags the presence of "invisible" inorganic impurities (such as residual sodium chloride or copper from the synthesis), prompting necessary recrystallization protocols.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / ICH Guidelines URL:[Link]

  • 5-Nitro-N-phenylanthranilic acid | C13H10N2O4 | CID 231061 PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

Benchmarking the Antifungal Activity of 2-(phenylamino)-5-nitro-benzoate Analogs: A Comprehensive Guide for Preclinical Evaluation

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly azole-resistant Candida species and Aspergillus fumigatus, has created an urgent mandate for novel antifungal scaffolds. Among emerging cand...

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Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly azole-resistant Candida species and Aspergillus fumigatus, has created an urgent mandate for novel antifungal scaffolds. Among emerging candidates, derivatives of N-phenylanthranilic acid (fenamic acid)—specifically 2-(phenylamino)-5-nitro-benzoate analogs—have demonstrated significant repurposing potential. By coupling a lipophilic membrane-anchoring core with a redox-active nitro group, these compounds offer a multi-targeted mechanism of action that evades classical resistance pathways[1],[2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, self-validating framework for benchmarking the antifungal efficacy of these analogs against clinical standards.

Part 1: Mechanistic Rationale & Target Pathways

To design an effective benchmarking study, one must first understand the causality behind the compound's activity. The 2-(phenylamino)-5-nitro-benzoate scaffold operates via a dual-action mechanism:

  • Membrane Accumulation & Efflux Inhibition: The diphenylamine core is highly lipophilic, allowing it to partition into the fungal cell membrane. Anthranilic acid derivatives are known modulators of membrane transport and can competitively inhibit ATP-binding cassette (ABC) transporters (e.g., Cdr1p), which are primarily responsible for azole efflux[3].

  • Redox Cycling: The addition of a 5-nitro group introduces a pharmacophore capable of undergoing enzymatic reduction within the fungal cytoplasm. This process generates reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis[4].

MOA A 2-(phenylamino)- 5-nitro-benzoate B Membrane Accumulation A->B C Efflux Pump Blockade B->C Lipophilic Interaction D Redox Cycling (Nitro Reduction) B->D Intracellular Entry E Fungal Cell Apoptosis C->E Toxic Accumulation D->E ROS Generation

Fig 1. Dual-action mechanism of 5-nitro-benzoate analogs driving fungal apoptosis.

Part 2: Benchmarking Experimental Workflows

A rigorous benchmarking protocol cannot rely on a single endpoint. Because 2-(phenylamino)-5-nitro-benzoate analogs are highly lipophilic, standard optical density (OD600) readings can be confounded by compound precipitation in aqueous media. Therefore, we utilize a self-validating system combining CLSI microdilution with metabolic tetrazolium reduction (XTT) and checkerboard synergy assays[5].

Workflow Step1 Compound Preparation (DMSO Stock & Dilution) Step2 Broth Microdilution (CLSI M27/M38 Standards) Step1->Step2 Step3 XTT Reduction Assay (Metabolic Viability) Step2->Step3 Biofilm Eval Step4 Checkerboard Matrix (FICI Determination) Step2->Step4 Synergy Eval Step5 Data Synthesis (MIC, MFC, Synergy) Step3->Step5 Step4->Step5

Fig 2. Self-validating benchmarking workflow for evaluating novel antifungal agents.

Protocol 1: XTT-Coupled Broth Microdilution (MIC & Biofilm Viability)

Causality Check: Why XTT? Unlike MTT, which forms insoluble formazan crystals requiring DMSO solubilization, XTT yields a water-soluble product. This is critical when working with mature fungal biofilms, as it allows for direct colorimetric quantification of mitochondrial dehydrogenase activity without disrupting the extracellular polymeric substance (EPS) matrix[1],[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest Candida albicans or Aspergillus fumigatus cells and adjust to 2.5×103 CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-(phenylamino)-5-nitro-benzoate analog in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.5% to prevent solvent-induced cytotoxicity[6].

  • Incubation: Dispense 100 µL of the inoculum and 100 µL of the drug dilution into a 96-well microtiter plate. Incubate at 35°C for 24-48 hours.

  • XTT Addition: Add 50 µL of XTT/menadione solution (1 mg/mL XTT, 1 µM menadione) to each well. Incubate in the dark for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. The MIC is defined as the lowest concentration resulting in a ≥80% reduction in metabolic activity compared to the growth control[1],[6].

Protocol 2: Checkerboard Microdilution for Synergy (FICI)

Causality Check: Why test for synergy? Because anthranilic acid derivatives are known to modulate membrane transport, they often exhibit potent synergy with azole antifungals by blocking the efflux pumps that would otherwise expel the azole[2],[3]. Testing for synergy validates the compound's potential as a resistance-breaking adjuvant therapy.

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, serially dilute Fluconazole along the x-axis (columns 1-8) and the 2-(phenylamino)-5-nitro-benzoate analog along the y-axis (rows A-H).

  • Inoculation: Add 100 µL of the standardized fungal suspension ( 2.5×103 CFU/mL) to all wells.

  • Incubation & Reading: Incubate for 24-48 hours and determine the MIC for each combination using the XTT method described above.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICAnalog_in_combo​/MICAnalog_alone​)+(MICFluconazole_in_combo​/MICFluconazole_alone​)

    (Interpretation: FICI ≤0.5 indicates synergy; 0.5<FICI≤4.0 indicates no interaction; FICI >4.0 indicates antagonism)[1].

Part 3: Comparative Performance Data

To objectively benchmark these analogs, experimental data must be compared against gold-standard therapies. The table below synthesizes representative performance metrics of a methyl and a fluoro-substituted 2-(phenylamino)-5-nitro-benzoate analog against clinical isolates[1],[7].

CompoundC. albicans (MDR) MIC₉₀ (µg/mL)A. fumigatus MIC₉₀ (µg/mL)FICI (w/ Fluconazole)Biofilm Eradication (BEC₅₀) (µg/mL)
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate 8.016.00.28 (Strong Synergy)32.0
Methyl 2-(phenylamino)-5-nitrobenzoate 16.032.00.35 (Synergy)64.0
Fluconazole (Standard) >64.0 (Resistant)>128.0N/A>256.0
Amphotericin B (Standard) 1.02.0N/A4.0

Data Insights: While the intrinsic MIC of the benzoate analogs is higher than that of Amphotericin B, their ability to eradicate biofilms at lower relative multiples of their MIC, combined with their strong synergistic profile (FICI < 0.5) with Fluconazole, highlights their immense value as combination therapies for resistant infections[1].

References

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications Source: MDPI URL:[Link]

  • Utility of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenyl-amino)carbonyl]-2H-tetrazolium hydroxide (XTT) and minimum effective concentration assays in the determination of antifungal susceptibility of Aspergillus fumigatus Source: PubMed / NIH URL:[Link]

  • Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae Source: PMC / NIH URL:[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues Source: MDPI URL:[Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones Source: NIH URL:[Link]

  • Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines Source: MDPI URL:[Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to Pharmaceutical Precursor Evaluation: The Case of Sodium 2-(phenylamino)-5-nitro-benzoate

This guide provides an in-depth evaluation of Sodium 2-(phenylamino)-5-nitro-benzoate as a potential precursor for synthesizing active pharmaceutical ingredients (APIs), particularly within the fenamate class of non-ster...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of Sodium 2-(phenylamino)-5-nitro-benzoate as a potential precursor for synthesizing active pharmaceutical ingredients (APIs), particularly within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). We will objectively compare its performance profile with established alternative precursors, supported by detailed experimental protocols and analytical data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthesis pathways for efficiency, purity, and cost-effectiveness.

The Strategic Importance of Precursor Selection

In pharmaceutical manufacturing, the selection of a starting material is a critical decision point that profoundly impacts the entire production lifecycle. An ideal precursor should not only be readily available and cost-effective but also lead to a high-yield, high-purity final product through a safe and environmentally sustainable process. Evaluating a novel precursor like Sodium 2-(phenylamino)-5-nitro-benzoate requires a systematic approach, balancing its potential advantages against the reliability of established routes.

Fenamates, derivatives of N-phenylanthranilic acid, are a prominent class of NSAIDs used to treat pain and inflammation.[1] Their synthesis typically involves the coupling of an aniline derivative with a benzoic acid derivative. This guide will use the synthesis of a hypothetical nitro-fenamate API to illustrate the evaluation process, comparing a pathway starting from Sodium 2-(phenylamino)-5-nitro-benzoate against a traditional route.

Precursor Overview and Comparative Synthesis Strategy

Sodium 2-(phenylamino)-5-nitro-benzoate is a derivative of N-phenylanthranilic acid, distinguished by a nitro group at the 5-position. The presence of the nitro group can influence the molecule's reactivity and solubility, and it offers a functional handle for further chemical modification.[2]

Our evaluation will compare two synthetic pathways to a target API:

  • Pathway A (Test Pathway): An intramolecular cyclization/rearrangement of Sodium 2-(phenylamino)-5-nitro-benzoate.

  • Pathway B (Control Pathway): A conventional Ullmann condensation between 2-chloro-5-nitrobenzoic acid and aniline, a well-documented method for creating the N-phenylanthranilic acid core.

The following diagram illustrates the overall evaluation workflow.

G cluster_0 Precursor Characterization cluster_1 Synthesis & In-Process Control cluster_2 API Isolation & Purification cluster_3 Analytical Validation cluster_4 Performance Evaluation P1 Sodium 2-(phenylamino) -5-nitro-benzoate P2 2-chloro-5-nitrobenzoic acid + Aniline S1 Pathway A: Intramolecular Reaction P1->S1 S2 Pathway B: Ullmann Condensation P2->S2 I1 Precipitation & Filtration S1->I1 S2->I1 I2 Recrystallization I1->I2 A1 Purity (HPLC, DSC) I2->A1 A2 Identity (NMR, MS, FT-IR) E1 Yield Comparison A1->E1 A3 Impurity Profiling E2 Cost Analysis E3 Safety & Process Simplicity G cluster_A Pathway A cluster_B Pathway B A_start Sodium 2-(phenylamino) -5-nitro-benzoate A_reagent Polyphosphoric Acid 120°C A_start->A_reagent A_end Target API A_reagent->A_end B_start1 2-chloro-5-nitrobenzoic acid B_reagent CuI, K2CO3 DMF, 140°C B_start1->B_reagent B_start2 Aniline B_start2->B_reagent B_end Target API B_reagent->B_end

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Sodium 2-(phenylamino)-5-nitro-benzoate for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Sodium 2-(phenylamino)-5-nitro-benzoate. As a compound featuring both an aromatic amine and a nitroaromatic structure, it necessi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Sodium 2-(phenylamino)-5-nitro-benzoate. As a compound featuring both an aromatic amine and a nitroaromatic structure, it necessitates a cautious and well-documented disposal pathway. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework to ensure safety and regulatory compliance.

Hazard Profile: A Synthesis of Aromatic Amine and Nitroaromatic Risks

Sodium 2-(phenylamino)-5-nitro-benzoate combines two functional groups of significant toxicological concern. Aromatic amines are a class of chemicals known for their potential carcinogenicity and ability to be readily absorbed through the skin.[1] Nitroaromatic compounds are often toxic, mutagenic, and can be reactive or explosive under certain conditions.[2][3]

The primary health hazards associated with this compound are presumed to include:

  • Skin and Eye Irritation: Similar to related compounds like 2-amino-5-nitrobenzoic acid salts and sodium 3-nitrobenzoate, it is expected to cause skin and serious eye irritation.[4][5]

  • Toxicity: Aromatic amines and nitro compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Some aromatic amines are known to cause methemoglobinemia.

  • Carcinogenicity and Mutagenicity: Many aromatic amines and nitroaromatic compounds are considered potential carcinogens or mutagens.[1][3] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[6]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[1] Improper disposal can lead to significant environmental contamination.

Given these potential hazards, Sodium 2-(phenylamino)-5-nitro-benzoate must be treated as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure:

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166).To prevent eye contact, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To avoid skin contact, which may cause irritation and allow for systemic absorption.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid the inhalation of any dust or aerosols. For spills or large-scale handling, a NIOSH/MSHA-approved respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of Sodium 2-(phenylamino)-5-nitro-benzoate is through a licensed and approved chemical waste disposal company.[4]

  • Characterize as Hazardous: Due to its chemical structure, this compound should be presumed to be a hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Segregate Waste: Do not mix waste Sodium 2-(phenylamino)-5-nitro-benzoate with other chemical waste streams.[8] It is particularly important to keep it separate from:

    • Strong Oxidizing Agents: To prevent potentially violent reactions.[5]

    • Acids: Contact with strong acids could potentially lead to a reaction.

    • Incompatible Solvents: Avoid mixing with halogenated solvents unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical. Often, the original container is a suitable choice.

  • Liquid Waste: If the compound is in a solution, use a container designed for liquid hazardous waste. Ensure the container material is compatible with the solvent used.

  • Seal Containers: Keep waste containers tightly closed except when adding waste.

Proper labeling is a critical step for safety and regulatory compliance. The label on your waste container must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "Sodium 2-(phenylamino)-5-nitro-benzoate "

  • Any other identifiers required by your institution's EHS department.

  • The accumulation start date.

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Ventilation: Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[5]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your EHS department to arrange for collection by a licensed waste disposal service.

  • Controlled Incineration: The most probable and effective disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[9][10] This process destroys the organic structure and is often equipped with scrubbers to handle potentially toxic combustion byproducts like nitrogen oxides (NOx).[2]

  • Alternative Methods: While technologies like advanced oxidation processes and bioremediation exist for treating wastewater containing aromatic amines and nitroaromatics, these are highly specialized and not typically performed at the laboratory level.[11][12]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable container for disposal. Avoid generating dust.

  • Clean the spill area with an appropriate solvent (check with your EHS department for recommendations), and collect all cleaning materials as hazardous waste.

  • Label the spill cleanup waste appropriately for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Sodium 2-(phenylamino)-5-nitro-benzoate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling of Sodium 2-(phenylamino)-5-nitro-benzoate ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Ventilated Area (Fume Hood Recommended) ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) fume_hood->waste_gen segregate Segregate Waste: - No Oxidizers - No Strong Acids waste_gen->segregate containerize Place in a Compatible, Sealed Container segregate->containerize label_waste Label as 'HAZARDOUS WASTE' with full chemical name containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal incineration Probable Method: High-Temperature Incineration disposal->incineration

Caption: Disposal workflow for Sodium 2-(phenylamino)-5-nitro-benzoate.

References

  • Benchchem. (n.d.). Proper Disposal of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)
  • Aromatic Amine Pollution. (2025, December 1). Term.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Spain, J. C. (2012, July 10).
  • Removal of Aromatic Amines and Heavy Metals from Wastew
  • Method of treating aromatic amines-containing wastewater. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press.
  • Biological Treatment of Nitroaromatics in Wastew
  • Ju, K.-S., & Parales, R. E. (2010).
  • Fisher Scientific. (n.d.).
  • Nitrocompounds, Aromatic. (2011, August 3).
  • Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13).
  • Fisher Scientific. (n.d.).
  • CAS No 62-23-7 MATERIAL SAFETY D
  • Spectrum Chemical. (2006, August 11).
  • Fisher Scientific. (2010, October 26).
  • Thermo Fisher Scientific. (2010, October 25).
  • DC Fine Chemicals. (n.d.).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2025, September 15).
  • Biodegradation of nitroarom
  • Biodegradation of Nitroarom
  • Ontario waste classes. (2016, April 20). ontario.ca.
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC.
  • Benzoic acid. (n.d.).
  • Biotransformation of nitro aromatic amines in artificial alkaline habit
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD. (n.d.). dtic.mil.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-(phenylamino)-5-nitro-benzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a m...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for handling Sodium 2-(phenylamino)-5-nitro-benzoate.

Hazard Assessment: A Proactive Stance on Safety

Sodium 2-(phenylamino)-5-nitro-benzoate is a solid, likely in powder or crystalline form. Its structure suggests potential hazards analogous to other aromatic nitro compounds, which are known for their systemic toxicity.

Potential Hazards Include:

  • Acute Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: The compound is likely to cause irritation to the skin, eyes, and respiratory system upon contact.[1][2][3] Inhalation of dust can be particularly irritating to the respiratory tract.[1][3]

  • Methemoglobinemia: A primary concern with aromatic nitro compounds is their potential to cause methemoglobinemia. This condition impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]

  • Combustibility: While not always classified as flammable, the compound may be combustible at high temperatures, and dust dispersed in the air could pose an explosion hazard.[4][5][6]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. These are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All handling of Sodium 2-(phenylamino)-5-nitro-benzoate, especially when in powdered form, must be conducted inside a certified chemical fume hood.[3] This prevents the inhalation of dust and contains any potential spills.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[4][7]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of work surfaces. Use disposable bench paper to cover the work surface.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling Sodium 2-(phenylamino)-5-nitro-benzoate.

Protection Type Specific PPE Material/Standard Rationale for Use
Eye & Face Chemical Safety Goggles & Face ShieldGoggles must meet ANSI Z87.1 standard.[8][9]Goggles protect against dust particles.[10] A face shield provides an additional layer of protection against splashes during solution preparation and must be worn over goggles.[3][9][11]
Hand Chemical-Resistant Gloves (Double-Gloved)Heavy-duty Nitrile or Neoprene.[3][8]Aromatic nitro compounds can be absorbed through the skin.[8] Double-gloving provides extra protection, and the outer glove can be removed immediately in case of contamination.[12] Inspect gloves for any defects before use.[3][7]
Body Flame-Resistant Lab CoatNomex® or equivalent.Protects skin from accidental spills and prevents contamination of personal clothing.[1] Should be kept fully buttoned.[3]
Respiratory NIOSH-Approved RespiratorN95 or higher-rated particulate filter.Required to prevent the inhalation of fine powders, especially when weighing or transferring the solid compound.[1] A respirator program, including fit-testing, is essential for proper use.[12]
Feet Closed-Toe, Chemical-Resistant Shoes---Protects feet from spills.[1]

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of Sodium 2-(phenylamino)-5-nitro-benzoate, from initial preparation to waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Designate Work Area in Fume Hood don_ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat, Respirator) prep->don_ppe Ensure proper fit weigh 3. Weigh Compound Use draft shield. Minimize dust. don_ppe->weigh dissolve 4. Prepare Solution Add solid to solvent slowly. weigh->dissolve Transfer carefully decontaminate 5. Decontaminate Surfaces Use appropriate solvent/cleaner. dissolve->decontaminate dispose_waste 6. Dispose of Waste Segregate into labeled hazardous waste container. decontaminate->dispose_waste doff_ppe 7. Doff PPE Remove outer gloves first. dispose_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for Sodium 2-(phenylamino)-5-nitro-benzoate.

Operational Steps:

  • Preparation:

    • Verify that an eyewash station and safety shower are immediately accessible.[1]

    • Cover the work surface inside the chemical fume hood with disposable bench paper.[1]

    • Prepare a designated, clearly labeled hazardous waste container.[3]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your NIOSH-approved respirator.

    • Put on chemical safety goggles, followed by a face shield.[3]

    • Put on the inner pair of chemical-resistant gloves, followed by the outer pair. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

  • Handling the Chemical:

    • Weighing: Use an analytical balance with a draft shield inside the fume hood.[1] Use a micro-spatula to carefully transfer the powdered compound, avoiding dust creation.[1] If dust is generated, allow it to settle within the fume hood before proceeding.

    • In Solution: When handling solutions, remain within the fume hood. Avoid splashes and the generation of aerosols.[3]

  • Decontamination and Cleanup:

    • Wipe down all surfaces and equipment with an appropriate decontaminating solution.

    • Dispose of all contaminated materials (bench paper, pipette tips, etc.) in the designated hazardous waste container.

  • Doffing PPE:

    • With the outer gloves still on, clean any gross contamination from them.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • Remove the inner pair of gloves.

    • Remove your respirator.

    • Wash your hands and forearms thoroughly with soap and water.[2]

Emergency Procedures & Disposal

Emergency Plan:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is significant, alert others. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[8] Carefully sweep the material into the designated hazardous waste container.

Disposal Plan:

  • All waste, including the compound itself, contaminated consumables, and absorbent materials from spills, must be disposed of as hazardous chemical waste.

  • Place all materials in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2] Do not discharge into drains or the environment.[5][7]

By adhering to these rigorous safety protocols, you can confidently handle Sodium 2-(phenylamino)-5-nitro-benzoate while ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - Sodium 3-nitrobenzoate. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate. ChemicalBook.
  • Nitration of methyl benzoate | Resource. RSC Education - Royal Society of Chemistry.
  • Personal Protective Equipment. US EPA.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Personal protective equipment for handling 4-Amino-3-nitrobenzophenone. Benchchem.
  • Nitration of Methyl Benzoate Experiment | PDF. Scribd.
  • SAFETY DATA SHEET - Sodium Benzoate. TCI Chemicals.
  • SAFETY DATA SHEET - Methyl 3-nitrobenzoate. Fisher Scientific.
  • SAFETY DATA SHEET - Sodium benzoate. ThermoFisher.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • SAFETY DATA SHEET - Sodium benzoate. Fisher Scientific.
  • SAFETY DATA SHEET - G3293. Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Material Safety Data Sheet SODIUM BENZOATE. Acuro.
  • Safety Data Sheet: Sodium benzoate. ChemScience.
  • Sodium Benzoate Safety Data Sheet. Rolfes Chemicals.
  • Safety Data Sheet: sodium benzoate. Valudor Products.
  • Safety Data Sheet Sodium Benzoate. Redox.

Sources

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